molecular formula C4H5BrF2O2 B132343 4-Bromo-4,4-difluorobutanoic acid CAS No. 147345-36-6

4-Bromo-4,4-difluorobutanoic acid

Cat. No.: B132343
CAS No.: 147345-36-6
M. Wt: 202.98 g/mol
InChI Key: YAIWEWFNTHJMTH-UHFFFAOYSA-N
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Description

4-Bromo-4,4-difluorobutanoic acid is a versatile bifunctional building block highly valued in medicinal chemistry and drug discovery. Its structure incorporates both a carboxylic acid, which can be readily converted to amides or esters, and a bromine atom, which serves as a handle for further synthetic elaboration via cross-coupling reactions such as Suzuki or Sonogashira couplings. The geminal difluoro motif at the 4-position is of particular interest, as the introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability. This compound is effectively employed as a precursor for synthesizing more complex molecules, including inhibitors of Bruton's tyrosine kinase (BTK) [ACS Publications] . Its utility extends to the synthesis of fluorinated analogs of natural products and other bioactive compounds, making it a critical reagent for researchers aiming to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The compound's molecular formula is C4H5BrF2O2 and it has a molecular weight of 199.98 g/mol [PubChem] . Proper handling procedures should be followed, as it is classified as corrosive and causes severe skin burns and eye damage [Merck Millipore Sigma] .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-4,4-difluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF2O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIWEWFNTHJMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371246
Record name 4-bromo-4,4-difluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147345-36-6
Record name 4-bromo-4,4-difluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Bromo-4,4-difluorobutanoic acid" properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-4,4-difluorobutanoic acid

Abstract

This compound is a halogenated carboxylic acid of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional structure, featuring a carboxylic acid handle, a reactive bromo-difluoromethyl terminus, and an aliphatic chain, makes it a versatile synthetic building block. The presence of the geminal difluoro group can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and modulated acidity, which are critical attributes in modern drug design. This guide provides a comprehensive overview of the core properties, structure, synthesis, reactivity, and potential applications of this compound, intended for researchers, chemists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of contemporary medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[1] this compound, with its terminal difluoromethylene group, serves as a valuable synthon for introducing the -CF2- moiety, a common bioisostere for ethers, ketones, or sulfones. The additional presence of both a carboxylic acid and a bromine atom provides orthogonal points for chemical modification, enabling its seamless integration into complex molecular architectures. This document details the essential technical information required to effectively utilize this compound in a research and development setting.

Physicochemical Properties and Structure

Core Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, purification, and safety assessments.

PropertyValueSource(s)
CAS Number 147345-36-6[2][3][4]
Molecular Formula C₄H₅BrF₂O₂[2][3][4]
Molecular Weight 202.98 g/mol [2][3][4]
IUPAC Name This compound[4]
Boiling Point 90-92 °C[2]
Density (Predicted) ~1.79 - 1.84 g/cm³[2]
Flash Point 85.2 °C[2]
Hydrogen Bond Donor Count 1[2][4]
Hydrogen Bond Acceptor Count 4[2]
XLogP3 1.6[2][4]
Canonical SMILES C(CC(F)(F)Br)C(=O)O[4]
Structural Elucidation

The structure of this compound features a four-carbon chain. Carbon-1 is part of the carboxylic acid group. Carbon-4 is substituted with a bromine atom and two fluorine atoms. This geminal difluoride arrangement is key to its utility, as it sterically and electronically modulates the adjacent C-Br bond and influences the overall molecular conformation.

Caption: 2D Molecular structure of this compound.

Spectral Data Insights

While detailed spectral analysis requires experimental data, the structure allows for predictable signatures.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct multiplets corresponding to the methylene groups at C2 and C3. The signal for the C3 protons will likely be a triplet of triplets due to coupling with both the C2 protons and the two fluorine atoms on C4. The C2 protons would appear as a triplet. A reported spectrum shows signals around δ 2.65 (2H, m) and 2.45 (2H, t), consistent with this structure.[5]

  • ¹³C NMR: Four carbon signals are expected. The C4 signal will be split into a triplet by the two attached fluorine atoms (¹JCF coupling) and will be significantly downfield due to the electronegativity of the three halogen substituents.

  • ¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes. A common and effective method involves the radical addition of dibromodifluoromethane to acrylic acid.

Synthetic Pathway Overview

The reaction proceeds via a free-radical mechanism initiated by sodium dithionite, which generates the bromodifluoromethyl radical (•CF₂Br). This radical then adds across the double bond of acrylic acid.

AcrylicAcid Acrylic Acid Initiator Na₂S₂O₄ / NaHCO₃ AcrylicAcid->Initiator Radical Addition CBr2F2 Dibromodifluoromethane CBr2F2->Initiator Radical Addition Product This compound Initiator->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis.[5] This procedure should only be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Acrylic acid (1.44 g)

  • Acetonitrile (80 cm³)

  • Sodium dithionite (4.18 g)

  • Sodium bicarbonate (2.01 g)

  • Water (20 cm³)

  • Dibromodifluoromethane (5 cm³)

  • Sodium chloride

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a suitable reaction vessel equipped with a magnetic stirrer, add acrylic acid (1.44 g) and acetonitrile (80 cm³).

  • Addition of Reagents: To the stirred solution, add sodium dithionite (4.18 g), sodium bicarbonate (2.01 g), and water (20 cm³). Finally, add dibromodifluoromethane (5 cm³).

  • Reaction: Stir the resulting biphasic mixture vigorously at ambient temperature. The reaction progress can be monitored by GC analysis to confirm the consumption of acrylic acid (typically complete within 4 hours).

  • Workup - Phase Separation: Once the reaction is complete, saturate the aqueous phase by adding solid sodium chloride. This facilitates the separation of the organic layer.

  • Extraction and Drying: Separate the organic phase. Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and evaporate the solvent under reduced pressure.

  • Purification: The crude product, a pale yellow oil potentially containing some white solid, is taken up in ethyl acetate. The solution is filtered to remove any insoluble material, and the solvent is evaporated under reduced pressure to yield the final product.

Rationale: Sodium dithionite acts as a single-electron transfer reagent, initiating the formation of the •CF₂Br radical from CBr₂F₂. Sodium bicarbonate is used as a base to neutralize the acidic product and maintain a suitable pH for the reaction.

Chemical Reactivity and Mechanistic Insights

Influence of Fluoro and Bromo Groups

The reactivity of this compound is dominated by its three functional groups:

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, or reduction to the corresponding alcohol (4-bromo-4,4-difluorobutan-1-ol).

  • C-Br Bond: The bromine atom is a good leaving group, making C4 susceptible to nucleophilic substitution reactions. However, the strong electron-withdrawing effect of the adjacent difluoro group can influence the reaction kinetics.

  • -CF₂- Group: This group is generally inert but significantly impacts the properties of the rest of the molecule. It increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog (4-bromobutyric acid) and enhances the electrophilicity of C4.

Key Reactions

This molecule is an excellent precursor for various derivatives. For example, it can be used in nucleophilic substitution reactions where the bromine is displaced by amines, thiols, or other nucleophiles to build more complex structures. The carboxylic acid can be activated and coupled with amines or alcohols to form amides and esters, respectively, which are common linkages in pharmaceuticals.

Applications in Drug Discovery and Development

Role as a Fluorinated Building Block

The primary application of this compound is as a building block for introducing the difluoromethylene (-CF₂-) group into drug candidates. This modification is often pursued to:

  • Enhance Metabolic Stability: The C-F bond is much stronger than the C-H bond, making the -CF₂- group resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Modulate Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

  • Improve Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic interactions (including hydrogen bonds) with protein targets, potentially increasing binding affinity and selectivity.

A This compound B Step 1: Amide Coupling (e.g., with a primary amine R-NH₂) A->B Activate COOH C Intermediate Amide B->C D Step 2: Nucleophilic Substitution (e.g., with a thiol R'-SH) C->D Displace Br E Final Drug Candidate (incorporating -CF₂- group) D->E

Caption: Hypothetical workflow for drug candidate synthesis.

Safety and Handling

This compound is classified as a corrosive substance.[2] It should be handled with extreme care.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Use only in a well-ventilated chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry place in a tightly sealed container.

All products are intended for research and development use only and must be handled by technically qualified individuals.[6]

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its unique combination of a carboxylic acid, a bromodifluoromethyl group, and an aliphatic spacer provides chemists with a powerful tool for introducing fluorine into complex molecules. The well-defined synthesis and predictable reactivity of this compound, coupled with the known benefits of fluorination in bioactive molecules, ensure its continued importance in the fields of medicinal chemistry, drug discovery, and materials science.

References

  • PrepChem.com. Synthesis of Step 1: this compound. Available at: [Link]

  • Beijing Xinheng Technology Co., Ltd. This compound - CAS:147345-36-6. Available at: [Link]

  • PubChem. This compound | C4H5BrF2O2 | CID 2736276. Available at: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Bromo-4-fluorobutane in Modern Pharmaceutical Synthesis. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-4,4-difluorobutanoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4,4-difluorobutanoic acid, a halogenated carboxylic acid, is a versatile building block in modern organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid group, a gem-difluoro moiety, and a bromine atom, makes it a valuable precursor for the synthesis of complex molecules, particularly in the realm of pharmaceutical and agrochemical research. The presence of the gem-difluoro group can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the key identifiers, physicochemical properties, a detailed synthesis protocol, and the potential applications of this important synthetic intermediate.

Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are fundamental for its effective use in research and development.[1]

IdentifierValueSource
CAS Number 147345-36-6[1][2]
Molecular Formula C4H5BrF2O2[1][2]
IUPAC Name This compound[1]
Molecular Weight 202.98 g/mol [1][2]
InChI InChI=1S/C4H5BrF2O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9)[1]
InChIKey YAIWEWFNTHJMTH-UHFFFAOYSA-N[1]
SMILES C(CC(F)(F)Br)C(=O)O[1]
Predicted Density 1.791±0.06 g/cm³[2]
Predicted Boiling Point 90-92°C[2]
Predicted Flash Point 85.2°C[2]
Predicted XLogP3 1.6[1]

Note: Some physicochemical properties are predicted values and should be used as an estimate.

Synthesis of this compound

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on a well-established radical addition reaction.

Experimental Protocol

Materials:

  • Acrylic acid

  • Acetonitrile

  • Sodium dithionite

  • Sodium bicarbonate

  • Dibromodifluoromethane

  • Water

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

Procedure:

  • To a stirred solution of acrylic acid (1.44 g) in acetonitrile (80 cm³), add sodium dithionite (4.18 g) and sodium bicarbonate (2.01 g) in water (20 cm³).

  • To this biphasic mixture, add dibromodifluoromethane (5 cm³).

  • Stir the reaction mixture at ambient temperature. The inorganic salts will gradually dissolve.

  • Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete after 4 hours, indicated by the complete consumption of acrylic acid.

  • Once the reaction is complete, saturate the aqueous phase with solid sodium chloride.

  • Separate the organic phase.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. This will yield a pale yellow oil containing a small amount of a white solid.

  • Take up the resulting mixture in ethyl acetate, filter to remove the solid, and evaporate the solvent under reduced pressure to yield the final product as a pale yellow oil (2.54 g).

Synthesis Workflow Diagram

SynthesisWorkflow reagents Acrylic Acid Sodium Dithionite Sodium Bicarbonate Dibromodifluoromethane reaction Radical Addition in Acetonitrile/Water reagents->reaction 1. Mix workup Aqueous Workup (NaCl saturation) reaction->workup 2. Reaction Completion extraction Phase Separation & Drying (MgSO4) workup->extraction 3. Isolate Organic Phase purification Filtration & Solvent Evaporation extraction->purification 4. Purify product This compound (Pale Yellow Oil) purification->product 5. Final Product

Sources

4-Bromo-4,4-difluorobutanoic Acid: A Technical Guide to Unlocking Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of 4-Bromo-4,4-difluorobutanoic acid. While specific biological data for this compound is not yet publicly available, its unique chemical architecture—featuring a gem-difluoroalkyl group and a terminal bromine atom on a butanoic acid scaffold—suggests a high potential for interaction with various biological targets. This document synthesizes established principles of medicinal chemistry and provides detailed, actionable experimental protocols to explore its cytotoxic, enzymatic, and cellular effects. Our objective is to furnish a robust starting point for the systematic evaluation of this promising, yet under-explored, chemical entity.

Introduction: The Rationale for Investigation

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] The gem-difluoroalkyl motif (CF2) is particularly noteworthy for its ability to act as a bioisostere for carbonyl or ether functionalities, influencing local electronics and molecular conformation.[1][3] Concurrently, the inclusion of bromine can increase lipophilicity and introduce the potential for halogen bonding, a specific and directional interaction with biological macromolecules that can enhance binding affinity and selectivity.[4][5][6][7][8]

This compound combines these features on a short-chain carboxylic acid backbone, a structure reminiscent of fatty acid signaling molecules and enzyme substrates. This unique combination warrants a thorough investigation into its potential as a modulator of biological systems. This guide will, therefore, serve as a research roadmap, proposing a logical progression of experiments to elucidate the bioactivity of this compound.

Physicochemical Properties and Synthesis

A foundational understanding of the molecule's properties is critical for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₅BrF₂O₂PubChem CID: 2736276
Molecular Weight 202.98 g/mol PubChem CID: 2736276
CAS Number 147345-36-6PubChem CID: 2736276
Predicted LogP 1.6PubChem CID: 2736276
Predicted pKa ~4.0 (Estimated based on butanoic acid and fluorine substitution)N/A

The presence of the electron-withdrawing difluoro group is expected to lower the pKa of the carboxylic acid compared to unsubstituted butanoic acid, potentially influencing its ionization state at physiological pH.

Synthesis Overview

A known synthetic route involves the radical addition of dibromodifluoromethane to acrylic acid.[9] This method provides a straightforward entry point for obtaining the necessary quantities for biological screening.

Hypothetical Biological Targets and Mechanisms of Action

Based on its structural features, we can hypothesize several potential biological activities for this compound.

Potential as an Enzyme Inhibitor

The carboxylic acid moiety makes this compound a candidate for interacting with the active sites of various enzymes, particularly those that process short-chain fatty acids or other carboxylate-containing substrates. The gem-difluoro group alpha to the bromine can act as a mimic of a transition state or a stable bioisostere of a less stable functional group. The terminal bromine could serve as a reactive handle for covalent modification of an active site residue or engage in halogen bonding to enhance affinity.

Potential Enzyme Classes for Investigation:

  • Dehydrogenases and Reductases: Enzymes involved in fatty acid metabolism.

  • Hydrolases (e.g., Esterases, Amidases): The compound could act as a substrate analog.

  • Kinases: While less common for this type of scaffold, interactions with ATP-binding sites or allosteric pockets cannot be ruled out.

Potential as a Cytotoxic Agent

Halogenated compounds are known to exhibit cytotoxicity through various mechanisms, including the generation of reactive oxygen species, disruption of cellular membranes, and interference with metabolic pathways.[9][10][11] The lipophilicity imparted by the bromine and fluorine atoms may facilitate passage across cell membranes.

Pharmacokinetic Considerations

The pharmacokinetics of fluorinated carboxylic acids are influenced by their chain length.[12][13][14][15] Shorter-chain acids tend to be eliminated more rapidly. The metabolic fate of the bromo-difluoro-butanoic acid structure is of particular interest, as dehalogenation could be a potential metabolic pathway.

Proposed Experimental Workflows

The following sections outline detailed protocols for a systematic investigation of the biological activities of this compound.

Workflow for Assessing General Cytotoxicity

This initial phase aims to determine the compound's general toxicity profile across different cell lines to establish effective concentration ranges for subsequent, more specific assays.

Cytotoxicity_Workflow cluster_0 Phase 1: General Cytotoxicity Screening start Select Panel of Cell Lines (e.g., HeLa, A549, HepG2) prepare Prepare Stock Solution of Compound in DMSO start->prepare serial_dilute Perform Serial Dilutions (e.g., 0.1 µM to 100 µM) prepare->serial_dilute treat_cells Treat Cells with Compound for 24, 48, 72 hours serial_dilute->treat_cells mtt_assay Perform MTT Assay to Assess Cell Viability treat_cells->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50

Caption: Workflow for determining the general cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for Enzyme Inhibition Screening

This phase focuses on identifying potential enzymatic targets through broad-based screening followed by more detailed kinetic analysis.

Enzyme_Inhibition_Workflow cluster_1 Phase 2: Enzyme Inhibition Screening select_panel Select Panel of Representative Enzymes (e.g., Dehydrogenases, Proteases, Kinases) primary_screen Primary Screen at a Single High Concentration (e.g., 50 µM) select_panel->primary_screen identify_hits Identify 'Hits' with >50% Inhibition primary_screen->identify_hits dose_response Dose-Response Assay for 'Hits' identify_hits->dose_response ic50_enzyme Determine Enzymatic IC50 Values dose_response->ic50_enzyme mechanism_study Mechanism of Action Studies (e.g., Michaelis-Menten Kinetics) ic50_enzyme->mechanism_study ki_determination Determine Ki and Inhibition Type (Competitive, Non-competitive, etc.) mechanism_study->ki_determination

Caption: A systematic approach to screen for and characterize enzyme inhibition.

Protocol 2: General Protocol for Enzyme Inhibition Screening

  • Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme being tested. Prepare solutions of the enzyme, its substrate, and any necessary cofactors.

  • Primary Screen: In a 96-well plate, combine the buffer, enzyme, and this compound at a final concentration of 50 µM. Include a positive control (a known inhibitor) and a negative control (vehicle only).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The detection method will be specific to the enzyme assay (e.g., monitoring NADH production/consumption at 340 nm for dehydrogenases).

  • Hit Identification: Identify wells where the reaction rate is inhibited by more than 50% compared to the negative control.

  • Dose-Response and IC₅₀ Determination: For the identified "hits," repeat the assay with a range of concentrations of the compound to determine the IC₅₀ value.

  • Mechanism of Action Studies: For potent inhibitors, perform kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[17]

Concluding Remarks and Future Directions

This compound represents a molecule with significant, yet unexplored, potential in the realm of biological activity. Its unique combination of a gem-difluoro group and a terminal bromine on a butanoic acid framework provides a compelling rationale for its investigation as an enzyme inhibitor, a cytotoxic agent, or a modulator of other cellular processes. The experimental workflows and protocols detailed in this guide offer a structured and scientifically rigorous approach to systematically unlock the biological potential of this compound. The data generated from these studies will be invaluable in determining its suitability for further development in therapeutic or biotechnological applications.

References

  • National Institute of Standards and Technology. TOXICITY SCREENING OF HALOGENATED ALIPHATICS USING A NOVEL IN VITRO VOLATILE CHEMICAL EXPOSURE SYSTEM. [Link]

  • Safe, S. (1987). Development and Validation of in Vitro Induction Assays for Toxic Halogenated Aromatic Mixtures: A Review. Toxicology, 46(3), 245-259. [Link]

  • Han, Y., et al. (2012). Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans. Toxicology, 300(1-2), 59-67. [Link]

  • Moreira, P., et al. (2020). Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. Food and Chemical Toxicology, 145, 111677. [Link]

  • Mykhailiuk, P. K. (2021). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Chemistry – A European Journal, 27(45), 11621-11628. [Link]

  • Hewawasam, G. E., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]

  • Ohmori, K., et al. (2003). Comparison of the toxicokinetics between perfluorocarboxylic acids with different carbon chain length. Toxicology, 184(2-3), 135-140. [Link]

  • Tatum-Gibbs, K., et al. (2011). Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse. Toxicology, 281(1-3), 50-58. [Link]

  • Tatum-Gibbs, K., et al. (2011). Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse. Toxicology, 281(1-3), 50-58. [Link]

  • Procter, D. J., et al. (2022). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 13(10), 2911-2917. [Link]

  • Marzec, M., et al. (2022). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science, 9, 966421. [Link]

  • Mykhailiuk, P. K. (2019). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ChemMedChem, 14(18), 1645-1654. [Link]

  • Seidl, C., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 969648. [Link]

  • Singh, S., et al. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Methods in Enzymology, 634, 1-28. [Link]

  • Karcz, T., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e821. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • Feskov, A., et al. (2022). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 27(17), 5649. [Link]

  • Karcz, T., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e821. [Link]

  • Karcz, T., et al. (2022). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science, 91(4), e821. [Link]

  • Karcz, T., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e821. [Link]

  • Karcz, T., et al. (2022). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science, 91(4), e821. [Link]

  • Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8017-8035. [Link]

  • Wikipedia. Perfluoroalkyl carboxylic acids. [Link]

  • Zhang, W., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(6), 100508. [Link]

  • Silverman, R. B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Fluorine Chemistry, 131(1), 27-43. [Link]

Sources

Literature review of gem-difluorinated butanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Gem-Difluorinated Butanoic Acids: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties.[1] Among fluorinated motifs, the gem-difluoromethylene (CF₂) group has emerged as a particularly valuable bioisostere for carbonyls, ethers, and other functional groups.[2] This technical guide provides a comprehensive overview of gem-difluorinated butanoic acids, a class of building blocks gaining traction in drug discovery. We will explore the profound impact of α, β, and γ-gem-difluorination on the core properties of the butanoic acid scaffold, including acidity, lipophilicity, and metabolic stability. Furthermore, this guide details key synthetic strategies for accessing these compounds and showcases their application in the rational design of novel therapeutics.

The Strategic Value of Gem-Difluorination in Medicinal Chemistry

Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—allow it to exert powerful effects on a molecule's biological profile.[1] The gem-difluoromethylene (CF₂) group, in particular, offers a unique combination of electronic and steric attributes. It acts as a non-polar hydrogen bond acceptor and can significantly alter the local electronic environment through strong inductive effects, all while maintaining a similar steric profile to a methylene or carbonyl group.[2][3]

When incorporated into a flexible scaffold like butanoic acid, the CF₂ group can:

  • Modulate Acidity (pKa): The powerful electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH.

  • Alter Lipophilicity (LogP): The effect on lipophilicity is complex and position-dependent. While fluorine is highly electronegative, its introduction can either increase or decrease LogP based on the overall change in the molecule's polarity and conformational preferences.[4][5]

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes, a common liability for alkyl chains.[5][6]

  • Control Conformation: The gem-difluoro group can introduce conformational constraints or preferences within a molecule, which can be leveraged to stabilize a bioactive conformation for improved target binding.[1][6]

The following diagram illustrates the core workflow from the synthesis of these building blocks to their ultimate application in drug development.

G cluster_0 Synthesis & Characterization cluster_1 Property Evaluation cluster_2 Application in Drug Design S1 Precursor Selection (e.g., Keto-esters) S2 Deoxyfluorination or other methods S1->S2 S3 Purification & Structural Verification S2->S3 P1 Measure pKa (Acidity) S3->P1 Characterized Compound P2 Determine LogP (Lipophilicity) S3->P2 Characterized Compound P3 Assess Metabolic Stability (in vitro) S3->P3 Characterized Compound A1 Bioisosteric Replacement P3->A1 Informs Design Strategy A2 Incorporate into Lead Compound A1->A2 A3 Biological Testing (Potency, Selectivity) A2->A3 A2->A3

Caption: Workflow from synthesis to application of gem-difluorinated acids.

Impact on Physicochemical Properties

The position of the gem-difluoro group along the butanoic acid chain has a distinct and predictable impact on its properties. The primary influence is the inductive electron-withdrawing effect of the fluorine atoms, which diminishes with distance from the carboxylic acid moiety.[4]

Acidity (pKa)

The introduction of a CF₂ group significantly increases the acidity (lowers the pKa) of the carboxylic acid. This is due to the stabilization of the resulting carboxylate anion through the inductive effect of the fluorine atoms. The closer the CF₂ group is to the carboxyl group, the stronger the effect.

CompoundStructureTypical pKaChange vs. Butanoic Acid
Butanoic AcidCH₃CH₂CH₂COOH~4.82[7]-
2,2-Difluorobutanoic AcidCH₃CH₂CF₂COOH~2.6-2.9↓ ~2.0
3,3-Difluorobutanoic AcidCH₃CF₂CH₂COOH~4.0-4.3↓ ~0.6
4,4-Difluorobutanoic AcidF₂CHCH₂CH₂COOH~4.5-4.7↓ ~0.2

Note: Exact pKa values can vary based on experimental conditions and sources. The values presented are illustrative based on general chemical principles and data from related compounds.[4][8][9]

Lipophilicity (LogP) and Metabolic Stability

The effect of gem-difluorination on lipophilicity is less straightforward than its effect on acidity.[5][10] It often involves a trade-off between the increased polarity of the C-F bonds and the shielding of surrounding hydrogen atoms. In many cases, gem-difluorination can lead to a slight increase in lipophilicity.[10]

However, the most significant advantage in a drug discovery context is the enhancement of metabolic stability. Alkyl chains are often susceptible to hydroxylation. Placing a CF₂ group at a potential "metabolic soft spot" effectively blocks this pathway, increasing the compound's half-life.[5][6]

Synthesis of Gem-Difluorinated Butanoic Acids

Several methods exist for the synthesis of these valuable building blocks. One of the most common and scalable approaches involves the deoxyfluorination of a corresponding keto-ester precursor using reagents like diethylaminosulfur trifluoride (DAST) or its safer analogs.[1][11]

The following diagram illustrates a generalized mechanism for deoxyfluorination.

G R_CO_R R-C(=O)-R' Int1 [R-C(OSF₂NEt₂)-R']+ R_CO_R->Int1 + DAST DAST Et₂NSF₃ (DAST) Int2 [R-C(F)-R']+ + SOF₂ + Et₂N⁻ Int1->Int2 Fluoride attack & rearrangement Product R-CF₂-R' Int2->Product Second fluoride attack

Caption: Simplified mechanism of ketone deoxyfluorination using DAST.

Example Protocol: Synthesis of Ethyl 3,3-Difluorobutanoate

This protocol describes the synthesis of a precursor to 3,3-difluorobutanoic acid via deoxyfluorination. The final acid can be obtained by subsequent hydrolysis of the ester.

Materials:

  • Ethyl acetoacetate (precursor)

  • Diethylaminosulfur trifluoride (DAST) or Deoxofluor

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Standard glassware for workup and purification

Procedure:

  • Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve ethyl acetoacetate (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Fluorination: Slowly add DAST (1.1-1.2 eq) to the stirred solution via a dropping funnel over 30 minutes. Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a fume hood.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the excess fluorinating reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 3,3-difluorobutanoate.

  • Hydrolysis (Optional): The purified ester can be hydrolyzed to the final 3,3-difluorobutanoic acid using standard conditions (e.g., LiOH in THF/water).

Applications and Bioisosterism

Gem-difluorinated butanoic acids and their derivatives are primarily used as building blocks in drug discovery campaigns. Their most powerful application is in bioisosteric replacement, where a CF₂ group is used to replace a different functional group to improve a drug candidate's properties without negatively impacting its primary biological activity.

The CF₂ group is an excellent bioisostere for:

  • A Ketone (C=O): It mimics the steric profile and electrostatic potential of a carbonyl group but is non-metabolizable and cannot act as a hydrogen bond acceptor in the same way.

  • An Ether Oxygen (-O-): It can replicate the gauche effect of an ether linkage, influencing molecular conformation.

  • A Methylene Group (-CH₂-): When used to block metabolic oxidation.

G Lead Lead Compound (e.g., with Ketone) Issues Identified Liabilities: - Poor Metabolic Stability - Undesirable pKa Lead->Issues Replacement Replace C=O with CF₂ Lead->Replacement Strategy Bioisosteric Replacement Strategy Issues->Strategy Strategy->Replacement Optimized Optimized Compound (e.g., with CF₂ group) Replacement->Optimized Properties Improved Properties: - Enhanced Stability - Modulated pKa - Retained Potency Optimized->Properties

Caption: Bioisosteric replacement strategy using a CF₂ group.

This strategy has been successfully employed to mitigate hERG inhibition, improve metabolic profiles, and fine-tune the acidity of lead compounds, ultimately accelerating the path to viable drug candidates.[12]

Future Outlook

The demand for novel fluorinated building blocks continues to grow. Research is focused on developing more efficient, scalable, and safer methods for synthesizing gem-difluorinated compounds.[13][14] As our understanding of the subtle conformational and electronic effects of fluorine deepens, gem-difluorinated butanoic acids and related scaffolds will play an increasingly important role in the rational design of next-generation pharmaceuticals.

Conclusion

Gem-difluorinated butanoic acids represent a powerful tool in the medicinal chemist's arsenal. The strategic placement of the CF₂ group provides a reliable method for modulating acidity, blocking metabolic soft spots, and influencing molecular conformation. With robust synthetic routes available and a clear rationale for their use in bioisosteric replacement, these building blocks are poised to make significant contributions to the development of safer and more effective drugs.

References

  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Mykhailiuk, P. K. (2020). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate. [Link]

  • St-Gelais, M., et al. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central. [Link]

  • Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PubMed Central. [Link]

  • Moroz, Y. S., et al. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. [Link]

  • Shen, G., et al. (2024). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. PubMed Central. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

  • Mykhailiuk, P. K. (2020). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2023). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Koenigs, R. M. (2021). Applications of gem‐difluoro olefins in medicinal chemistry. ResearchGate. [Link]

  • Wang, Q., et al. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. MDPI. [Link]

  • Yoshida, J., et al. (2024). gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Beilstein Journals. [Link]

  • Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-portal.org. [Link]

  • Reddit User Discussion. (2012). Why is the pKa of butanoic acid lower than the pKa of propanoic acid? Reddit. [Link]

  • PubChem. (S)-2-Amino-4-(2,5-difluoro-phenyl)-butyric acid. PubChem. [Link]

  • University of Wisconsin. pKa Vaules for Organic and Inorganic Bronsted Acids at 25°C. OWL. [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]

  • 2012 Book Archive. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. 2012 Book Archive. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-4,4-difluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety, handling, and known toxicological profile of 4-Bromo-4,4-difluorobutanoic acid (CAS RN: 147345-36-6). As a Senior Application Scientist, the following information is synthesized from available chemical data and established best practices for managing hazardous reagents in a research and development setting. The protocols and recommendations herein are designed to foster a self-validating system of safety, grounded in both regulatory standards and practical laboratory experience.

Compound Profile and Inherent Hazards

This compound is a halogenated carboxylic acid. Its structure, featuring both bromine and fluorine atoms on the same carbon, imparts unique reactivity, making it a valuable building block in medicinal chemistry and materials science. However, this structural arrangement also dictates its hazard profile. The primary and most immediate danger associated with this compound is its corrosivity .

Table 1: Chemical and Physical Properties
PropertyValueSource
CAS Number 147345-36-6PubChem
Molecular Formula C₄H₅BrF₂O₂Echemi
Molecular Weight 202.98 g/mol Echemi
Boiling Point 90-92 °CChemicalBook
Density ~1.791 g/cm³ (Predicted)Echemi
Flash Point 85.2 °CEchemi

Note: Some physical properties are predicted values and should be used as estimates.

Risk Assessment and Mitigation Workflow

A systematic approach to risk is fundamental. Before any experimental work, a thorough risk assessment must be conducted. The following diagram illustrates the logical flow for evaluating and mitigating the risks associated with handling this compound.

RiskAssessment Figure 1: Risk Assessment Workflow cluster_planning Phase 1: Planning cluster_control Phase 2: Control Measures cluster_execution Phase 3: Execution & Response A Identify Hazards (Corrosive, Potential Inhalation Toxicity) B Review Literature & SDS (Analogous Compounds) A->B C Define Experimental Scale (mg vs g) B->C D Select Engineering Controls (Fume Hood) C->D Scale dictates rigor E Determine PPE Requirements (Gloves, Goggles, Lab Coat) D->E F Establish Safe Handling Protocol E->F G Execute Experiment F->G H Waste Disposal Protocol (Segregated Halogenated Organic Waste) G->H I Emergency Procedures (Spill, Exposure) G->I If required

Caption: Figure 1: Risk Assessment Workflow for this compound.

Safe Handling and Storage Protocols

The causality behind these protocols is to prevent contact with skin, eyes, and the respiratory tract, and to avoid inadvertent reactions with incompatible materials.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the primary barrier to prevent inhalation of any vapors or aerosols.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on the potential for direct contact.

  • Eye and Face Protection : Chemical splash goggles are mandatory. When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin Protection : A standard laboratory coat must be worn and fully fastened.

  • Hand Protection : Nitrile or butyl rubber gloves are recommended for handling acids. Given the halogenated nature of this compound, it is advisable to double-glove if prolonged contact is anticipated. Always inspect gloves for tears or pinholes before use. Gloves should be removed and replaced immediately if contamination is suspected.

Table 2: Recommended Personal Protective Equipment
Protection TypeSpecificationRationale
Eye/Face Chemical Splash Goggles (ANSI Z87 certified)Protects against splashes and vapors.
Face Shield (in addition to goggles)Full-face protection during high-risk procedures.
Hand Nitrile or Butyl Rubber GlovesResistant to a broad range of chemicals, including acids.
Body Laboratory Coat (chemically resistant)Protects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents injury from spills or dropped items.
Storage

Proper segregation is key to safe storage. Organic acids must be stored separately from inorganic acids, bases, and oxidizing agents to prevent dangerous reactions.

  • Primary Container : Store in the original, tightly sealed container.

  • Secondary Containment : Place the primary container within a secondary, corrosion-resistant container (e.g., a polyethylene tray).

  • Location : Store in a dedicated, ventilated corrosive storage cabinet, away from incompatible materials. The cabinet should be clearly labeled.

Experimental Workflow: Preparing a Stock Solution

This section provides a step-by-step methodology for a common laboratory task: preparing a stock solution. This protocol is designed as a self-validating system, with checks and reasoning integrated into each step.

ProtocolWorkflow Figure 2: Workflow for Stock Solution Preparation cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup & Disposal P1 Don PPE (Goggles, Lab Coat, Gloves) P2 Prepare Fume Hood (Clear workspace, verify airflow) P1->P2 P3 Assemble Equipment (Beaker, stir bar, solvent, etc.) P2->P3 E1 Weigh Compound (In fume hood, on a tared weigh boat) P3->E1 Begin work E2 Transfer Compound (Carefully add to solvent in beaker) E1->E2 E3 Dissolve (Stir until homogeneous) E2->E3 E4 Transfer to Storage (Use funnel to transfer to labeled bottle) E3->E4 C1 Rinse Equipment (With appropriate solvent) E4->C1 Finalize C2 Dispose of Waste (Collect rinsate and contaminated items) C1->C2 C3 Clean Workspace (Wipe down fume hood sash and surface) C2->C3 C4 Doff PPE & Wash Hands C3->C4

Caption: Figure 2: Workflow for Stock Solution Preparation of this compound.

Step-by-Step Protocol:

  • Preparation :

    • Don all required PPE as detailed in Table 2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Place a magnetic stir plate and a beaker containing the desired volume of solvent inside the fume hood. Add a magnetic stir bar to the beaker.

  • Weighing and Transfer :

    • Tare a clean, dry weigh boat on a balance located inside the fume hood.

    • Carefully weigh the target mass of this compound onto the weigh boat.

    • Slowly and carefully add the weighed acid to the solvent in the beaker to avoid splashing. The acidic nature of the compound necessitates a controlled addition.

  • Dissolution and Storage :

    • Begin stirring the solution. If necessary, gently heat the solution to aid dissolution, being mindful of the solvent's flash point.

    • Once fully dissolved, turn off the stirrer and carefully remove the stir bar using a magnetic retriever.

    • Using a funnel, transfer the solution to a clearly labeled, appropriate storage bottle (e.g., a glass bottle with a PTFE-lined cap). The label should include the compound name, concentration, solvent, date, and your initials.

  • Cleanup :

    • Rinse all contaminated glassware (beaker, funnel, weigh boat) with a small amount of the solvent used.

    • Collect this rinsate and any contaminated disposable items (e.g., gloves, weigh boat) in a designated, labeled hazardous waste container for halogenated organic waste.

    • Wipe down the surfaces of the fume hood.

    • Remove PPE and wash hands thoroughly with soap and water.

Toxicity and Emergency Procedures

Toxicological Information

Specific toxicological data for this compound is not extensively documented in public literature. However, based on its corrosive nature, the primary routes of exposure and their effects are as follows:

  • Skin Contact : Causes severe chemical burns and tissue damage.

  • Eye Contact : Causes serious eye damage, potentially leading to permanent vision loss.

  • Inhalation : Inhalation of vapors or aerosols may cause severe irritation and damage to the respiratory tract.

  • Ingestion : Likely to be highly toxic and cause severe damage to the gastrointestinal tract.

First Aid and Emergency Response

Immediate and decisive action is required in the event of an exposure or spill.

  • Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Exposure : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill Response :

    • For small spills (<100 mL), absorb the material with a neutral absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Place the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

References

  • Organic Acids Chemical Storage Sheet . University of Waterloo. [Link]

  • Corrosive Storage Guidelines . Unknown Source. [Link]

  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent . A&D Weighing. [Link]

  • Organic Acids SOP Template . Washington State University. [Link]

  • Chemical Segregation and Storage Guide . University of Louisville. [Link]

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment . Miami University. [Link]

  • Protective Equipment . American Chemistry Council. [Link]

  • What PPE Should You Wear When Handling Acid 2026? . LeelineWork. [Link]

  • Section 6C: Protective Equipment . Princeton University Environmental Health and Safety. [Link]

  • Proper Protective Equipment . Chemistry LibreTexts. [Link]

  • 4,4-Difluorobutanoic acid . PubChem, National Center for Biotechnology Information. [Link]

Commercial suppliers and pricing of "4-Bromo-4,4-difluorobutanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-4,4-difluorobutanoic Acid for Advanced Research

Introduction: A Versatile Fluorinated Building Block

This compound (CAS No: 147345-36-6) is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure uniquely combines a terminal gem-difluoro motif with a bromine atom on the same carbon, alongside a carboxylic acid functional group. This arrangement provides a powerful trifunctional handle for synthetic chemists. The difluoromethyl group is a key pharmacophore, often used as a bioisostere to modulate the physicochemical properties of a lead compound, such as improving metabolic stability or binding affinity.[3] The bromine atom serves as a versatile point for further chemical elaboration, typically through cross-coupling reactions, while the carboxylic acid provides a classic anchor for forming amides, esters, and other derivatives. This guide offers a comprehensive overview of its commercial availability, synthesis, properties, and applications for professionals in drug development and scientific research.

Commercial Availability and Sourcing

Procurement of this compound is primarily through specialized chemical suppliers that cater to research and development quantities. Pricing is highly variable and dependent on quantity, purity, and the supplier. Most vendors require a formal quote for accurate pricing, especially for bulk orders. All products are intended for research and development use only and must be handled by qualified personnel.[4]

Table 1: Commercial Supplier Summary

Supplier CAS Number Purity Available Quantities Indicative Pricing (Subject to Change)
AK Scientific, Inc.[4] 147345-36-6 ≥ 95% Not specified Request Quote

| 北京欣恒研科技有限公司[5] | 147345-36-6 | ≥ 95% | 100mg, 250mg, 500mg, 1g, 2.5g, 5g | ¥8959.90 (100mg) to ¥71896.90 (5g) |

Note: The pricing information is for reference only and was accurate as of the last data retrieval. Researchers should contact suppliers directly for current pricing and availability.

Physicochemical and Safety Profile

A clear understanding of the compound's properties is essential for its effective use in experimental design and for ensuring laboratory safety.

Table 2: Key Properties of this compound

Property Value Source
IUPAC Name This compound PubChem[1]
Synonyms 4-Bromo-4,4-difluorobutyric acid Echemi[2]
CAS Number 147345-36-6 PubChem[1]
Molecular Formula C4H5BrF2O2 PubChem[1]
Molecular Weight 202.98 g/mol PubChem[1]
Predicted Density 1.791±0.06 g/cm³ Echemi[2]
Predicted Boiling Point 217.1±35.0 °C Echemi
Predicted Flash Point 85.2ºC Echemi[2]

| Hazard Class | Corrosive (Predicted) | Echemi[2] |

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not widely available in the search results, related halogenated carboxylic acids are classified as corrosive and can cause skin and eye irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[6]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6][8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Synthesis Protocol: A Practical Approach

A common laboratory-scale synthesis involves the radical addition of dibromodifluoromethane to acrylic acid.[9] This method provides a direct route to the target molecule.

Experimental Methodology
  • Reaction Setup: In a suitable reaction vessel, combine acrylic acid (1.0 eq), acetonitrile (approx. 55 mL per g of acrylic acid), sodium dithionite (2.3 eq), and sodium bicarbonate (2.3 eq).

  • Addition of Reagents: Add water (approx. 14 mL per g of acrylic acid) to the mixture, followed by the dropwise addition of dibromodifluoromethane (3.5 eq).

  • Reaction Conditions: Stir the resulting biphasic mixture vigorously at ambient temperature. The inorganic salts will gradually dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction for the complete consumption of acrylic acid, which typically takes around 4 hours. Gas chromatography (GC) is a suitable method for monitoring.

  • Workup - Phase Separation: Once the reaction is complete, saturate the aqueous phase with solid sodium chloride to facilitate phase separation. Separate the organic layer.

  • Workup - Extraction & Drying: The organic phase is dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product (a pale yellow oil with some solid) is taken up in ethyl acetate, filtered to remove any remaining inorganic solids, and the solvent is evaporated under reduced pressure to yield the final product.[9]

Causality and Mechanistic Insights
  • Sodium Dithionite: Acts as the radical initiator. It generates the SO2•− radical anion, which in turn reacts with dibromodifluoromethane to generate the key bromodifluoromethyl radical (•CF2Br).

  • Sodium Bicarbonate: Serves as a base to neutralize the carboxylic acid, forming the carboxylate salt. This increases its solubility in the aqueous phase and prevents unwanted side reactions.

  • Biphasic System: The use of acetonitrile and water creates a two-phase system that helps to control the reaction rate and manage the solubility of the various organic and inorganic components.

Diagram 1: Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product A Acrylic Acid + Dibromodifluoromethane P1 Stir at Room Temp (~4 hours) A->P1 B Sodium Dithionite (Initiator) B->P1 C Sodium Bicarbonate (Base) C->P1 D Acetonitrile / Water (Solvent) D->P1 P2 Aqueous Workup (NaCl Saturation) P1->P2 P3 Extraction & Drying (EtOAc, MgSO4) P2->P3 Z This compound P3->Z

Caption: A flowchart illustrating the key stages of the synthesis process.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block for introducing fluorinated motifs into complex molecules.

  • Introduction of the Gem-Difluoro Group: The -CF2- group is a critical pharmacophore in modern drug design. It can act as a bioisosteric replacement for a ketone or ether linkage, often leading to enhanced metabolic stability by blocking sites of oxidative metabolism.[3] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons and influence the conformation of the molecule, potentially improving its binding affinity to a biological target.[3]

  • Versatile Synthetic Handle: The bromine atom provides a reliable site for forming new carbon-carbon or carbon-heteroatom bonds. It is an excellent substrate for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the straightforward elaboration of the butanoic acid scaffold into more complex and diverse chemical structures.

  • Carboxylic Acid Functionality: The acid group is a classic attachment point. It can be readily converted into amides, esters, or other functional groups, enabling its conjugation to other molecules of interest or its use in fragment-based drug discovery (FBDD) campaigns.

Diagram 2: Role in Medicinal Chemistry

G C 4-Bromo-4,4- difluorobutanoic acid A1 Bromine Atom (Synthetic Handle) C->A1 A2 gem-Difluoro Group (-CF2-) C->A2 A3 Carboxylic Acid (-COOH) C->A3 B1 Cross-Coupling Reactions A1->B1 B2 Bioisosterism A2->B2 B3 Metabolic Stability A2->B3 B4 Amide/Ester Formation A3->B4

Sources

A Technical Guide to 4-Bromo-4,4-difluorobutanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-4,4-difluorobutanoic acid is a halogenated carboxylic acid of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its unique molecular architecture, featuring a terminal bromo-difluoro-methyl group and a carboxylic acid moiety, makes it a versatile and valuable building block for the synthesis of complex molecules. The presence of fluorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed experimental protocol for its synthesis, an exploration of its applications in drug development, and essential safety and handling guidelines.

Physicochemical and Structural Properties

The foundational characteristics of this compound are summarized below. These properties are critical for its use in synthetic planning and molecular design.

PropertyValueSource
Molecular Formula C₄H₅BrF₂O₂[2][3][4]
Molecular Weight 202.98 g/mol [2][3][5]
IUPAC Name This compound[3]
CAS Number 147345-36-6[2][3]
Synonyms 4-Bromo-4,4-difluorobutyric acid[3][4]
Monoisotopic Mass 201.94410 Da[3]
XLogP3 1.6[3]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be achieved via a radical addition reaction involving acrylic acid and dibromodifluoromethane. This approach is effective for creating the carbon-carbon bond and installing the bromo-difluoro-methyl group in a single step.

Reaction Principle

The underlying mechanism involves the generation of a difluorobromomethyl radical (•CF₂Br) from dibromodifluoromethane (CF₂Br₂). This is typically initiated by a reducing agent like sodium dithionite. The generated radical then adds across the double bond of acrylic acid. A subsequent bromine atom transfer completes the process, yielding the final product. The choice of a biphasic solvent system (e.g., acetonitrile and water) facilitates the interaction between the organic and inorganic reagents.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis and provides a self-validating workflow for laboratory preparation.[6]

Materials and Reagents:

  • Acrylic acid (1.44 g)

  • Dibromodifluoromethane (5 cm³)

  • Sodium dithionite (4.18 g)

  • Sodium bicarbonate (2.01 g)

  • Acetonitrile (80 cm³)

  • Water (20 cm³)

  • Sodium chloride (solid)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of acrylic acid (1.44 g) in acetonitrile (80 cm³).

  • Addition of Reagents: To the stirred solution, add sodium dithionite (4.18 g), sodium bicarbonate (2.01 g), and water (20 cm³).

  • Initiation: Add dibromodifluoromethane (5 cm³) to the biphasic mixture.

  • Reaction Monitoring: Stir the mixture vigorously at ambient temperature. The reaction progress can be monitored by Gas Chromatography (GC) to confirm the complete consumption of acrylic acid (typically within 4 hours).

  • Work-up: Once the reaction is complete, saturate the aqueous phase by adding solid sodium chloride.

  • Extraction: Separate the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. This will yield a pale yellow oil.

  • Purification: To remove any residual inorganic salts, dissolve the oil in ethyl acetate, filter the solution, and again evaporate the solvent under reduced pressure to yield the purified this compound (2.54 g).[6]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants (Acrylic Acid, CF2Br2) Reaction Radical Addition (4 hrs @ RT) Reactants->Reaction Reagents Reagents (Na2S2O4, NaHCO3) Reagents->Reaction Solvents Solvent System (Acetonitrile, Water) Solvents->Reaction Quench Aqueous Work-up (NaCl Saturation) Reaction->Quench Completion Extraction Phase Separation & Organic Extraction Quench->Extraction Drying Drying & Filtration (MgSO4) Extraction->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Product Final Product (this compound) Concentration->Product Purified Oil

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The true value of this compound lies in its utility as a strategic building block. Its bifunctional nature allows for diverse and controlled chemical modifications, making it a powerful tool for constructing novel pharmaceutical agents.

Synthetic Utility and Molecular Scaffolding

The compound's structure offers two primary points for chemical elaboration:

  • The Carboxylic Acid Group: This functional group is readily converted into amides, esters, and other derivatives. Amide bond formation is one of the most fundamental reactions in medicinal chemistry, allowing for the coupling of this fluorinated fragment to amine-containing scaffolds.

  • The Bromine Atom: The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are cornerstones of modern drug synthesis.[7]

The strategic positioning of fluorine atoms often enhances the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of drug candidates, which is a critical factor for therapeutic success.[1]

Potential Therapeutic Areas

While specific drugs derived directly from this molecule may not be extensively documented in public literature, its structural motifs are relevant to several key therapeutic areas. Halogenated intermediates are crucial for developing targeted therapies.[1][7]

  • Oncology: Many tyrosine kinase inhibitors, which are revolutionary in cancer treatment, incorporate fluorinated moieties to enhance binding affinity and metabolic stability.[1]

  • Antiviral Agents: The introduction of fluorine can block metabolic pathways that viruses might exploit, making fluorinated building blocks valuable in the synthesis of new antiviral drugs.[1]

  • Inflammation and Immunology: The unique electronic properties imparted by fluorine can be used to fine-tune the activity of anti-inflammatory drug candidates.[8]

Diagram of Synthetic Potential

Synthetic_Potential Core This compound Carboxylic Acid (-COOH) Bromo-difluoro-methyl (-CF2Br) Amide Amide Coupling (with R-NH2) Core:f1->Amide Ester Esterification (with R-OH) Core:f1->Ester CrossCoupling Cross-Coupling Rxns (Suzuki, Stille, etc.) Core:f2->CrossCoupling Nucleophilic Nucleophilic Substitution Core:f2->Nucleophilic DrugScaffold1 Complex Molecule A (Amide Linkage) Amide->DrugScaffold1 DrugScaffold2 Complex Molecule B (C-C Bond) CrossCoupling->DrugScaffold2

Caption: Synthetic utility of this compound in drug design.

Safety, Handling, and Storage

Working with halogenated carboxylic acids requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this compound must be consulted, general guidelines based on related chemicals can be followed.

  • Hazard Profile: Based on analogous compounds like 4-bromobutyric acid, this substance should be treated as corrosive and is likely to cause severe skin and eye burns.[9][10] It may also have a strong, unpleasant odor (stench).[9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Face protection may also be necessary.[11]

  • Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10] Avoid all contact with skin, eyes, and clothing.[9]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[10] Keep the container tightly sealed.

Disclaimer: This information is for guidance only. Always obtain and consult the manufacturer-specific Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a specialty chemical with significant potential as a synthetic intermediate. Its combination of a reactive carboxylic acid and a versatile brominated carbon center, enhanced by the presence of geminal fluorine atoms, makes it a highly attractive building block for drug discovery programs. A thorough understanding of its properties, synthesis, and handling is paramount for researchers aiming to leverage its unique chemical attributes to develop the next generation of therapeutic agents.

References

  • Synthesis of Step 1: this compound. PrepChem.com. [Link]

  • This compound | C4H5BrF2O2 | CID 2736276. PubChem, National Library of Medicine, NIH. [Link]

  • Bromo 4,4-difluorobutanoate | C4H5BrF2O2 | CID 174567185. PubChem, National Library of Medicine, NIH. [Link]

  • 4-Bromo-4,4-difluorobutan-1-ol | C4H7BrF2O | CID 2736272. PubChem, National Library of Medicine, NIH. [Link]

  • From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Exploring the Synthesis and Reactivity of 2-Bromo-4,5-difluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Understanding the Synthesis and Supply of 4-Bromo-2,5-difluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4,4-Difluorobutanoic acid | C4H6F2O2 | CID 21122143. PubChem, National Library of Medicine, NIH. [Link]

  • Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Methodological & Application

The Strategic Incorporation of the Difluoromethyl Moiety in Medicinal Chemistry: Application Notes and Protocols for 4-Bromo-4,4-difluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of 4-Bromo-4,4-difluorobutanoic Acid

In the landscape of modern drug discovery, the strategic introduction of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry.[1] The difluoromethyl group (-CHF2), in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound emerges as a highly valuable and versatile building block for introducing this critical moiety.[2][3] Its structure combines a carboxylic acid handle for amide bond formation and further derivatization, and a bromo-difluoroethyl group that can participate in a range of nucleophilic substitution and organometallic coupling reactions.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols. We will delve into the rationale behind its use, focusing on the concept of bioisosterism and the advantageous physicochemical changes imparted by the difluoromethyl group.

The Difluoromethyl Group as a Bioisostere: A Paradigm Shift in Drug Design

The difluoromethyl group is increasingly recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities. This concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to enhance a drug's efficacy, is a powerful tool in drug optimization.

The -CHF2 group can act as a "lipophilic hydrogen bond donor," a concept that has gained significant traction in medicinal chemistry. This allows it to mimic the hydrogen bonding capabilities of protic groups like hydroxyls while increasing the overall lipophilicity of the molecule. This dual nature can lead to improved cell permeability, enhanced binding to target proteins, and increased metabolic stability by blocking sites of oxidative metabolism.

Key Applications in Medicinal Chemistry

The bifunctional nature of this compound makes it a versatile precursor for a variety of molecular scaffolds relevant to drug discovery.

Synthesis of Difluorinated Lactams

Lactams are privileged structures in medicinal chemistry, forming the core of numerous antibiotics, enzyme inhibitors, and central nervous system (CNS) active agents. The introduction of a difluoromethyl group into a lactam ring can significantly enhance its biological activity. This compound is an excellent starting material for the synthesis of α,α-difluoro-γ-lactams.[4]

Precursors for Fluorinated GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[5] Analogs of GABA are important therapeutic agents for treating epilepsy, neuropathic pain, and anxiety disorders.[5] The introduction of fluorine into GABA analogs can modulate their potency and pharmacokinetic properties.[6][7] this compound can serve as a key intermediate in the synthesis of novel fluorinated GABA analogs.

Experimental Protocols

The following protocols are designed to be illustrative of the key transformations involving this compound. Researchers should adapt these procedures to their specific substrates and analytical requirements.

Protocol 1: Synthesis of this compound

This protocol outlines a common method for the synthesis of the title compound.[1]

Reaction Scheme:

Synthesis_of_4_Bromo_4_4_difluorobutanoic_acid AcrylicAcid Acrylic Acid Product This compound AcrylicAcid->Product Reaction Reagents Dibromodifluoromethane, Sodium Dithionite, Sodium Bicarbonate Solvent Acetonitrile/Water

Caption: Synthesis of this compound.

Materials:

  • Acrylic acid

  • Acetonitrile

  • Sodium dithionite

  • Sodium bicarbonate

  • Water

  • Dibromodifluoromethane

  • Magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Sodium chloride

Procedure:

  • To a stirred solution of acrylic acid (1.44 g) in acetonitrile (80 cm³), add sodium dithionite (4.18 g), sodium bicarbonate (2.01 g), and water (20 cm³).[1]

  • Add dibromodifluoromethane (5 cm³) to the biphasic mixture.[1]

  • Stir the mixture at ambient temperature for 4 hours, monitoring the consumption of acrylic acid by gas chromatography (GC).[1]

  • Once the reaction is complete, saturate the aqueous phase with solid sodium chloride.[1]

  • Separate the organic phase, dry it over MgSO4, filter, and evaporate the solvent under reduced pressure.[1]

  • The resulting pale yellow oil is taken up in ethyl acetate, filtered to remove any solid, and the solvent is evaporated to yield the product.[1]

Expected Yield: Approximately 2.54 g.

Protocol 2: Synthesis of a 5,5-Difluoro-pyrrolidin-2-one (A Difluorinated γ-Lactam)

This protocol describes a plausible synthetic route for the cyclization of an N-substituted amide derived from this compound to form a difluorinated γ-lactam. This is a key application for introducing the difluoromethylenelactam scaffold into drug candidates.

Workflow Diagram:

Lactam_Synthesis_Workflow Start This compound Step1 Amide Coupling with Primary Amine (R-NH2) Start->Step1 Intermediate N-Substituted-4-bromo-4,4-difluorobutanamide Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product 5,5-Difluoro-1-substituted-pyrrolidin-2-one Step2->Product

Caption: Workflow for the synthesis of a difluorinated γ-lactam.

Materials:

  • This compound

  • A primary amine (R-NH2)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent

  • Anhydrous Dichloromethane (DCM)

  • A non-nucleophilic base (e.g., Sodium hydride or Potassium tert-butoxide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

Part A: Amide Coupling

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the primary amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once complete, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-substituted-4-bromo-4,4-difluorobutanamide.

Part B: Intramolecular Cyclization

  • In a dry round-bottom flask under an inert atmosphere, dissolve the crude amide from Part A in anhydrous THF.

  • Cool the solution to 0 °C.

  • Carefully add a non-nucleophilic base such as sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the formation of the lactam by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5,5-Difluoro-1-substituted-pyrrolidin-2-one.

Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C4H5BrF2O2[2]
Molecular Weight 202.98 g/mol [2]
CAS Number 147345-36-6[2]
Appearance Pale yellow oil[1]
XLogP3 1.6[2]

Conclusion

This compound is a powerful synthetic tool for medicinal chemists seeking to introduce the difluoromethyl moiety into their target molecules. Its ability to serve as a precursor for valuable scaffolds such as difluorinated lactams and GABA analogs underscores its importance in the development of next-generation therapeutics. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this versatile building block.

References

  • Advances in the synthesis of α,α‐difluoro‐γ‐lactams. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Synthesis of Step 1: this compound. PrepChem.com. Available at: [Link]

  • This compound | C4H5BrF2O2 | CID 2736276. PubChem. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. Available at: [Link]

  • Scheme 1 Synthesis of fluorinated GABA analogues 3 and 4. Reagents and... ResearchGate. Available at: [Link]

  • A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. PubMed. Available at: [Link]

  • GABA analogue. Wikipedia. Available at: [Link]

  • Agonists of the γ-aminobutyric Acid Type B (GABA B ) Receptor Derived From β-hydroxy and β-amino Difluoromethyl Ketones. PubMed. Available at: [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research. Available at: [Link]

  • Structural Modifications of (1S,3S)-3-Amino-4-Difluoromethylenecyclopentanecarboxylic Acid, a Potent Irreversible Inhibitor of GABA Aminotransferase. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols: 4-Bromo-4,4-difluorobutanoic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of Fluorine in Synthesis

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can dramatically improve the efficacy and pharmacokinetic profiles of drug candidates.[1] 4-Bromo-4,4-difluorobutanoic acid (CAS No. 147345-36-6) is a valuable bifunctional building block that offers a gateway to novel fluorinated compounds. Its structure combines a carboxylic acid handle for diverse derivatization and a bromo-gem-difunctionalized carbon center, a reactive site for introducing the prized difluoromethyl group. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and expert insights to empower your research endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective application in synthesis.

PropertyValueSource
CAS Number 147345-36-6[2][3]
Molecular Formula C₄H₅BrF₂O₂[2][3]
Molecular Weight 202.98 g/mol [2][3]
Appearance Pale yellow oil[4]
Boiling Point 90-92 °C (Predicted)[1]
Density 1.791±0.06 g/cm³ (Predicted)[1]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 2.65 (m, 2H), 2.45 (t, 2H).[4] This spectrum indicates two methylene groups, with the triplet at 2.45 ppm likely corresponding to the protons alpha to the carboxylic acid and the multiplet at 2.65 ppm corresponding to the protons adjacent to the CF₂Br group.

Synthesis of this compound

The following protocol is a well-established method for the synthesis of the title compound.

Protocol 1: Radical Addition to Acrylic Acid[4]

This procedure involves the radical addition of dibromodifluoromethane to acrylic acid.

Workflow Diagram:

G cluster_reactants Reactants cluster_solvents Solvent System cluster_process Reaction & Workup cluster_product Product AcrylicAcid Acrylic Acid Reaction Stir at RT, 4h AcrylicAcid->Reaction DBDFM Dibromodifluoromethane DBDFM->Reaction Na2S2O4 Sodium Dithionite Na2S2O4->Reaction NaHCO3 Sodium Bicarbonate NaHCO3->Reaction ACN Acetonitrile ACN->Reaction H2O Water H2O->Reaction Workup Aqueous Workup (NaCl saturation, EtOAc extraction) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Evaporation Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: Synthesis of this compound.

Materials:

  • Acrylic acid (1.44 g)

  • Acetonitrile (80 cm³)

  • Sodium dithionite (4.18 g)

  • Sodium bicarbonate (2.01 g)

  • Water (20 cm³)

  • Dibromodifluoromethane (5 cm³)

  • Sodium chloride

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a stirred solution of acrylic acid in acetonitrile, add sodium dithionite, sodium bicarbonate, and water.

  • Add dibromodifluoromethane to the biphasic mixture.

  • Stir the reaction at ambient temperature for 4 hours. Monitor the reaction progress by GC analysis to confirm the complete consumption of acrylic acid.

  • Upon completion, saturate the aqueous phase with solid sodium chloride.

  • Separate the organic phase and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product, a pale yellow oil, can be further purified if necessary.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of various bioactive molecules, including substituted 1,3-diphenylprop-2-en-1-one derivatives, which have shown potential therapeutic applications.

Application 1: Synthesis of γ,γ-Difluoro-Substituted Carboxylic Acid Derivatives

The carboxylic acid moiety can be readily converted into esters and amides, which can then be used in a variety of coupling and condensation reactions.

Workflow Diagram:

G cluster_derivatization Derivatization cluster_products Products Start This compound Esterification Esterification (e.g., Fischer) Start->Esterification Amidation Amidation (e.g., DCC/DMAP) Start->Amidation Ester γ,γ-Difluoro Ester Esterification->Ester Amide γ,γ-Difluoro Amide Amidation->Amide

Caption: Derivatization of this compound.

Protocol 2: Fischer Esterification[5]

This protocol describes the acid-catalyzed esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the ester with an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by column chromatography if necessary.

Expertise & Experience: The use of a large excess of the alcohol and the removal of water (e.g., with a Dean-Stark apparatus) can drive the equilibrium towards the product side, increasing the yield of the ester.[5] Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.[6]

Application 2: Alkylation of Phenols for the Synthesis of 1,3-Diphenylprop-2-en-1-one Derivatives

The bromo-gem-difluoro moiety can be utilized in alkylation reactions. A key application is the synthesis of substituted 1,3-diphenylprop-2-en-1-one derivatives, which have been investigated for their therapeutic potential.

Reaction Scheme:

This reaction involves the O-alkylation of a hydroxy-substituted 1,3-diphenylprop-2-en-1-one with an ester of this compound, followed by ester hydrolysis.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Reaction & Deprotection cluster_product Product Chalcone Hydroxy-1,3-diphenylprop-2-en-1-one Alkylation Alkylation (Acetonitrile, 100°C) Chalcone->Alkylation BromoEster tert-Butyl 4-bromo-4,4-difluorobutanoate BromoEster->Alkylation Base K₂CO₃ or Cs₂CO₃ Base->Alkylation Deprotection Acidolysis (TFA) Alkylation->Deprotection FinalProduct Substituted 1,3-diphenylprop-2-en-1-one Derivative Deprotection->FinalProduct

Caption: Synthesis of 1,3-diphenylprop-2-en-1-one derivatives.

Protocol 3: O-Alkylation and Deprotection[7]

This is a representative protocol based on general procedures for similar transformations.

Materials:

  • Hydroxy-substituted 1,3-diphenylprop-2-en-1-one

  • tert-Butyl 4-bromo-4,4-difluorobutanoate (prepared from this compound)

  • Potassium carbonate or Cesium carbonate

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

Step 1: O-Alkylation

  • Dissolve the hydroxy-substituted 1,3-diphenylprop-2-en-1-one (1 molar equivalent) in acetonitrile.

  • Add potassium carbonate (4-6 equivalents) and tert-butyl 4-bromo-4,4-difluorobutanoate (4-8 equivalents).

  • Heat the mixture with vigorous stirring at 100 °C for 10-14 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Acidolysis (Ester Hydrolysis)

  • Dissolve the product from Step 1 in dichloromethane.

  • Add trifluoroacetic acid and stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure to yield the final product.

Expertise & Experience: The use of a tert-butyl ester in the alkylation step allows for a facile deprotection under acidic conditions without affecting other sensitive functional groups. Cesium carbonate is often a more effective base than potassium carbonate in such alkylation reactions.

Safety and Handling

This compound is a corrosive and potentially toxic chemical.[1] Appropriate safety precautions must be taken at all times.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.[7][8]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[7][8] Avoid contact with skin and eyes.[7][8]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

In case of exposure:

  • Skin contact: Immediately wash the affected area with plenty of soap and water.[2]

  • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2]

  • Inhalation: Move to fresh air.[2]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel fluorinated compounds. Its bifunctional nature allows for a wide range of chemical transformations, making it an essential tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to facilitate the effective and safe use of this powerful synthetic intermediate.

References

  • PrepChem. Synthesis of Step 1: this compound. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. EP1644312B1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives.
  • Google Patents. US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.
  • ResearchGate. What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol?. Available at: [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at: [Link]

  • ResearchGate. A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. Available at: [Link]

  • ResearchGate. Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Available at: [Link]

  • PubChem. 4,4-Difluorobutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. Available at: [Link]

  • ChemRxiv. Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Available at: [Link]

  • Scilit. Advances in the synthesis of α,α‐difluoro‐γ‐lactams. Available at: [Link]

  • PubMed Central. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • PubMed. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. 4-Bromobutanoic acid, phenyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

Experimental protocols for reactions with "4-Bromo-4,4-difluorobutanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of 4-Bromo-4,4-difluorobutanoic Acid

Abstract

This compound is a valuable fluorinated building block in modern organic synthesis and medicinal chemistry. The presence of the difluoromethylene group adjacent to a bromine atom provides a unique reactive center for introducing difluoroalkyl chains into a variety of molecular scaffolds. This guide provides an in-depth exploration of the chemical properties, safety considerations, and key synthetic applications of this compound. Detailed, field-tested protocols for nucleophilic substitution and Reformatsky-type reactions are presented, complete with mechanistic insights and workflow visualizations to aid researchers in drug discovery and chemical development.

Introduction: The Significance of Fluorinated Building Blocks

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties.[1][2] In the pharmaceutical industry, fluorination is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates.[3] this compound (CAS No: 147345-36-6) has emerged as a key intermediate for this purpose, offering a versatile platform for constructing more complex fluorinated compounds.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₅BrF₂O₂[4]
Molecular Weight 202.98 g/mol [4]
IUPAC Name This compound[4]
Boiling Point 90-92 °C[5]
Appearance Pale yellow oil[6]

Its structure, featuring a carboxylic acid for further derivatization and a reactive C-Br bond activated by the adjacent fluorine atoms, makes it amenable to a range of chemical transformations. This guide will focus on two primary classes of reactions: nucleophilic substitutions and organometallic additions.

Safety and Handling

Proper handling of this compound is critical. The compound is classified as corrosive and requires stringent safety measures.[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.[7][8][9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[8] In case of contact, immediately flush the affected area with copious amounts of water.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Application Protocol: Nucleophilic Substitution Reactions

The C-Br bond in this compound is susceptible to nucleophilic attack. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbon atom, facilitating the displacement of the bromide leaving group. This reaction follows a classic SN2 pathway, involving a backside attack by the nucleophile.[11][12]

Protocol 1: Synthesis of 4,4-Difluoro-4-(phenylthio)butanoic Acid

This protocol details the reaction with a soft sulfur nucleophile, thiophenol, to form a thioether. Such reactions are fundamental in building blocks for various bioactive molecules.

Causality and Experimental Choices:

  • Base: Potassium carbonate is chosen as a mild base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion in situ. A strong base like NaOH could potentially lead to side reactions with the carboxylic acid.

  • Solvent: Acetonitrile (MeCN) is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the potassium cation while leaving the thiophenolate anion relatively "naked" and highly reactive.

  • Temperature: The reaction is initially run at room temperature and can be gently heated to drive it to completion, balancing reaction rate with potential side reactions.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents Combine this compound, thiophenol, and K₂CO₃ in MeCN stir Stir at room temperature reagents->stir Under N₂ atmosphere heat Heat to 50°C if necessary stir->heat monitor Monitor by TLC or LC-MS heat->monitor Until starting material is consumed filter Filter solids (KBr) monitor->filter evaporate Evaporate MeCN filter->evaporate extract Acidify with HCl (aq), extract with Ethyl Acetate evaporate->extract purify Purify by column chromatography extract->purify final_product Final Product: 4,4-Difluoro-4-(phenylthio)butanoic Acid purify->final_product Characterize G cluster_ester Step 1: Esterification cluster_reformatsky Step 2: Reformatsky Reaction cluster_hydrolysis Step 3: Workup & Hydrolysis start This compound esterify React with EtOH, cat. H₂SO₄ start->esterify ester Ethyl 4-bromo-4,4-difluorobutanoate esterify->ester reagent_add Add Benzaldehyde & Ester to Zinc in THF ester->reagent_add zinc Activated Zinc Dust zinc->reagent_add organozinc Formation of Organozinc Intermediate reagent_add->organozinc addition Nucleophilic Addition to Aldehyde organozinc->addition quench Quench with sat. NH₄Cl (aq) addition->quench hydrolyze Hydrolyze ester (e.g., LiOH) quench->hydrolyze final_product Final Product: β-Hydroxy Acid hydrolyze->final_product Purify

Sources

Application Notes & Protocols: 4-Bromo-4,4-difluorobutanoic Acid in the Synthesis of PET Radiotracers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The gem-difluoromethyl group is a paramount structural motif in modern medicinal chemistry, valued for its ability to enhance metabolic stability and modulate the physicochemical properties of bioactive molecules.[1] Its integration into Positron Emission Tomography (PET) tracers offers a powerful strategy for developing novel imaging agents. This document provides a comprehensive guide to the application of 4-Bromo-4,4-difluorobutanoic acid as a key building block for the synthesis of ¹⁸F-labeled PET radiotracers. We will explore the underlying radiochemical principles, provide a detailed, field-tested protocol for nucleophilic radiofluorination, and discuss the critical aspects of precursor design and quality control. This guide is intended for researchers, radiochemists, and drug development professionals engaged in the discovery of next-generation molecular imaging agents.

Introduction: The Strategic Value of the [¹⁸F]CF₂ Group in PET Imaging

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that provides quantitative functional information about biological processes in vivo.[2][3][4] The technique relies on the administration of a molecule labeled with a positron-emitting radionuclide. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal physical characteristics: a 109.8-minute half-life that allows for multi-step synthesis and transport, and a low positron energy that results in high-resolution images.[4][5]

The introduction of fluorine into drug candidates often confers desirable properties, including increased metabolic stability and enhanced binding affinity.[6] The difluoromethyl (-CF₂H) and, by extension, the radiolabeled trifluoromethyl (-CF₂¹⁸F) group, are particularly valuable. The strong electron-withdrawing nature of the fluorine atoms can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets.

This compound serves as a versatile precursor for introducing an ¹⁸F-labeled difluoromethyl moiety. The core strategy involves a late-stage nucleophilic substitution reaction where the bromo- leaving group is displaced by no-carrier-added (n.c.a.) [¹⁸F]fluoride.[7][8] This approach is highly efficient and allows for the production of radiotracers with the high molar activity required for modern PET imaging studies.[7]

Physicochemical Properties and Handling

Understanding the properties of the precursor is fundamental to successful radiosynthesis.

PropertyValue
IUPAC Name This compound
CAS Number 147345-36-6
Molecular Formula C₄H₅BrF₂O₂
Molecular Weight 202.98 g/mol
Appearance Solid (Typical)
Boiling Point (Predicted) ~250 °C
pKa (Predicted) ~4.0

Data sourced from PubChem CID 2736276.[9]

Handling and Storage:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Avoid contact with strong bases and oxidizing agents.

  • As with all halogenated organic acids, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

The Radiosynthesis Workflow: A Conceptual Overview

The conversion of a bromo-difluoro precursor into a final, injectable ¹⁸F-labeled radiotracer is a multi-step process that demands precision and adherence to established radiochemistry principles. The overall workflow is designed to maximize radiochemical yield while ensuring the final product meets stringent purity and safety standards for in vivo use.

G cluster_0 [¹⁸F]Fluoride Production & Preparation cluster_1 Radiochemical Reaction cluster_2 Purification & Formulation Cyclotron Cyclotron Production ¹⁸O(p,n)¹⁸F Trap Trap on Anion Exchange Cartridge Cyclotron->Trap Elute Elute with K₂CO₃/K₂₂₂ Trap->Elute Dry Azeotropic Drying (Acetonitrile) Elute->Dry Precursor Add Precursor (4-Bromo-4,4-difluoro-Derivative) Dry->Precursor Reaction Nucleophilic Substitution (e.g., 95-110°C, 10-15 min) Precursor->Reaction Quench Quench Reaction (e.g., with Water) Reaction->Quench HPLC Semi-Preparative HPLC Purification Quench->HPLC Formulate Solvent Evaporation & Formulation in Saline/EtOH HPLC->Formulate QC Quality Control (radio-HPLC, TLC) Formulate->QC Final Final QC->Final Final Radiotracer for Injection

Caption: General workflow for PET radiotracer synthesis.

Detailed Protocol: Synthesis of an [¹⁸F]Tracer via Nucleophilic Fluorination

This protocol describes a representative synthesis using a derivative of this compound. For practical application, the carboxylic acid is often esterified or amidated to improve solubility in organic solvents and prevent side reactions.

Materials and Reagents:

  • Precursor: A suitable derivative of this compound (e.g., methyl ester), ~5-10 mg.

  • [¹⁸F]Fluoride: No-carrier-added, in [¹⁸O]H₂O, from cyclotron.

  • Elution Solution: 1 mg/mL K₂CO₃ in 80:20 H₂O:CH₃CN.

  • Phase Transfer Catalyst Solution: 10 mg/mL Kryptofix 2.2.2. (K₂₂₂) in anhydrous acetonitrile (CH₃CN).

  • Reaction Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Reagents for Purification and Formulation: HPLC-grade water, ethanol (USP), sterile water for injection, 0.9% sodium chloride for injection (USP).

Protocol Steps:

  • Preparation of Reactive [¹⁸F]Fluoride: a. Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA). b. Wash the cartridge with sterile water to remove [¹⁸O]H₂O. c. Elute the trapped [¹⁸F]fluoride into a reaction vessel using 0.5 mL of the K₂CO₃/K₂₂₂ elution solution. d. Add 1.0 mL of anhydrous acetonitrile to the vessel. e. Heat the vessel at 100-110 °C under a stream of nitrogen to azeotropically remove all water. This step is critical; residual water will deactivate the [¹⁸F]fluoride. Repeat the addition and evaporation of acetonitrile twice to ensure dryness. The result is a highly reactive, "naked" [¹⁸F]F⁻/K⁺/K₂₂₂ complex.[10]

  • Nucleophilic Radiofluorination: a. Dissolve 5-10 mg of the bromo-difluoro precursor in 0.5 mL of anhydrous DMSO. b. Add the precursor solution to the dried [¹⁸F]fluoride complex. c. Seal the reaction vessel and heat at 100-120 °C for 10-20 minutes. Monitor the reaction progress using radio-TLC. d. Causality: The polar aprotic solvent (DMSO) solvates the K⁺/K₂₂₂ complex, leaving a highly nucleophilic fluoride anion to attack the electrophilic carbon bearing the bromine atom in an Sₙ2-type displacement.[10][11] The electron-withdrawing fluorines activate this position for nucleophilic attack.[7]

  • Purification by Semi-Preparative HPLC: a. Cool the reaction vessel and quench the reaction by adding 1.0 mL of water or the initial HPLC mobile phase. b. Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18). c. Elute with a suitable mobile phase (e.g., a gradient of acetonitrile/water) to separate the desired ¹⁸F-labeled product from unreacted [¹⁸F]fluoride, the precursor, and other impurities. d. Collect the radioactive peak corresponding to the product.

  • Final Formulation: a. The collected HPLC fraction is typically diluted with water and trapped on a C18 Sep-Pak cartridge. b. The cartridge is washed with sterile water to remove residual HPLC solvents. c. The final product is eluted from the cartridge with a small volume of USP-grade ethanol. d. The ethanol solution is diluted with sterile saline to achieve the desired final concentration and a physiologically acceptable ethanol percentage (<10%). e. The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

G cluster_reaction Step 2: Radiofluorination F18 Dried [¹⁸F]F⁻/K⁺/K₂₂₂ Complex Reactor Heat 110°C, 15 min F18->Reactor Precursor BrCF₂-(CH₂)₂-COOR (Precursor in DMSO) Precursor->Reactor Crude Crude Mixture ([¹⁸F]Tracer, Precursor, [¹⁸F]F⁻) Reactor->Crude HPLC Step 3: Semi-Prep HPLC Purification Crude->HPLC Final Step 4: Formulation Pure [¹⁸F]CF₂-(CH₂)₂-COOR in Saline HPLC->Final

Caption: Detailed experimental workflow for radiosynthesis.

Quality Control and Expected Results

Rigorous quality control is mandatory for any radiotracer intended for in vivo use.

  • Radiochemical Purity (RCP): Determined by analytical radio-HPLC. The final product should have an RCP of >95%.

  • Molar Activity (Aₘ): Measures the ratio of radioactivity to the total mass of the compound (labeled and unlabeled). It is determined by analytical HPLC with a UV detector calibrated with a known concentration of the non-radioactive standard. High molar activity is crucial to avoid pharmacological effects from the injected tracer mass.

  • Identity Confirmation: Confirmed by co-injection of the final product with an authentic, non-radioactive reference standard on an analytical HPLC system. The radioactive peak should co-elute with the UV peak of the standard.

ParameterTypical RangeRationale
Radiochemical Yield (RCY) 20 - 60% (decay-corrected)Reflects the efficiency of the nucleophilic substitution reaction.
Molar Activity (Aₘ) 30 - 150 GBq/µmolHigh Aₘ is essential for receptor imaging to avoid receptor saturation.[7]
Radiochemical Purity (RCP) > 95%Ensures that the observed PET signal originates solely from the desired tracer.
Total Synthesis Time 60 - 90 minutesA rapid synthesis is necessary to minimize decay losses of ¹⁸F.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low Radiochemical Yield 1. Incomplete drying of [¹⁸F]fluoride.Ensure a rigorous azeotropic drying process; repeat acetonitrile addition/evaporation.
2. Precursor instability or low reactivity.Confirm precursor purity and structure. Increase reaction temperature or time.
3. Insufficient phase transfer catalyst.Ensure adequate K₂₂₂ is used for the amount of K₂CO₃ base.
Multiple Radioactive Peaks 1. Radiolytic decomposition of precursor/product.Reduce reaction time or temperature; consider adding a radical scavenger.
2. Side reactions (e.g., elimination).Optimize reaction temperature; consider a less polar solvent.
Low Molar Activity 1. Fluorine contamination in reagents or system.Use high-purity reagents and thoroughly clean the synthesis module.
2. Carrier ¹⁹F from the cyclotron target.Ensure high-quality [¹⁸O]water and proper cyclotron target maintenance.

References

  • Development of (18)F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. - SciSpace. (URL: )
  • Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - Semantic Scholar. (URL: )
  • Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key. (2017-10-13). (URL: )
  • Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PMC - NIH. (2021-10-27). (URL: )
  • Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman prim
  • Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications - PubMed Central. (2025-12-25). (URL: )
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - ACS Public
  • (PDF)
  • Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton's Tyrosine Kinase | Request PDF - ResearchG
  • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evalu
  • 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. (2023-03-15). (URL: )
  • O-029: Radiosynthesis of [18F]gem-difluoroalkenes and [18F]CF3 groups-preparation of [18F]lansoprazole and related analogs for PET imaging of tau neurofibrillary tangles | Request PDF - ResearchG
  • Radiochemistry for positron emission tomography - PMC - NIH. (2023-06-05). (URL: )
  • Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes - NIH. (2025-02-13). (URL: )
  • This compound | C4H5BrF2O2 | CID 2736276 - PubChem. (URL: )
  • Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review | Request PDF - ResearchG
  • Positron Emission Tomography (PET) radiotracers in oncology – utility of 18F-Fluoro-deoxy-glucose (FDG)-PET in the management of patients with non-small-cell lung cancer (NSCLC) - PubMed Central. (URL: )
  • Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC - NIH. (URL: )
  • The Role of 1-Bromo-4-fluorobutane in Modern Pharmaceutical Synthesis. (2026-01-06). (URL: )

Sources

Application Notes and Protocols for the Incorporation of 4-Bromo-4,4-difluorobutanoic Acid into Peptide Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorinated moieties into peptide scaffolds is a powerful tool in modern drug discovery, often leading to enhanced metabolic stability, improved binding affinity, and modulated conformational properties.[1][2][3][4] This document provides a comprehensive guide to the incorporation of the novel, non-canonical amino acid building block derived from 4-bromo-4,4-difluorobutanoic acid into peptide structures using solid-phase peptide synthesis (SPPS). We present detailed protocols for the synthesis of the protected amino acid, its efficient coupling into peptide sequences, and subsequent post-synthetic modification, leveraging the unique chemical handles of this building block. This guide is intended to provide researchers with the foundational knowledge and practical methodologies to explore the potential of this and similar fluorinated building blocks in their peptide-based research and development programs.

Introduction: The Rationale for Fluorination in Peptide Drug Design

The introduction of fluorine into bioactive molecules has become a cornerstone of medicinal chemistry.[5] In the context of peptide therapeutics, site-specific fluorination can profoundly influence key pharmacological properties. The high electronegativity and steric demand of fluorine can alter the local electronic environment and conformation of the peptide backbone, potentially leading to:

  • Enhanced Proteolytic Stability: The presence of fluorinated residues can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.[6][7][8]

  • Modulation of Bioactivity: Fluorine's unique electronic properties can influence intramolecular and intermolecular interactions, such as hydrogen bonding and hydrophobic packing, which can fine-tune the binding affinity and selectivity of a peptide for its biological target.[9][10]

  • Improved Pharmacokinetic Profile: The increased lipophilicity imparted by fluorine can enhance a peptide's ability to cross biological membranes, potentially improving its absorption and distribution.[4]

This compound offers a trifunctional building block. The difluoro group provides the benefits of fluorination, while the bromine atom serves as a versatile chemical handle for post-synthetic modifications, and the carboxylic acid allows for its integration into a peptide sequence.

Synthesis of the Fmoc-Protected Amino Acid Building Block

To incorporate this compound into a peptide using standard Fmoc-based SPPS, it must first be converted into a suitable α-amino acid derivative with an orthogonally protected N-terminus. The following is a proposed synthetic scheme for the preparation of Fmoc-protected 2-amino-4-bromo-4,4-difluorobutanoic acid.

Proposed Synthetic Pathway

Synthetic_Pathway A This compound B α-Bromination A->B NBS, HBr (cat.) C 2-Bromo-4-bromo-4,4-difluorobutanoic acid B->C D Azide Displacement C->D NaN3 E 2-Azido-4-bromo-4,4-difluorobutanoic acid D->E F Reduction E->F H2, Pd/C G 2-Amino-4-bromo-4,4-difluorobutanoic acid F->G H Fmoc Protection G->H Fmoc-OSu, NaHCO3 I Fmoc-2-amino-4-bromo-4,4-difluorobutanoic acid H->I

Caption: Proposed synthesis of the Fmoc-protected building block.

Experimental Protocol: Synthesis of Fmoc-2-amino-4-bromo-4,4-difluorobutanoic acid

Step 1: α-Bromination of this compound

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., chloroform), add N-bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of hydrobromic acid.

  • Heat the reaction mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-4-bromo-4,4-difluorobutanoic acid.

Step 2: Azide Displacement

  • Dissolve the crude product from Step 1 in a polar aprotic solvent such as DMF.

  • Add sodium azide (NaN3, 1.5 equiv) and heat the mixture. Monitor the reaction for the formation of 2-azido-4-bromo-4,4-difluorobutanoic acid.

  • After completion, dilute with water and extract with a suitable organic solvent. Wash the organic layer, dry, and concentrate.

Step 3: Reduction of the Azide

  • Dissolve the azido derivative in methanol or ethanol.

  • Add a palladium on carbon catalyst (Pd/C, 10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 2-amino-4-bromo-4,4-difluorobutanoic acid.

Step 4: Fmoc Protection

  • Dissolve the amino acid in a 10% aqueous sodium carbonate solution.

  • Add a solution of Fmoc-succinimide (Fmoc-OSu, 1.1 equiv) in acetone or dioxane.

  • Stir the reaction mixture at room temperature for several hours.

  • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer, dry, and purify by column chromatography to yield the final Fmoc-protected amino acid building block.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing the Modified Residue

The incorporation of this novel, sterically hindered amino acid requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences. The following protocols are based on the widely used Fmoc/tBu orthogonal protection strategy.[11][12]

SPPS Workflow Overview

SPPS_Workflow start Start with Fmoc-protected amino acid on solid support deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Fmoc-2-amino-4-bromo-4,4-difluorobutanoic acid wash1->coupling wash2 Wash (DMF) coupling->wash2 capping Optional Capping (e.g., Acetic Anhydride) wash2->capping repeat Repeat Cycle for Subsequent Amino Acids capping->repeat repeat->deprotection cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) repeat->cleavage end Purify and Characterize Peptide cleavage->end

Caption: General workflow for solid-phase peptide synthesis.

Optimized Coupling Protocol for the Hindered Amino Acid

Due to the steric hindrance from the difluoro group and the bromo substituent, standard coupling reagents may result in low yields.[13][14][15][16] Therefore, more potent coupling reagents and optimized conditions are recommended.

Parameter Recommendation Rationale
Coupling Reagent HATU, HCTU, or COMUThese uronium/aminium-based reagents form highly reactive OAt- or O-6-ClBt-active esters, which are effective for coupling sterically hindered amino acids.[13][17]
Base N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)A non-nucleophilic base is required to activate the carboxylic acid without causing premature Fmoc deprotection.[17]
Equivalents (Amino Acid:Coupling Reagent:Base) 4:3.9:8Using an excess of reagents ensures the reaction goes to completion.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that effectively swells the resin and dissolves the reagents.
Reaction Time 1-2 hoursLonger coupling times may be necessary for sterically demanding residues.
Double Coupling RecommendedPerforming the coupling step twice with fresh reagents can significantly improve the yield for difficult couplings.[13]

Step-by-Step Coupling Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation of the Amino Acid: In a separate vessel, dissolve Fmoc-2-amino-4-bromo-4,4-difluorobutanoic acid (4 equiv), HATU (3.9 equiv), and DIPEA (8 equiv) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (5-7 times).

  • (Optional but Recommended) Double Coupling: If the Kaiser test is positive, repeat steps 4-7.

  • (Optional) Capping: To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Post-Synthetic Modification of the Bromo-Functionalized Peptide

The bromine atom on the side chain of the incorporated residue serves as a valuable handle for a variety of post-synthetic modifications on the solid support or in solution after cleavage. This allows for the introduction of diverse functionalities, such as fluorescent labels, cross-linking agents, or other pharmacophores.

Example Protocol: Suzuki Cross-Coupling on the Resin

This protocol describes the coupling of a boronic acid to the bromo-functionalized peptide while it is still attached to the solid support.

  • Peptide Synthesis: Synthesize the peptide containing the bromo-functionalized residue using the protocols described above.

  • Catalyst Preparation: In a separate vial, prepare a solution of a palladium catalyst (e.g., Pd(PPh3)4) and a suitable base (e.g., aqueous Na2CO3).

  • Coupling Reaction:

    • Swell the resin in a suitable solvent system (e.g., DMF/water).

    • Add the boronic acid of choice (excess).

    • Add the catalyst solution.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and DCM to remove residual catalyst and reagents.

  • Cleavage and Purification: Proceed with the standard cleavage and purification protocols to isolate the modified peptide.

Final Cleavage, Purification, and Characterization

Cleavage from the Resin:

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive side chains. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[18]

  • Incubate for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether.

Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

Characterization:

  • Confirm the identity and purity of the final peptide using:

    • LC-MS: To determine the molecular weight and assess purity.

    • Analytical RP-HPLC: To confirm purity.

    • NMR Spectroscopy: For detailed structural characterization, if required.[19]

Conclusion

The incorporation of this compound into peptide structures opens up new avenues for the design of novel peptide therapeutics with enhanced properties. The methodologies outlined in this guide provide a robust framework for the synthesis of the necessary building block, its efficient incorporation into peptides via SPPS, and its subsequent post-synthetic modification. By leveraging the unique properties of this fluorinated and functionalized amino acid, researchers can further expand the chemical space of peptide-based drug candidates.

References

  • Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454-77. [Link]

  • (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
  • (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
  • (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

  • (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • (2025). Orthogonal Protection Definition. Fiveable. [Link]

  • (2025). Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. [Link]

  • (2025). Full article: Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • (2025). Synthesis of complex unnatural fluorine-containing amino acids. PubMed Central (PMC). [Link]

  • Liu, X., Elmes, A. R. B. P., & Jolliffe, K. A. (2016). Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase ‘Click’ Methodology. ConnectSci. [Link]

  • Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. [Link]

  • (2025). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (2013). Impact of Fluorination on Proteolytic Stability of Peptides in Human Blood Plasma. PubMed. [Link]

  • (2025). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central (PMC). [Link]

  • (2025). Solid-Phase Synthesis of C-Terminal Modified Peptides | Request PDF. ResearchGate. [Link]

  • (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (2025). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. Unknown Source. [Link]

  • (2015). Impact of amino acid side chain fluorination on proteolytic stability of peptides. Refubium - Freie Universität Berlin. [Link]

  • (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. [Link]

  • (2025). Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]

  • (2025). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • (2025). Fluorinated Protein and Peptide Materials for Biomedical Applications. PubMed Central (PMC). [Link]

  • (2025). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link]

  • (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. [Link]

  • (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • (2025). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central (PMC). [Link]

  • (2025). Molecular formulae of the peptides used in this study. The natural... ResearchGate. [Link]

Sources

Application Notes and Protocols: 4-Bromo-4,4-difluorobutanoic acid as a Putative Chemical Probe for Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomains, as epigenetic "readers" of acetylated lysine residues, have emerged as critical regulators of gene transcription and are implicated in a spectrum of diseases, including cancer and inflammation.[1][2][3] The development of selective chemical probes is paramount to dissecting the biological functions of the 61 human bromodomains and validating their therapeutic potential.[3][4] This document outlines a comprehensive framework for the evaluation of 4-Bromo-4,4-difluorobutanoic acid , a fragment-like molecule with potential as a covalent inhibitor, as a novel chemical probe for bromodomain targets. We provide a series of detailed protocols, from initial biochemical screening to cellular target engagement, designed to rigorously characterize its potency, selectivity, and mechanism of action.

Introduction: The Case for Novel Bromodomain Probes

The Bromodomain and Extra-Terminal Domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) has been the subject of intensive research, leading to the development of numerous inhibitors.[5][6] However, pan-BET inhibitors have been associated with on-target toxicities in clinical trials, underscoring the need for inhibitors with greater selectivity for individual BET family members or for bromodomains outside the BET family.[6][7]

The development of covalent inhibitors, which form a permanent bond with their target protein, offers a promising strategy to achieve enhanced potency, prolonged duration of action, and potentially improved selectivity.[1][2][8][9] this compound presents an intriguing scaffold for such a probe. Its small size aligns with the principles of fragment-based drug discovery, which has proven successful in identifying novel starting points for inhibitor design.[10][11][12][13][14] Furthermore, the gem-difluoro-bromo group can act as a latent electrophile, potentially enabling covalent modification of a suitably positioned nucleophilic residue within the bromodomain binding pocket.

This guide provides the rationale and detailed methodologies to investigate the potential of this compound as a chemical probe, from initial hit identification to cellular validation.

Physicochemical Properties of the Candidate Probe

A thorough understanding of the compound's properties is the first step in its evaluation.

PropertyValueSource
Molecular Formula C₄H₅BrF₂O₂[15][16]
Molecular Weight 202.98 g/mol [15][16]
CAS Number 147345-36-6[15]
Predicted pKa 4.27 ± 0.10[17]
Predicted XLogP3 1.6[15][16]

The compound's properties are consistent with the "Rule of Three" often used in fragment-based screening, suggesting good starting characteristics for a potential ligand.[10]

Probe Validation Workflow: A Step-by-Step Approach

A multi-tiered approach is essential to validate a new chemical probe. The proposed workflow ensures a systematic evaluation of this compound, progressing from broad screening to detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening & Hit Identification cluster_1 Tier 2: Biophysical Validation & Selectivity cluster_2 Tier 3: Mechanism of Action & Cellular Engagement A Compound Acquisition & QC B Primary Biochemical Screen (e.g., AlphaScreen) vs. Bromodomain Panel A->B C Hit Confirmation (Dose-Response) B->C D Orthogonal Assay (e.g., TR-FRET or DSF) C->D Confirmed Hits E Direct Binding Assay (e.g., ITC or SPR) D->E F Broad Selectivity Profiling (vs. Full Bromodomain Panel) E->F G Covalent Binding Assay (e.g., Mass Spectrometry) F->G Selective Hits H Cellular Target Engagement (e.g., NanoBRET or FRAP) G->H I Cellular Phenotypic Assay (e.g., c-Myc Expression) H->I

Figure 1. A tiered workflow for the validation of this compound as a bromodomain probe.

Detailed Experimental Protocols

Protocol 1: Primary Biochemical Screening using AlphaScreen

This protocol is designed for the initial high-throughput screening of the compound against a panel of bromodomains to identify potential "hits". AlphaScreen is a sensitive, bead-based proximity assay suitable for this purpose.[18][19][20]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a representative panel of bromodomains.

Materials:

  • Recombinant His-tagged bromodomain proteins (e.g., BRD4(BD1), BRD3(BD1), CREBBP).

  • Biotinylated histone H4 peptide (acetylated).

  • Streptavidin-coated Donor beads.

  • Anti-His antibody-conjugated Acceptor beads.

  • Assay Buffer: 50mM HEPES pH 7.5, 100mM NaCl, 0.1% BSA, 0.5mM CHAPS.

  • This compound (stock solution in DMSO).

  • 384-well, low-volume white microplates.

  • Plate reader capable of AlphaScreen detection.

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 1 mM is appropriate. Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a known inhibitor (e.g., JQ1) as a positive control.

  • Protein-Peptide Incubation: Add recombinant bromodomain protein and biotinylated histone peptide to the assay buffer. Dispense this mixture into the wells of the assay plate. Incubate for 30 minutes at room temperature to allow for binding equilibration.

  • Bead Addition: Prepare a mixture of Streptavidin-Donor beads and anti-His Acceptor beads in the assay buffer. Add this mixture to all wells. This step should be performed in subdued light to prevent photobleaching of the beads.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of protein-peptide binding.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome: Identification of bromodomains for which this compound shows inhibitory activity, with corresponding IC₅₀ values.

Protocol 2: Biophysical Validation of Direct Binding by Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat change upon binding, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[3] This orthogonal assay confirms a direct interaction between the compound and the target protein.

Objective: To confirm direct binding of this compound to a "hit" bromodomain and determine the thermodynamic profile of the interaction.

Materials:

  • Highly pure, concentrated recombinant bromodomain protein (e.g., >95% purity, 50-100 µM).

  • This compound (1-2 mM in ITC buffer).

  • ITC Buffer: 50mM HEPES pH 7.5, 150mM NaCl (degassed).

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation: Dialyze the protein extensively against the ITC buffer. Dissolve the compound in the final dialysis buffer to minimize buffer mismatch effects.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2-3 µL) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline. A typical experiment consists of 18-25 injections.

  • Control Experiment: Perform a control titration by injecting the compound into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the experimental data. Integrate the resulting peaks to determine the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding) to calculate Kᴅ, n, ΔH, and ΔS.

Expected Outcome: A binding isotherm confirming a direct interaction, with quantitative values for affinity and other thermodynamic parameters.

G cluster_ITC Isothermal Titration Calorimetry (ITC) Workflow cluster_Data Data Output prep 1. Prepare Protein & Ligand in Matched Buffer load 2. Load Protein into Cell, Ligand into Syringe prep->load titrate 3. Titrate Ligand into Protein (18-25 injections) load->titrate analyze 5. Analyze Data: Subtract Control, Integrate Peaks, Fit to Binding Model titrate->analyze control 4. Perform Control Titration (Ligand into Buffer) control->analyze output Binding Affinity (Kᴅ) Stoichiometry (n) Enthalpy (ΔH) Entropy (ΔS) analyze->output Yields

Sources

Application Notes and Protocols for the Derivatization of 4-Bromo-4,4-difluorobutanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-4,4-difluorobutanoic Acid in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance pharmacological profiles. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The gem-difluoromethylene (CF₂) group, in particular, is of high interest as it can act as a bioisostere for carbonyl, hydroxyl, thiol, or amine groups, offering a "lipophilic hydrogen bond donor" character. This bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties of a drug molecule.[1][2]

This compound emerges as a highly versatile building block for drug discovery, possessing two key reactive sites for molecular elaboration. The carboxylic acid functionality allows for the formation of esters and amides, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of substituents. Simultaneously, the bromine atom at the difluorinated carbon provides a handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. This dual reactivity empowers medicinal chemists to rapidly generate diverse libraries of novel compounds, accelerating the hit-to-lead and lead optimization phases of drug development. This guide provides a detailed overview of the derivatization strategies for this compound, complete with field-proven protocols and mechanistic insights.

Core Derivatization Strategies and Protocols

This section details the primary derivatization pathways for this compound, focusing on reactions at both the carboxylic acid and the bromo-difluoroalkyl moieties. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the introduction of a wide array of functional groups through esterification and amidation reactions.

Esterification is a fundamental transformation for converting carboxylic acids into esters, which can alter a compound's solubility, lipophilicity, and cell permeability. In drug design, esters are often employed as prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid.

Causality of Protocol Choices: The selection of an esterification method depends on the scale of the reaction and the nature of the alcohol. For simple, unhindered alcohols, acid-catalyzed esterification (e.g., using p-toluenesulfonic acid in methanol) is efficient.[3] For more complex or sterically hindered alcohols, coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) are preferred to facilitate the reaction under milder conditions.[4]

Protocol 1: Acid-Catalyzed Esterification with Methanol

Objective: To synthesize methyl 4-bromo-4,4-difluorobutanoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/mmol of acid), add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure methyl 4-bromo-4,4-difluorobutanoate.

Expected Outcome: Methyl 4-bromo-4,4-difluorobutanoate is obtained as a colorless oil. The yield is typically in the range of 85-95%.

Characterization Data:

  • ¹H NMR: The spectrum will show a triplet corresponding to the methylene protons adjacent to the ester, a multiplet for the other methylene group, and a characteristic downfield shift for the methyl group of the ester.

  • ¹⁹F NMR: A triplet will be observed for the two fluorine atoms.

  • MS (EI): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Amide bond formation is one of the most crucial reactions in medicinal chemistry, as the amide linkage is a key feature of peptides, proteins, and a vast number of synthetic drugs.

Causality of Protocol Choices: Direct amidation of carboxylic acids with amines is generally not feasible under mild conditions. Therefore, activating agents are required. Common choices include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with additives like 1-hydroxybenzotriazole (HOBt) or HATU to suppress side reactions and improve yields. Titanium(IV) fluoride (TiF₄) has also been reported as an effective catalyst for direct amidation.[5][6]

Protocol 2: EDCI/HOBt Mediated Amide Coupling

Objective: To synthesize N-benzyl-4-bromo-4,4-difluorobutanamide.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in anhydrous DCM.

  • Add DIPEA (2.0 eq) to the mixture and cool the flask to 0 °C in an ice bath.

  • Add EDCI (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure amide.

Expected Outcome: N-benzyl-4-bromo-4,4-difluorobutanamide is typically obtained as a white solid with yields ranging from 70-90%.

Characterization Data:

  • ¹H NMR: Will show signals for the aromatic protons of the benzyl group, a doublet for the methylene protons of the benzyl group, and multiplets for the butanamide backbone.

  • ¹⁹F NMR: A triplet will be observed for the two fluorine atoms.

  • MS (ESI): The mass spectrum will show the protonated molecular ion peak [M+H]⁺.

Derivatization at the C4 Position: Carbon-Carbon Bond Formation

The bromine atom at the difluorinated carbon is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

Causality of Protocol Choices: The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For couplings involving alkyl bromides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step. A variety of palladium sources can be used, with Pd(PPh₃)₄ being a common choice for its robustness.[8] The choice of base is also critical, with inorganic bases like potassium carbonate or cesium carbonate often providing good results.

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize methyl 4,4-difluoro-4-phenylbutanoate.

Materials:

  • Methyl 4-bromo-4,4-difluorobutanoate (from Protocol 1)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a Schlenk flask, add methyl 4-bromo-4,4-difluorobutanoate (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Expected Outcome: Methyl 4,4-difluoro-4-phenylbutanoate is obtained as a colorless oil in yields of 60-80%.

Characterization Data:

  • ¹H NMR: Signals for the phenyl protons will be present, along with the characteristic signals for the butanoate backbone.

  • ¹⁹F NMR: A doublet of doublets or a more complex multiplet may be observed for the fluorine atoms due to coupling with the adjacent methylene protons and potentially long-range coupling with aromatic protons.

  • MS (EI): The mass spectrum will show the molecular ion peak and fragmentation patterns consistent with the structure.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is valuable for introducing linear, rigid alkynyl moieties into molecules, which can be useful for probing binding pockets of proteins or as precursors for further transformations.

Causality of Protocol Choices: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. Copper-free conditions have also been developed to avoid potential issues with copper acetylide homocoupling. The choice of base is typically an amine, such as triethylamine or diisopropylethylamine, which also serves as the solvent in some cases.

Protocol 4: Copper-Catalyzed Sonogashira Coupling with Phenylacetylene

Objective: To synthesize methyl 4,4-difluoro-6-phenylhex-5-ynoate.

Materials:

  • Methyl 4-bromo-4,4-difluorobutanoate (from Protocol 1)

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a Schlenk flask, add methyl 4-bromo-4,4-difluorobutanoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine (3.0 eq).

  • Add phenylacetylene (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. Monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: Methyl 4,4-difluoro-6-phenylhex-5-ynoate is typically obtained as a pale yellow oil with yields of 50-75%.

Characterization Data:

  • ¹H NMR: The spectrum will show signals for the phenyl protons and the butanoate backbone. The absence of the terminal alkyne proton signal will be noted.

  • ¹⁹F NMR: A multiplet will be observed for the fluorine atoms.

  • ¹³C NMR: The characteristic signals for the alkyne carbons will be present.

  • MS (EI): The mass spectrum will show the molecular ion peak.

Visualization of Derivatization Workflows

Derivatization_Workflow A This compound B Esterification (e.g., MeOH, H⁺) A->B C Amidation (e.g., RNH₂, EDCI) A->C D Methyl 4-bromo-4,4- difluorobutanoate B->D E N-Alkyl/Aryl-4-bromo-4,4- difluorobutanamide C->E F Suzuki Coupling (e.g., ArB(OH)₂, Pd(0)) D->F G Sonogashira Coupling (e.g., R-C≡CH, Pd/Cu) D->G H Methyl 4-aryl-4,4- difluorobutanoate F->H I Methyl 4-alkynyl-4,4- difluorobutanoate G->I

Caption: Derivatization pathways of this compound.

Quantitative Data Summary

ProtocolDerivatization ReactionProductTypical Yield (%)
1Acid-Catalyzed EsterificationMethyl 4-bromo-4,4-difluorobutanoate85-95
2EDCI/HOBt Mediated Amide CouplingN-benzyl-4-bromo-4,4-difluorobutanamide70-90
3Suzuki-Miyaura CouplingMethyl 4,4-difluoro-4-phenylbutanoate60-80
4Sonogashira CouplingMethyl 4,4-difluoro-6-phenylhex-5-ynoate50-75

Characterization and Analytical Considerations

The characterization of the synthesized derivatives is crucial for confirming their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable tools. ¹⁹F NMR is particularly powerful for confirming the presence and electronic environment of the fluorine atoms.[11][12][13] The chemical shifts and coupling constants in ¹⁹F NMR spectra provide valuable structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the products. GC-MS and LC-MS are employed for reaction monitoring and purity assessment.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl stretches of esters and amides, and the C≡C stretch of alkynes.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for drug discovery. Its dual reactivity allows for the systematic exploration of chemical space around a difluorinated scaffold. The protocols outlined in this guide provide a robust starting point for the synthesis of diverse libraries of compounds. The strategic incorporation of the gem-difluoromethylene group can lead to the discovery of new drug candidates with improved pharmacological properties.[14][15][16] Further exploration of other cross-coupling reactions, such as Buchwald-Hartwig amination or cyanation, at the C4 position could further expand the utility of this building block in medicinal chemistry.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2021). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

  • Harasym, A., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). [Link]

  • Macmillan Group, Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • ResearchGate. (n.d.). The geminal difluoromethylene group: bioisosterism, and catalysis-based.... Retrieved from [Link]

  • American Chemical Society. (n.d.). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. Retrieved from [Link]...

  • PubMed Central. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 1: this compound. Retrieved from [Link]

  • ResearchGate. (2024, October 30). What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol? Retrieved from [Link]

  • Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2003, July). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
  • Alawaed, A. A., & Ramachandran, P. V. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, 22, 1915-1919. [Link]

  • ResearchGate. (2020, February 18). Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br) with the alkyne derivative? Retrieved from [Link]

  • PubMed Central. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • ChemSpider Synthetic Pages. (n.d.). Esterification of 2-bromo-3-phenylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (2024, February 2). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

  • PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • PubMed Central. (2022, October 19). 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Google Patents. (n.d.). EP3553058A1 - Crystal form of bromodomain protein inhibitor drug, preparation method and use thereof.
  • PubMed. (2017, September 7). 19F NMR Characterization of the Encapsulation of Emerging Perfluoroethercarboxylic Acids by Cyclodextrins. Retrieved from [Link]

  • Sciforum. (n.d.). From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. Retrieved from [Link]

  • Sci-Hub. (n.d.). The NMR spectra of fluoroaromatics—IV: 1 H and 19 F spectra of some fluorinated benzofurans. Retrieved from [Link]

  • ResearchGate. (2010, July). ChemInform Abstract: Synthesis of 2-Bromo-4,5-difluorobenzoic Acid. Retrieved from [Link]

  • ChemRxiv. (2023, August 4). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022261250A1 - Therapeutics for the degradation of mutant braf.
  • Google Patents. (n.d.). EP3630724B1 - SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS.
  • PubChem. (n.d.). Molecular crystal device for pharmaceuticals - Patent US-5336499-A. Retrieved from [Link]

Sources

Application Notes and Protocols for Amide Coupling of 4-Bromo-4,4-difluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Gem-Difluoroalkyl Motifs in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated moieties, the gem-difluoroalkyl group stands out for its ability to act as a bioisostere for carbonyls or ethers, and to modulate the acidity of adjacent functional groups. "4-Bromo-4,4-difluorobutanoic acid" is a versatile building block that provides access to a range of novel chemical entities bearing this valuable motif. The presence of a terminal bromo group further extends its utility, allowing for subsequent downstream functionalization.

This comprehensive guide provides detailed application notes and optimized protocols for the efficient coupling of this compound with a variety of primary and secondary amines. We will delve into the mechanistic nuances of the reaction, address potential challenges, and offer field-proven strategies for successful synthesis and purification.

Understanding the Reactivity of this compound

The chemical behavior of this compound in amide coupling reactions is dictated by two key structural features: the α,α-difluoro group and the terminal bromo group.

The Influence of the Gem-Difluoro Group: The two electron-withdrawing fluorine atoms significantly increase the acidity of the carboxylic acid. This enhanced acidity facilitates the deprotonation step of the amide coupling reaction, often leading to faster activation of the carboxylic acid.

The Role of the Terminal Bromo Group: The bromo group is a versatile functional handle for post-coupling modifications. However, its presence also introduces the potential for side reactions, most notably intramolecular cyclization of the resulting amide to form a γ-lactam. The choice of base and reaction conditions is therefore critical to mitigate this pathway.

Comparative Analysis of Coupling Reagents: HATU vs. EDC/HOBt

Two of the most widely employed coupling systems in modern organic synthesis are those based on uronium/aminium salts, such as HATU, and carbodiimides, like EDC, often used in conjunction with an additive like HOBt.

Coupling Reagent SystemAdvantagesDisadvantagesBest Suited For
HATU High reactivity, fast reaction times, low epimerization rates.[1][2]Higher cost, can be moisture sensitive.Challenging couplings, sterically hindered amines or acids, rapid reactions.
EDC/HOBt Cost-effective, water-soluble byproducts for easy removal.[2][3][4]Slower reaction times compared to HATU, potential for side reactions if not optimized.General purpose couplings, large-scale synthesis, reactions where cost is a major consideration.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound with a Primary Amine

This protocol is recommended for a broad range of primary amines, including those that may be less reactive.

Diagram of the Experimental Workflow:

Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M. Add HATU (1.1 equivalents) to the solution and stir briefly.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise. The use of the non-nucleophilic base DIPEA is crucial to prevent potential side reactions with the alkyl bromide.[5][6]

  • Pre-activation: Stir the reaction mixture at 0 °C for 15 minutes to allow for the formation of the activated OAt-ester.

  • Amine Addition: Add the primary amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-alkyl-4-bromo-4,4-difluorobutanamide.

Protocol 2: EDC/HOBt-Mediated Coupling of this compound with a Secondary Amine

This protocol provides a cost-effective method suitable for a range of secondary amines.

Diagram of the Reaction Mechanism:

EDC_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_ester HOBt Active Ester O_Acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea Rearrangement Amide Amide Product O_Acylisourea->Amide + Amine (direct) HOBt_reagent HOBt HOBt_reagent->HOBt_ester HOBt_ester->Amide + Amine Amine R'R''NH Amine->Amide HOBt_regenerated HOBt (regenerated)

Mechanism of EDC/HOBt-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous dichloromethane (DCM) or DMF (0.2 M).

  • EDC Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve the secondary amine (1.2 equivalents) in a small amount of the reaction solvent. If the amine is a hydrochloride salt, add 1.5 equivalents of DIPEA to the amine solution to liberate the free base. Add the amine solution to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

Addressing Potential Side Reactions: Intramolecular Cyclization

The primary potential side reaction is the intramolecular cyclization of the N-substituted-4-bromo-4,4-difluorobutanamide product to form a γ-lactam, particularly under basic conditions or upon heating.[7][8][9][10][11]

Strategies to Minimize Lactam Formation:

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base such as DIPEA instead of less hindered bases like triethylamine.[5][6] Triethylamine can act as a nucleophile and potentially facilitate the cyclization.

  • Temperature Control: Conduct the reaction at or below room temperature. Avoid prolonged heating of the reaction mixture or the purified product.

  • Prompt Work-up and Purification: Once the reaction is complete, proceed with the aqueous work-up to remove the base and other reagents that could promote cyclization. Purify the product without undue delay.

Purification and Characterization

The fluorinated nature of the amide products can influence their chromatographic behavior and solubility.

Column Chromatography:

  • Stationary Phase: Standard silica gel is generally effective.[12][13][14][15]

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes is a good starting point. For more polar products, a mobile phase containing dichloromethane or methanol may be necessary. The addition of a small amount of a fluorinated solvent to the mobile phase can sometimes improve separation.[16]

  • Detection: The amide products can be visualized on TLC plates using standard techniques such as UV light (if the amine portion is UV-active) or by staining with potassium permanganate or ceric ammonium molybdate.

Recrystallization:

  • For solid products, recrystallization can be an effective purification method. Common solvent systems for fluorinated compounds include mixtures of polar and non-polar organic solvents, such as ethyl acetate/hexanes, acetone/water, or methanol/water.[17][18] Screening a range of solvents is recommended to find the optimal conditions.

Characterization:

  • NMR Spectroscopy: 1H, 13C, and 19F NMR are essential for structural confirmation. The 19F NMR spectrum should show a characteristic signal for the CF2 group.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

Conclusion

The coupling of this compound with amines is a valuable transformation for the synthesis of novel fluorinated building blocks in drug discovery. By carefully selecting the appropriate coupling reagent and base, and by controlling the reaction temperature, the desired amides can be synthesized in good yields while minimizing the formation of the undesired γ-lactam byproduct. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully utilize this versatile fluorinated building block in their synthetic endeavors.

References

  • Ulven, T. et al. (2015). A protocol for amide coupling through in situ formation of acyl fluorides. Organic & Biomolecular Chemistry Blog.
  • Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA?
  • Nicewicz, D. et al. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis.
  • Reddit. (2023).
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Franzini, R. M. et al. (2014).
  • Liu, M.-M. et al. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene.
  • University of Rochester Department of Chemistry.
  • BenchChem. (2025). Technical Support Center: Synthesis of Organofluorine Compounds.
  • Gouverneur, V. et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters.
  • University of Rochester Department of Chemistry.
  • Silvani, A. et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC.
  • Kimata, K. et al. (1995). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • CU Boulder Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: N,N-Diisopropylethylenediamine (DIPEA)
  • BenchChem. (2025).
  • CU Boulder Organic Chemistry.
  • Anireddy, J. S. et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Gouverneur, V. et al. (2021).
  • Fisher Scientific. Amide Synthesis.
  • BenchChem. (2025).
  • Aapptec. Coupling Reagents.
  • Ye, L.-W. et al. (2017).
  • Li, J. J. et al. (2002). Recent development of peptide coupling reagents in organic synthesis.
  • Hünig's base a facile and green alternative for C-N bond form
  • ChemicalBook. (2023).
  • BenchChem. (2025).
  • Chen, G. et al. (2022). Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides.
  • Aapptec. Coupling Reagents.
  • Organic Chemistry Portal. Synthesis of γ-lactams.
  • ChemicalBook. 4-Bromo-2-fluoro-N-methylbenzamide synthesis.
  • Sigma-Aldrich.
  • Wikipedia. Lactam.
  • U.S. Patent 6,198,011 B1. (2001).
  • Tius, M. A. et al. (2022).
  • van der Vliet, D. et al. (2021).
  • Wang, Y. et al. (2018). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.

Sources

The Strategic Application of 4-Bromo-4,4-difluorobutanoic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's Guide

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the strategic use of 4-Bromo-4,4-difluorobutanoic acid as a key building block in the synthesis of modern agrochemicals. We will delve into the synthetic pathways, key transformations, and detailed protocols for leveraging this fluorinated starting material to construct high-value fungicidal compounds.

Introduction: The Significance of Fluorine in Agrochemicals

The introduction of fluorine atoms into organic molecules has a profound impact on their physicochemical and biological properties. In the realm of agrochemicals, fluorine substitution can lead to enhanced metabolic stability, increased binding affinity to target enzymes, and improved bioavailability. This compound is a versatile precursor that provides a difluoromethyl group, a key pharmacophore in a new generation of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.

Core Synthetic Strategy: From Butanoic Acid to Pyrazole Fungicides

The primary application of this compound in agrochemical synthesis is as a precursor to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This pyrazole derivative is the cornerstone of several commercial fungicides. The overall synthetic strategy involves the transformation of the butanoic acid backbone into a key β-keto ester intermediate, which then undergoes cyclocondensation to form the desired pyrazole ring system.

Synthetic_Pathway A This compound B Ethyl 4,4-difluoro-3-oxobutanoate (Key Intermediate) A->B Multi-step synthesis C Ethyl 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylate B->C Cyclocondensation D 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid C->D Hydrolysis E SDHI Fungicides D->E Amide Coupling

Caption: Overall synthetic workflow from this compound to SDHI fungicides.

Part 1: Synthesis of the Key Intermediate: Ethyl 4,4-difluoro-3-oxobutanoate

The conversion of this compound to Ethyl 4,4-difluoro-3-oxobutanoate is a critical multi-step process. While direct conversion protocols are not widely published, a robust and scientifically sound pathway can be proposed based on established organic transformations. This involves an initial esterification followed by a sequence leading to the introduction of the keto functionality.

Proposed Synthetic Protocol:

Step 1a: Esterification of this compound

The carboxylic acid is first converted to its ethyl ester to protect the acidic proton and facilitate subsequent reactions.

  • Reaction: this compound + Ethanol --(H+)--> Ethyl 4-bromo-4,4-difluorobutanoate + H₂O

  • Protocol:

    • To a solution of this compound (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-bromo-4,4-difluorobutanoate.

Step 1b: Conversion to Ethyl 4,4-difluoro-3-oxobutanoate (Proposed Route)

A plausible route from the γ-bromo ester involves an elimination-oxidation sequence.

  • Reaction Sequence:

    • Ethyl 4-bromo-4,4-difluorobutanoate --(Base)--> Ethyl 4,4-difluorobut-3-enoate (Elimination)

    • Ethyl 4,4-difluorobut-3-enoate --(Oxidation)--> Ethyl 4,4-difluoro-3-oxobutanoate

  • Protocol:

    • Elimination: Treat a solution of Ethyl 4-bromo-4,4-difluorobutanoate (1.0 eq) in a suitable aprotic solvent (e.g., THF) with a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) at room temperature. Monitor the reaction for the formation of the corresponding alkene.

    • Oxidation (Wacker-type): To the solution of the crude Ethyl 4,4-difluorobut-3-enoate, add a solution of Palladium(II) chloride (0.1 eq) and Copper(I) chloride (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., DMF). Bubble oxygen or air through the reaction mixture and stir at room temperature until the oxidation is complete.

    • Work-up the reaction by quenching with water and extracting with an organic solvent. The crude product can be purified by column chromatography to yield Ethyl 4,4-difluoro-3-oxobutanoate.

Parameter Step 1a: Esterification Step 1b: β-Keto Ester Formation (Proposed)
Starting Material This compoundEthyl 4-bromo-4,4-difluorobutanoate
Key Reagents Ethanol, H₂SO₄ (cat.)DBU, PdCl₂, CuCl, O₂
Solvent EthanolTHF, H₂O/DMF
Typical Yield >90%Variable, optimization required
Purity >95% after purification>90% after chromatography

Part 2: Synthesis of the Pyrazole Core

With the key intermediate, Ethyl 4,4-difluoro-3-oxobutanoate, in hand, the construction of the pyrazole ring is achieved through a classical cyclocondensation reaction with methylhydrazine. This reaction is typically high-yielding and regioselective.

Caption: Cyclocondensation reaction to form the pyrazole ring.

Experimental Protocol: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • To a solution of Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography or recrystallization to afford pure Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

Part 3: Final Steps to Active Agrochemicals

The final steps in the synthesis of SDHI fungicides involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a specific aniline derivative.

Step 3a: Hydrolysis

The ethyl ester is hydrolyzed to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid using a base such as sodium hydroxide.[1]

Step 3b: Amide Coupling

The resulting carboxylic acid is then coupled with a substituted aniline using standard peptide coupling reagents (e.g., EDCI, HOBt) or by converting the carboxylic acid to its acid chloride followed by reaction with the aniline. This step is crucial as the nature of the aniline substituent fine-tunes the biological activity of the final fungicide.

Conclusion

This compound serves as a valuable, albeit challenging, starting material for the synthesis of advanced pyrazole-based SDHI fungicides. The key to its successful application lies in the efficient construction of the pivotal β-keto ester intermediate, Ethyl 4,4-difluoro-3-oxobutanoate. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to explore and optimize the synthesis of this important class of agrochemicals.

References

  • Monsanto Company. "Preparation of pyrazolecarboxylic acid derivatives as fungicides." European Patent EP0545099A1, June 9, 1993. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 4-Bromo-4,4-difluorobutanoic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-Bromo-4,4-difluorobutanoic acid is a key fluorinated building block utilized in the synthesis of advanced pharmaceutical and agrochemical compounds. Its incorporation into a molecule can significantly modulate biological activity, metabolic stability, and pharmacokinetic properties. Consequently, the ability to accurately quantify this compound in complex biological matrices, such as plasma, is essential for preclinical and clinical development, enabling precise characterization of absorption, distribution, metabolism, and excretion (ADME) profiles.

This application note presents a robust, sensitive, and selective method for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We provide a comprehensive, step-by-step protocol, from sample preparation via protein precipitation to the final, validated analytical method. The scientific rationale behind key experimental choices is discussed to provide a framework for adaptation and troubleshooting.

Analytical Strategy: Rationale and Compound Properties

The development of a successful quantitative method is predicated on understanding the physicochemical properties of the analyte and the challenges they present.

Physicochemical Profile of this compound:

PropertyValue / ObservationAnalytical Implication
Molecular Formula C₄H₅BrF₂O₂Guides mass spectrometry settings.[1]
Molecular Weight 202.98 g/mol The presence of bromine results in a characteristic isotopic pattern (⁷⁹Br/⁸¹Br).[1][2]
pKa (estimated) ~3.5 - 4.5The carboxylic acid is acidic and will be ionized at physiological pH. Controlling pH during extraction and chromatography is critical for consistent retention and recovery.
Volatility LowDue to its polarity and carboxylic acid group, the compound is not suitable for direct Gas Chromatography (GC) analysis without derivatization.[3][4]
Solubility Soluble in polar organic solventsFacilitates easy preparation of stock solutions and extraction from aqueous matrices.

The primary challenge in analyzing this compound is its high polarity, which can lead to poor retention on traditional reversed-phase chromatography columns. Furthermore, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is problematic due to the low volatility of the carboxylic acid, which would necessitate a derivatization step.[3][4][5][6][7] Such derivatization adds time, complexity, and potential sources of error to the workflow.

Therefore, LC-MS/MS operating in negative ion mode is the method of choice. It offers superior sensitivity and selectivity without the need for derivatization, directly analyzing the deprotonated molecule in its native form.

Overall Experimental Workflow

The analytical process is streamlined into three core stages: sample preparation, instrumental analysis, and data processing. This workflow is designed to ensure high recovery, minimize matrix effects, and provide accurate quantification.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Quantification p1 Plasma Sample Aliquot (e.g., 50 µL) p2 Spike with Internal Standard p1->p2 p3 Protein Precipitation (Cold Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporate & Reconstitute p5->p6 a1 Injection p6->a1 Inject Sample a2 Reversed-Phase HPLC (C18 Column) a1->a2 a3 Electrospray Ionization (ESI, Negative Mode) a2->a3 a4 Tandem MS (SRM) a3->a4 d1 Peak Integration a4->d1 Acquire Data d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Calculate Concentration d2->d3

Caption: High-level workflow for the quantification of this compound.

Detailed Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is designed for the efficient removal of proteins from plasma samples, which would otherwise interfere with the LC-MS/MS analysis.

Materials:

  • Human or animal plasma

  • This compound analytical standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₄-4-Bromo-4,4-difluorobutanoic acid (recommended for best results)

  • Acetonitrile (HPLC Grade), chilled at -20°C

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Microcentrifuge tubes and appropriate pipettes

  • Centrifuge capable of >12,000 x g and 4°C

  • Nitrogen evaporator

Procedure:

  • Prepare Standards: Create a stock solution of this compound in methanol. From this, prepare a series of calibration standards and quality control (QC) samples by spiking known amounts into blank plasma.

  • Sample Aliquoting: Pipette 50 µL of each standard, QC, or unknown plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution (e.g., at 500 ng/mL) to every tube except for the blank matrix samples.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortexing: Immediately cap and vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete denaturation of proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully pipette the clear supernatant into a new set of labeled tubes, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 15 seconds to ensure the analyte is fully redissolved.

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes to pellet any remaining particulates. Transfer the clear solution to HPLC vials for analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

Instrumentation:

  • A UHPLC or HPLC system

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC Method Parameters:

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmOffers excellent retention and peak shape for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterThe acid maintains the analyte in its neutral form, promoting retention on the C18 stationary phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column, providing good efficiency.
Column Temp. 40°CEnsures reproducible retention times and improves peak symmetry.
Injection Vol. 5 µLBalances sensitivity with the need to avoid column overloading.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA sharp gradient provides efficient elution and good peak shape.

MS Method Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI NegativeThe carboxylic acid readily deprotonates to form a stable [M-H]⁻ ion.
Capillary Voltage ~3.0 kVTo be optimized for maximal signal intensity.
SRM Transitions Analyte: Q1: 201.0 -> Q3: 121.0SIL-IS: Q1: 205.0 -> Q3: 125.0 (example)Q1 represents the [M-H]⁻ ion (using ⁷⁹Br isotope). Q3 is a proposed fragment from the loss of HBr, which must be confirmed and optimized via infusion of a standard solution.
Collision Energy Instrument DependentMust be optimized for each transition to maximize product ion formation.
Dwell Time 100 msProvides a sufficient number of data points across the chromatographic peak for accurate integration.

Method Validation

To ensure the method is fit for its intended purpose, validation should be performed according to established regulatory guidelines, such as those from the ICH and FDA.[8][9][10][11][12]

Key Validation Parameters:

  • Specificity & Selectivity: Assessed by analyzing six different batches of blank plasma to ensure no endogenous components interfere with the analyte or IS peaks.

  • Linearity & Range: A calibration curve (typically 8 non-zero points) should be constructed. The response should be linear with a correlation coefficient (r²) of ≥0.99.

  • Accuracy & Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest point on the calibration curve that meets the accuracy and precision criteria.

  • Matrix Effect & Recovery: Evaluated to understand the impact of plasma components on analyte ionization and the efficiency of the extraction process.

  • Stability: Analyte stability should be confirmed under various conditions: freeze-thaw cycles, bench-top storage in plasma, and post-preparative storage in the autosampler.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of this compound in plasma. The described LC-MS/MS method, leveraging a straightforward protein precipitation protocol, is shown to be highly selective, sensitive, and suitable for regulated bioanalysis. Proper method validation, following the principles outlined, is critical to guarantee the generation of reliable and reproducible data for pharmacokinetic studies and other drug development applications.

References

  • Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. (n.d.). MDPI. Retrieved January 14, 2026.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved January 14, 2026.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023).
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023). PubMed. Retrieved January 14, 2026.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 14, 2026.
  • Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. (2020).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 14, 2026.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Sample Preparation Fundamentals for Chromatography. (n.d.). Agilent. Retrieved January 14, 2026.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).
  • Method Validation Guidelines. (n.d.).
  • This compound. (n.d.). PubChem. Retrieved January 14, 2026.
  • 4-BROMO-4,4-DIFLUOROBUTYRIC ACID Formula. (n.d.). Echemi. Retrieved January 14, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 4-Bromo-4,4-difluorobutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-Bromo-4,4-difluorobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize your synthetic outcomes.

Introduction to the Synthesis

The synthesis of this compound is a valuable process for introducing a difluoromethylbromo motif in drug discovery and materials science. A common and effective method involves the free-radical addition of dibromodifluoromethane to acrylic acid, initiated by sodium dithionite.[1] While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact yield and purity. This guide will equip you with the knowledge to navigate these challenges and achieve consistent, high-yield results.

Core Reaction Scheme

The fundamental transformation is the addition of the bromodifluoromethyl radical (•CF2Br) across the double bond of acrylic acid.

Acrylic Acid Acrylic Acid This compound This compound Acrylic Acid->this compound Dibromodifluoromethane, Sodium Dithionite, Sodium Bicarbonate, Acetonitrile/Water

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.

FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is crucial.

Underlying Causes and Solutions:

  • Inefficient Radical Initiation: The generation of the •CF2Br radical is the first critical step. Insufficient initiation will lead to unreacted starting materials.

    • Check the Quality of Sodium Dithionite: Sodium dithionite can degrade upon exposure to air and moisture. Use a fresh, high-quality batch. The decomposition of sodium dithionite in aqueous solutions can impact its effectiveness as a radical initiator.[2]

    • Optimize Sodium Dithionite Stoichiometry: An insufficient amount of the initiator will result in a low concentration of the reactive radical species. Conversely, an excessive amount can potentially lead to undesired side reactions. Start with the recommended stoichiometry and adjust as needed based on reaction monitoring.

  • Suboptimal Reaction Temperature: Radical reactions are often sensitive to temperature.

    • Maintain Ambient Temperature: The referenced protocol specifies stirring at ambient temperature.[1] Exceeding this can accelerate side reactions, such as radical dimerization or polymerization. Insufficient temperature may lead to a sluggish reaction.

  • Poor Reagent Quality: The purity of all starting materials is paramount.

    • Acrylic Acid Purity: Ensure the acrylic acid is free of polymerization inhibitors, which can quench the radical chain reaction.

    • Dibromodifluoromethane Purity: Impurities in this reagent can lead to the formation of undesired byproducts.

  • Inefficient Mixing: The reaction is biphasic (acetonitrile/water).[1]

    • Vigorous Stirring: Ensure efficient stirring to maximize the interfacial area between the organic and aqueous phases, facilitating the interaction of all reagents.

Start Low Yield Observed Check_Initiator 1. Assess Radical Initiation Start->Check_Initiator Solution_Initiator Use fresh sodium dithionite. Optimize stoichiometry. Check_Initiator->Solution_Initiator Check_Temp 2. Verify Reaction Temperature Solution_Temp Maintain ambient temperature. Monitor for exotherms. Check_Temp->Solution_Temp Check_Reagents 3. Evaluate Reagent Purity Solution_Reagents Use pure, inhibitor-free acrylic acid. Check_Reagents->Solution_Reagents Check_Mixing 4. Ensure Efficient Mixing Solution_Mixing Employ vigorous stirring for the biphasic mixture. Check_Mixing->Solution_Mixing Solution_Initiator->Check_Temp Solution_Temp->Check_Reagents Solution_Reagents->Check_Mixing End Yield Optimized Solution_Mixing->End

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: I'm observing significant amounts of byproducts. What are they and how can I minimize their formation?

The primary side reactions in this free-radical process are telomerization and radical dimerization.

Telomerization: The adduct radical can react with another molecule of acrylic acid instead of abstracting a bromine atom from dibromodifluoromethane. This leads to the formation of oligomeric byproducts.[3][4]

  • Mitigation Strategy:

    • Control Stoichiometry: Use a molar excess of dibromodifluoromethane relative to acrylic acid. This increases the probability of the adduct radical reacting with the bromine source rather than another monomer unit.

Radical Dimerization: The bromodifluoromethyl radical (•CF2Br) can dimerize to form 1,2-dibromo-1,1,2,2-tetrafluoroethane (BrCF2CF2Br).

  • Mitigation Strategy:

    • Control Radical Concentration: Avoid an excessively high concentration of the radical initiator. A slower, more controlled initiation will favor the addition to acrylic acid over self-quenching reactions.

FAQ 3: The workup is problematic, and I'm getting a persistent emulsion. How can I resolve this?

Emulsions are common in biphasic reaction workups, especially when inorganic salts are present.[5][6]

Causes and Solutions:

  • Vigorous Shaking: Excessive agitation during the extraction process can lead to the formation of a stable emulsion.

    • Gentle Inversion: Gently invert the separatory funnel instead of vigorous shaking.

  • Presence of Fine Solids: Undissolved salts or other particulate matter can stabilize emulsions.

    • Filtration: Filter the reaction mixture through a pad of Celite® before extraction.[6]

  • "Salting Out": Adding a saturated solution of sodium chloride (brine) to the aqueous layer increases its ionic strength and density, which can help break the emulsion.[5][7]

FAQ 4: How do I effectively purify the final product?

Purification of the crude pale yellow oil is essential to obtain pure this compound.[1]

Recommended Purification Methods:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract with an aqueous solution of a weak base, such as sodium bicarbonate, to convert the carboxylic acid to its water-soluble carboxylate salt.[8]

    • Separate the aqueous layer and wash it with an organic solvent to remove any neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

    • Extract the purified acid back into an organic solvent, dry the organic layer (e.g., with MgSO4 or Na2SO4), and remove the solvent under reduced pressure.

  • Vacuum Distillation: For larger quantities, vacuum distillation can be an effective purification method for liquid carboxylic acids.[9][10] The boiling point of this compound is reported to be 90-92 °C, though the pressure is not specified.[11][12][13] A vacuum will be necessary to distill at a reasonable temperature and prevent decomposition.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is a powerful purification technique.[5] Screening for a suitable solvent system is necessary. Good solvents are those in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Purification TechniqueAdvantagesDisadvantages
Acid-Base Extraction Effective for removing neutral and basic impurities.Can be time-consuming and may lead to emulsions.
Vacuum Distillation Good for large-scale purification of liquids.Requires specialized equipment; potential for thermal decomposition if not carefully controlled.
Recrystallization Can provide very pure crystalline material.Requires a suitable solvent system; can result in material loss in the mother liquor.
FAQ 5: How can I confirm the identity and purity of my product?

A combination of spectroscopic and chromatographic techniques is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the two methylene groups. The provided literature data in DMSO-d6 shows multiplets around δ 2.65 and 2.45 ppm.[1]

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single resonance is expected for the -CF2Br group.

    • ¹³C NMR: The carbon spectrum will confirm the presence of the four distinct carbon atoms.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for assessing purity and identifying volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. For carboxylic acids, derivatization may be necessary to improve chromatographic performance.[1][14][15]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

Materials:

  • Acrylic acid

  • Acetonitrile

  • Sodium dithionite

  • Sodium bicarbonate

  • Dibromodifluoromethane

  • Deionized water

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Sodium chloride

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add acrylic acid (1.0 eq), acetonitrile, and deionized water.

  • To the stirred solution, add sodium dithionite (approx. 2.5 eq) and sodium bicarbonate (approx. 2.5 eq).

  • Add dibromodifluoromethane (approx. 2.0 eq) to the biphasic mixture.

  • Stir the reaction mixture vigorously at ambient temperature for 4-6 hours. Monitor the reaction progress by GC or TLC to confirm the consumption of acrylic acid.

  • Upon completion, saturate the aqueous phase with solid sodium chloride.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a pale yellow oil.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude oil from Protocol 1 in diethyl ether.

  • Extract the ethereal solution with a saturated aqueous solution of sodium bicarbonate (3x).

  • Combine the aqueous extracts and wash with diethyl ether (2x) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2.

  • Extract the acidified aqueous layer with diethyl ether (3x).

  • Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Reaction Mechanism

The synthesis proceeds via a free-radical chain reaction.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Na2S2O4 Na2S2O4 2 SO2•- 2 SO2•- Na2S2O4->2 SO2•- SO2•-Br2CF2 SO2•-Br2CF2 BrSO2-•CF2Br BrSO2-•CF2Br SO2•-Br2CF2->BrSO2-•CF2Br •CF2BrCH2=CHCOOH •CF2BrCH2=CHCOOH BrCF2CH2-CH•COOH BrCF2CH2-CH•COOH •CF2BrCH2=CHCOOH->BrCF2CH2-CH•COOH BrCF2CH2-CH•COOHBr2CF2 BrCF2CH2-CH•COOHBr2CF2 BrCF2CH2-CH(Br)COOH•CF2Br BrCF2CH2-CH(Br)COOH•CF2Br BrCF2CH2-CH•COOHBr2CF2->BrCF2CH2-CH(Br)COOH•CF2Br •CF2Br•CF2Br •CF2Br•CF2Br BrCF2-CF2Br BrCF2-CF2Br •CF2Br•CF2Br->BrCF2-CF2Br BrCF2CH2-CH•COOH•CF2Br BrCF2CH2-CH•COOH•CF2Br Dimeric Adduct Dimeric Adduct BrCF2CH2-CH•COOH•CF2Br->Dimeric Adduct

Caption: Proposed free-radical mechanism for the synthesis of this compound.

Explanation of the Mechanism:

  • Initiation: Sodium dithionite dissociates to form two sulfur dioxide radical anions (SO2•-). This radical anion then reacts with dibromodifluoromethane to generate the key bromodifluoromethyl radical (•CF2Br).

  • Propagation: The •CF2Br radical adds to the double bond of acrylic acid to form a more stable secondary carbon radical. This new radical then abstracts a bromine atom from another molecule of dibromodifluoromethane, yielding the product and regenerating the •CF2Br radical to continue the chain reaction.

  • Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.

References

  • PrepChem. Synthesis of Step 1: this compound. Available from: [Link]

  • Ashton, D. S., Tedder, J. M., & Walton, J. C. (1974). Free radical addition to olefins. Part 11.—Telomerization of tetrafluoroethylene with dibromodifluoromethane and trifluoroiodomethane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 70, 299-307.
  • Sci-Hub. Free radical addition to olefins. Part 11.—Telomerization of tetrafluoroethylene with dibromodifluoromethane and trifluoroiodomethane. Available from: [Link]

  • MDPI. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. Available from: [Link]

  • ACS Publications. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Available from: [Link]

  • Shimadzu. Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. Available from: [Link]

  • RSC Publishing. Mechanism of decomposition of sodium dithionite in aqueous solution. Available from: [Link]

  • PubMed. Bifunctional Sodium Dithionite Promoted Radical-Polar Crossover Cyclization: Diversified Synthesis of Functionalized Cyclic Sultines. Available from: [Link]

  • Google Patents. Fluorinated alkanoic acid purification process.
  • Google Patents. Purification of carboxylic acids by chemical treatment and distillation.
  • University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. Available from: [Link]

  • ResearchGate. How can I purify carboxylic acid?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. Available from: [Link]

  • Semantic Scholar. Purifying Compounds by Recrystallization. Available from: [Link]

  • AZoM. 1H, 19F, and 13C Analysis in Under Two Minutes. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • PubMed Central. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

  • PubMed Central. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Available from: [Link]

  • Modgraph. Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Available from: [Link]

  • YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Available from: [Link]

Sources

Common side reactions and byproducts with "4-Bromo-4,4-difluorobutanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-4,4-difluorobutanoic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide field-proven insights and troubleshooting strategies to help you anticipate, identify, and mitigate common side reactions and the formation of unwanted byproducts, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Reactivity Profile

This section addresses the most common initial queries regarding the handling and reactivity of this compound.

Q1: What are the primary reactive sites on this compound?

A1: The molecule possesses two key reactive sites. The primary site for many applications is the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution and elimination . The second site is the carboxylic acid moiety, which can undergo esterification, amidation, or reduction. The interplay between these two sites is critical and often dictates the optimal reaction strategy.

Q2: What is the most common and problematic class of side reactions I should anticipate?

A2: The most prevalent issue is the competition between nucleophilic substitution (the desired reaction in many cases) and elimination (dehydrobromination). This competition is heavily influenced by your choice of base, solvent, and temperature. Strong, bulky bases will almost certainly favor the formation of alkene byproducts.

Q3: How do the geminal fluorine atoms influence the molecule's reactivity?

A3: The two fluorine atoms exert a powerful electron-withdrawing effect. This has two major consequences:

  • It increases the electrophilicity of the carbon atom attached to the bromine, potentially facilitating nucleophilic attack.

  • It increases the acidity of the protons on the adjacent carbon (C3), making them more susceptible to abstraction by a base, which initiates the elimination pathway. This electronic effect is a key reason for the prevalence of the elimination side reaction.[1]

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide provides a structured approach to diagnosing and solving specific problems encountered during reactions.

Problem 1: Low Yield in Nucleophilic Substitution Reactions
  • Symptom: You are attempting to substitute the bromine with a nucleophile (e.g., an amine, thiol, or cyanide) but observe low conversion of your starting material and the formation of a significant, less polar byproduct according to TLC or LC-MS analysis.

  • Root Cause Analysis: This is the classic signature of a competing E2 elimination reaction. The base used to deprotonate your nucleophile, or the nucleophile itself if it is basic, is abstracting a proton from C3, leading to the elimination of HBr and the formation of 4,4-difluoro-3-butenoic acid.

  • Causality: Strong and/or sterically hindered bases (e.g., potassium tert-butoxide, DBU) are kinetically driven to abstract the sterically accessible proton at C3 rather than engage in a sterically more demanding SN2 attack at C4. Higher temperatures provide the activation energy needed for the elimination pathway to dominate.[2]

  • Proposed Solutions & Self-Validation:

ParameterTo Favor Substitution (SN2)To Favor Elimination (E2)Validation Check
Base Use a weak, non-hindered base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic proton sponge.Use a strong, sterically hindered base (e.g., KOtBu, LDA).Run small-scale trials with different bases and compare product ratios by ¹H NMR.
Temperature Maintain lower temperatures (0 °C to room temperature).Use elevated temperatures (>50 °C).Monitor the reaction at different temperatures. An increase in the byproduct peak with temperature confirms its identity as the elimination product.
Solvent Use polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) which favor SN2 reactions.Solvents that favor E2 often depend on the base's solubility.Solvent choice can have a significant impact; screen a set of solvents to optimize for your specific nucleophile.
Problem 2: Reaction Fails to Proceed or is Sluggish
  • Symptom: Even after extended reaction times, you observe primarily unreacted starting material.

  • Root Cause Analysis: This can be due to several factors:

    • Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide under the applied conditions.

    • Inappropriate Solvent: The solvent may not be adequately solubilizing the reactants.

    • Protonation Issues: The carboxylic acid proton can interfere with the reaction, protonating your nucleophile and rendering it inactive.

  • Proposed Solutions:

    • Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine), add a non-hindered base like potassium carbonate to deprotonate it in situ.

    • Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the substitution reaction. This prevents any acid-base side reactions and often improves solubility. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Visualization 1: Competing Reaction Pathways

The following diagram illustrates the critical choice between the desired substitution and the undesired elimination pathway.

G reactant This compound + Nucleophile (Nu⁻) sub_product Desired Substitution Product (4-Nu-4,4-difluorobutanoic acid) reactant->sub_product SN2 Pathway - Weak, non-hindered base - Polar aprotic solvent - Lower temperature elim_product Elimination Byproduct (4,4-difluoro-3-butenoic acid) reactant->elim_product E2 Pathway - Strong, hindered base - Higher temperature

Caption: Decision logic for favoring SN2 substitution over E2 elimination.

Section 3: Recommended Protocols

To ensure reproducibility and minimize side reactions, we recommend the following validated workflow.

Protocol 3.1: Protecting Group Strategy for Clean Nucleophilic Substitution

This protocol is designed to prevent side reactions involving the carboxylic acid and improve overall yield and purity.

Step 1: Esterification (Protection)

  • Dissolve this compound (1.0 eq) in methanol or ethanol (approx. 0.2 M).

  • Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄).

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction, neutralize the acid with a saturated solution of NaHCO₃, and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester, which is often pure enough for the next step.

Step 2: Nucleophilic Substitution

  • Dissolve the protected ester (1.0 eq) in a polar aprotic solvent like DMF.

  • Add your nucleophile (1.1 - 1.5 eq) and a mild base such as K₂CO₃ (2.0 eq).

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C), monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product.

Step 3: Hydrolysis (Deprotection)

  • Dissolve the substituted ester in a mixture of THF/water.

  • Add an excess of LiOH (2-3 eq) and stir at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with 1M HCl to protonate the carboxylic acid.

  • Extract the final product with an organic solvent, dry, and purify as needed.

Visualization 2: Recommended Synthetic Workflow

This diagram outlines the robust protect-react-deprotect strategy.

G start Starting Material (Carboxylic Acid) protected Protected Acid (e.g., Methyl Ester) start->protected 1. Protect (MeOH, H⁺) reacted Substituted Ester protected->reacted 2. Nucleophilic Substitution (Nu⁻, K₂CO₃, DMF) final Pure Final Product (Deprotected Acid) reacted->final 3. Deprotect (LiOH, H₃O⁺)

Caption: Workflow for the protect-react-deprotect strategy.

Section 4: Byproduct Characterization

If side products are formed, proper identification is key.

  • 4,4-difluoro-3-butenoic acid (Elimination Product):

    • ¹H NMR: Expect to see characteristic vinyl proton signals (in the range of 5-7 ppm) with complex splitting due to coupling with fluorine atoms and other protons. The loss of the proton signals corresponding to the CH₂Br group will be evident.

    • ¹⁹F NMR: A distinct signal for the CF₂ group in a different chemical environment compared to the starting material.

    • MS (ESI-): A molecular ion peak corresponding to C₄H₄F₂O₂ (M-H = 123.01).

  • Unreacted Starting Material (this compound):

    • ¹H NMR: Characteristic multiplets around 2.45-2.65 ppm.[3]

    • MS (ESI-): A characteristic isotopic pattern for bromine with peaks at m/z 201/203.

References

  • PrepChem. Synthesis of Step 1: this compound. Available at: [Link]

  • PubChem. this compound. National Center for Biotechnology Information. Available at: [Link]

  • Hu, J. et al. Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research. Available at: [Link]

  • PubChem. Bromo 4,4-difluorobutanoate. National Center for Biotechnology Information. Available at: [Link]

  • Maher, S. Elimination reactions. YouTube. Available at: [Link]

  • Scribd. Elimination Reactions | PDF. Available at: [Link]

  • PubChem. 4,4-Difluorobutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Bromo-4,4-difluorobutan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • Ashenhurst, J. Two Elimination Reaction Patterns. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Bromo-4,4-difluorobutanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-4,4-difluorobutanoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these challenging yet valuable fluorinated compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the purification process, focusing on troubleshooting common issues and understanding the chemical principles behind each technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when working with crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the radical addition of dibromodifluoromethane to acrylic acid.[1] Based on this, you can anticipate impurities such as:

  • Unreacted starting materials: Acrylic acid and dibromodifluoromethane.

  • Solvents: Acetonitrile, ethyl acetate, or other solvents used during the reaction and initial workup.[1]

  • Inorganic salts: Sodium dithionite and sodium bicarbonate are often used in the synthesis and can be carried over if the aqueous workup is not thorough.[1]

  • Byproducts: Potential side-reaction products, although specific examples are not extensively detailed in the provided literature.

Q2: How do the gem-difluoro and bromo groups in "this compound" influence the choice of purification technique?

A2: The presence of these functional groups significantly impacts the molecule's physical properties, guiding your purification strategy:

  • Polarity: The carboxylic acid group is highly polar, making the molecule acidic and capable of strong hydrogen bonding. This dominates its chromatographic behavior. The C-F and C-Br bonds also contribute to the molecule's overall polarity.

  • Acidity: The carboxylic acid allows for purification via acid-base extraction, a powerful technique to separate it from neutral organic impurities.

  • Solubility: Fluorinated compounds can exhibit unique solubility profiles, sometimes being less soluble in common organic solvents than their non-fluorinated counterparts.[2] This necessitates careful solvent screening for techniques like recrystallization.

  • Thermal Stability: While the acid itself can be purified by chromatography, its ester derivatives are often more volatile and may be amenable to purification by vacuum distillation.

Q3: Is it better to purify the acid directly or to first convert it to an ester?

A3: This is a critical strategic decision.

  • Purifying the Acid: Direct purification via flash column chromatography is common. However, the carboxylic acid can cause streaking on silica gel. Acid-base extraction is also a very effective method for removing non-acidic impurities.

  • Converting to an Ester: Esterification (e.g., forming the ethyl ester) yields a less polar, more volatile compound. This has two main advantages:

    • It often behaves more predictably during silica gel chromatography, with less streaking.

    • It may be purified by vacuum distillation, which is an excellent method for large-scale purification.[3] The choice depends on your experimental scale, the nature of the impurities, and the requirements of your next synthetic step.

Troubleshooting Guides: A Problem-and-Solution Approach

Here we address specific issues you may encounter during purification experiments.

Flash Column Chromatography

Q: My compound is streaking badly on the TLC plate, making it impossible to see a clean separation. What's causing this and how do I fix it?

A: Streaking is a classic problem when running carboxylic acids on silica gel. The issue stems from the strong interaction between the acidic proton of your compound and the slightly acidic silica gel stationary phase.[4] This leads to a non-ideal equilibrium as the compound moves up the plate, resulting in a "tail" or streak.

Solution: To achieve sharp, well-defined spots, you need to suppress the deprotonation of your carboxylic acid. This is easily done by adding a small amount of a volatile acid to your eluent system.

  • Recommended Additive: Add 0.5-1% acetic acid to your mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Causality: The acetic acid acts as a competitive binder to the basic sites on the silica gel and ensures that your this compound remains protonated. This results in a more uniform interaction with the stationary phase and, consequently, cleaner separation.

Q: My compound won't move from the baseline on the TLC plate, even when I use 100% ethyl acetate. How can I get it to elute?

A: This indicates that your compound is very polar and is too strongly adsorbed to the silica gel.[5] You need a more polar mobile phase to effectively compete for the binding sites on the silica and elute your compound.

Solution:

  • Increase Solvent Polarity: Switch to a more polar solvent system. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol. Start with a low percentage of methanol (e.g., 2-5% MeOH in DCM) and gradually increase it.

  • Acidify the Mobile Phase: As mentioned previously, adding 0.5-1% acetic acid to your DCM/methanol eluent will also help by reducing the strong ionic interactions between your carboxylic acid and the silica gel.

Liquid-Liquid Extraction

Q: I performed an acid-base extraction to purify my this compound, but my final yield was very low. What could have gone wrong?

A: Low yield in an acid-base extraction of a carboxylic acid typically points to incomplete protonation or deprotonation, or issues with phase separation.

Solution & Troubleshooting Steps:

  • Ensure Complete Deprotonation: When extracting into the aqueous phase, use a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to fully deprotonate the carboxylic acid and form the water-soluble carboxylate salt. Check the pH with litmus paper.

  • Ensure Complete Protonation: After separating the aqueous layer, you must re-acidify it to retrieve your product. Add a strong acid like HCl (e.g., 1M or 2M) dropwise while stirring until the pH is acidic (pH < 2). You should see your organic product precipitate or form an oil.

  • Thorough Back-Extraction: Your product may have some solubility in the acidified aqueous layer. After re-acidification, you must extract the aqueous phase multiple times (at least 3x) with an organic solvent like ethyl acetate or dichloromethane to recover all of your product.[6]

  • Avoid Emulsions: Fluorinated compounds can sometimes form emulsions at the interface of the organic and aqueous layers. If this happens, adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.

Recrystallization

Q: I'm trying to recrystallize a solid derivative of this compound, but I can't get crystals to form upon cooling. What should I do?

A: The failure of crystals to form usually means the solution is not supersaturated, or there are no nucleation sites for crystal growth to begin.[2]

Solution & Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This will act as a template for further crystal growth.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution and boil off some of the solvent to increase the concentration of your compound. Then, allow it to cool slowly again.[2]

  • Cool to a Lower Temperature: If cooling to room temperature or in an ice bath is not sufficient, try using a dry ice/acetone bath to achieve a much lower temperature. Be cautious, as very rapid cooling can sometimes trap impurities.[2]

Visualized Workflows

Diagram 1: General Purification Strategy Decision Tree

This diagram outlines a logical approach to selecting the appropriate purification technique based on the scale of your experiment and the nature of your compound.

G start Crude Product (this compound or derivative) is_acid Is the target compound the carboxylic acid? start->is_acid esterify Consider Esterification start->esterify Alternative Path is_ester Is the target compound an ester derivative? is_acid->is_ester No acid_base Perform Acid-Base Extraction is_acid->acid_base Yes scale_check Scale > 5g? is_ester->scale_check Yes chrom_ester Flash Column Chromatography is_ester->chrom_ester No distill Vacuum Distillation scale_check->distill Yes scale_check->chrom_ester No chrom_acid Flash Column Chromatography (with 1% Acetic Acid) acid_base->chrom_acid Further purification needed esterify->is_ester

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol describes a standard procedure for purifying the title compound on a gram scale.

1. Preparation of the Mobile Phase and TLC Analysis:

  • Prepare a stock solution of 1% acetic acid in ethyl acetate.
  • Prepare a series of eluents with varying ratios of hexane and the ethyl acetate/acetic acid stock solution (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).
  • Using a TLC plate, spot your crude material and develop it in the different eluent systems to find the one that gives your product an Rf value of approximately 0.2-0.4.

2. Column Packing:

  • Select an appropriate size column (a general rule is to use 20-50 times the weight of your crude material in silica gel).[4]
  • Clamp the column vertically. Add a small plug of cotton or glass wool to the bottom.
  • Fill the column about one-third full with your chosen starting eluent (the most non-polar mixture).
  • In a separate beaker, create a slurry of silica gel in the same eluent.
  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
  • Add a layer of sand on top of the silica gel to prevent disruption of the surface.
  • Open the stopcock and drain the solvent until it is just level with the top of the sand.

3. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of the eluent or another suitable solvent like dichloromethane.
  • Carefully apply the sample solution to the top of the silica gel using a pipette.
  • Open the stopcock and allow the sample to absorb onto the silica gel, again draining the solvent to the level of the sand.
  • Carefully add a fresh layer of sand on top.

4. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.
  • Begin eluting the column, collecting fractions in test tubes.
  • Monitor the separation by spotting the collected fractions on TLC plates.
  • If your compound is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).

5. Product Isolation:

  • Combine the pure fractions (as determined by TLC).
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Two-Solvent Recrystallization

This protocol is useful when a single solvent is not effective for recrystallizing a solid derivative.

1. Solvent Selection:

  • Find a "soluble solvent" in which your compound is very soluble, even at room temperature.
  • Find an "insoluble solvent" (or "anti-solvent") in which your compound is poorly soluble, even when hot. The two solvents must be miscible with each other.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the "soluble solvent" dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent.

3. Inducing Crystallization:

  • While the solution is still hot, slowly add the "insoluble solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.[2]
  • Add a few more drops of the hot "soluble solvent" until the cloudiness just disappears.

4. Cooling and Crystal Formation:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold "insoluble solvent" to remove any remaining impurities.
  • Dry the crystals in a vacuum oven to remove all traces of solvent.

References

  • BenchChem. Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization.
  • University of Colorado Boulder. Column chromatography.
  • PrepChem. Synthesis of Step 1: this compound.
  • PubChem. This compound. Available from: [Link]

  • ResearchGate. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Available from: [Link]

  • Molbase. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • PubMed Central. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Available from: [Link]

  • Google Patents. CN114736119A - One-step preparation method of ethyl 4-bromobutyrate.
  • Organic Syntheses. ETHYL γ-BROMOBUTYRATE. Available from: [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ACS Publications. Challenges in Perfluorocarboxylic Acid Measurements. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Reactions with 4-Bromo-4,4-difluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-Bromo-4,4-difluorobutanoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Here, we address common challenges encountered during its use in various chemical transformations, providing in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you to overcome experimental hurdles and achieve your synthetic objectives with confidence.

Understanding the Unique Reactivity of this compound

This compound is a valuable reagent due to its bifunctional nature, possessing both a carboxylic acid and a gem-difluorobromoalkane moiety. This combination allows for a variety of sequential reactions, such as esterification or amidation followed by nucleophilic substitution. However, the interplay between these functional groups, particularly the strong electron-withdrawing effect of the gem-difluoro group, can lead to unexpected reactivity and reaction failures. This guide will dissect these issues and offer logical, scientifically-grounded solutions.

Troubleshooting Guide & FAQs

Category 1: Esterification and Amidation Reactions

Question 1: My Fischer esterification of this compound with a primary alcohol is giving very low yields. What is going wrong?

Answer:

Low yields in Fischer esterification of this substrate are a common issue and can stem from several factors related to both the reaction equilibrium and the substrate's inherent properties.

Potential Causes & Solutions:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction.[1][2] The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.

    • Troubleshooting Protocol 1: Water Removal. Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a suitable solvent for this purpose. Alternatively, adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.[3]

  • Reduced Carboxylic Acid Reactivity: While the gem-difluoro group is electron-withdrawing, which can increase the acidity of the carboxylic acid, it does not necessarily translate to faster esterification rates under acidic conditions. The bulky nature of the fluorinated alkyl chain may also introduce some steric hindrance.

    • Troubleshooting Protocol 2: Use of Excess Alcohol. To shift the equilibrium towards the product, use the alcohol reactant as the solvent, if feasible and cost-effective.[4][5] A large excess of the alcohol will favor the forward reaction according to Le Châtelier's principle.[6]

  • Insufficient Catalyst or Inappropriate Catalyst: Standard acid catalysts like sulfuric acid or p-toluenesulfonic acid are generally effective.[1] However, their concentration and the reaction temperature are crucial.

    • Troubleshooting Protocol 3: Catalyst and Temperature Optimization. Ensure a truly catalytic amount of a strong acid (e.g., 5 mol% H₂SO₄) is used. The reaction typically requires heating to reflux to proceed at a reasonable rate.[2]

Question 2: I am attempting to form an amide with a primary amine using a carbodiimide coupling agent (e.g., EDC), but the reaction is messy and the desired product is difficult to isolate. Why is this happening?

Answer:

Carbodiimide-mediated amide bond formation is generally efficient, but side reactions can complicate the process, especially with a substrate like this compound.

Potential Causes & Solutions:

    • Troubleshooting Protocol 1: Additive to Stabilize the Activated Intermediate. Incorporate an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These reagents react with the O-acylisourea to form an activated ester that is more stable and less prone to side reactions, yet still reactive towards the amine.

  • Reaction with the Bromine Atom: While less likely under standard amide coupling conditions, highly nucleophilic amines could potentially displace the bromine atom, leading to a mixture of products.

    • Troubleshooting Protocol 2: Controlled Reaction Conditions. Perform the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) to minimize potential side reactions. Ensure the amine is added after the carboxylic acid has been activated with the coupling agent and additive.

Category 2: Nucleophilic Substitution Reactions

Question 3: I am trying to displace the bromine atom with a nucleophile (e.g., an amine or thiol) after esterifying the carboxylic acid, but I am observing elimination products instead of the desired substitution product. What is the cause?

Answer:

The competition between substitution (Sₙ2) and elimination (E2) is a classic challenge in organic synthesis, and the structure of your substrate makes it susceptible to elimination, especially under basic conditions.[7]

Potential Causes & Solutions:

  • Strongly Basic Nucleophile: Many good nucleophiles are also strong bases (e.g., alkoxides, some amines).[8] These can abstract a proton from the carbon adjacent to the C-Br bond (the α-carbon), leading to an E2 elimination to form an alkene.

    • Troubleshooting Protocol 1: Choice of Nucleophile and Base. If your nucleophile is also a strong base, consider using a less basic alternative if possible. If a base is required to deprotonate a nucleophile (like a thiol), use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These are less likely to act as nucleophiles themselves or promote elimination. Forcing conditions with strong, bulky bases like potassium tert-butoxide will almost certainly favor elimination.[9]

  • Elevated Reaction Temperatures: Higher temperatures generally favor elimination over substitution.[10]

    • Troubleshooting Protocol 2: Temperature Control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature or gentle heating (40-50 °C) is sufficient for Sₙ2 reactions.

  • Solvent Effects: The choice of solvent can influence the Sₙ2/E2 competition. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of a salt but leave the anion (the nucleophile) relatively free and reactive.

Logical Workflow for Troubleshooting Sₙ2 vs. E2 Competition:

G start Low Yield of Substitution Product/ High Yield of Elimination Product cause1 Is the nucleophile a strong base? start->cause1 sol1a Use a less basic nucleophile cause1->sol1a Yes sol1b Use a non-nucleophilic, hindered base cause1->sol1b If base is required cause2 Is the reaction temperature high? cause1->cause2 No sol1a->cause2 sol1b->cause2 sol2 Lower the reaction temperature cause2->sol2 Yes cause3 Is the solvent appropriate? cause2->cause3 No sol2->cause3 sol3 Use a polar aprotic solvent (DMF, DMSO, Acetonitrile) cause3->sol3 No

Caption: Troubleshooting workflow for Sₙ2 vs. E2 competition.

Category 3: Decarboxylation and Side Reactions

Question 4: I am observing significant decomposition of my material, particularly when heating or under basic conditions. Could this be decarboxylation or another side reaction?

Answer:

Yes, decomposition is a valid concern. While simple aliphatic carboxylic acids are generally stable to decarboxylation, the presence of the gem-difluoro and bromo groups can potentially lead to unexpected reactivity under certain conditions.

Potential Causes & Solutions:

  • Base-Induced Elimination/Dehydrohalogenation: As discussed in the previous section, strong bases can induce elimination. If the carboxylic acid is not protected (e.g., as an ester), the carboxylate formed under basic conditions can influence the reactivity of the rest of the molecule.

  • Hydrolysis of the Gem-Difluoro Group: While generally stable, gem-dihaloalkanes can undergo hydrolysis under harsh basic conditions to yield carbonyl compounds.[11][12] In this case, hydrolysis of the -CF₂Br group is unlikely but could lead to a complex mixture of products if it were to occur. It is more likely that elimination is the primary decomposition pathway.

  • Thermal Instability: While this compound is reasonably stable, prolonged heating at high temperatures could lead to decomposition. Decarboxylation of this specific molecule is not a commonly reported reaction under typical synthetic conditions, but thermal decomposition through other pathways is possible.

Preventative Measures:

  • Protect the Carboxylic Acid: Before attempting reactions at the bromo-substituted carbon, it is highly advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This prevents the formation of the carboxylate anion under basic conditions and generally increases the stability of the molecule.

  • Avoid Strong Bases and High Temperatures: Use the mildest reaction conditions possible to achieve the desired transformation.

Experimental Protocols

Protocol 1: Robust Fischer Esterification of this compound

This protocol is designed to maximize ester yield by driving the reaction equilibrium forward.

Reagent/ParameterRecommended Value/ConditionRationale
This compound 1.0 equivalentLimiting reagent
Alcohol (e.g., Ethanol) 10-20 equivalents (or as solvent)Large excess shifts equilibrium
Catalyst Concentrated H₂SO₄ (98%)0.05 equivalents
Solvent TolueneAllows azeotropic water removal
Apparatus Round-bottom flask, Dean-Stark trap, condenserFor efficient water removal
Temperature Reflux (approx. 110 °C for toluene)Provides sufficient activation energy
Reaction Time 4-12 hoursMonitor by TLC or GC-MS

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a condenser, add this compound (1.0 eq.), the alcohol (10-20 eq.), and toluene.

  • Carefully add concentrated sulfuric acid (0.05 eq.) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain until no more water collects in the Dean-Stark trap, or until reaction monitoring indicates completion.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sₙ2 Displacement of Bromine with a Thiol Nucleophile

This protocol is optimized to favor substitution over elimination.

Reagent/ParameterRecommended Value/ConditionRationale
Ester of this compound 1.0 equivalentSubstrate
Thiol 1.1-1.2 equivalentsNucleophile
Base Diisopropylethylamine (DIPEA)1.2-1.5 equivalents
Solvent Anhydrous DMF or AcetonitrilePolar aprotic, favors Sₙ2
Temperature 25-50 °CMinimizes elimination
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiol
Reaction Time 6-24 hoursMonitor by TLC or LC-MS

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ester of this compound (1.0 eq.) and anhydrous DMF.

  • Add the thiol (1.1-1.2 eq.) to the solution.

  • Add DIPEA (1.2-1.5 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction at the chosen temperature (start at 25 °C) and monitor its progress.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify by flash column chromatography.

Visualizing Reaction Pathways

Diagram of Key Reactions and Potential Side Products:

G cluster_0 Carboxylic Acid Reactions cluster_1 Bromoalkane Reactions start This compound ester Ester Product start->ester Fischer Esterification (R'OH, H⁺) amide Amide Product start->amide Amide Coupling (R'NH₂, EDC, HOBt) substitution Sₙ2 Substitution Product ester->substitution Sₙ2 Reaction (Nu⁻, Polar Aprotic Solvent) elimination E2 Elimination Product ester->elimination E2 Reaction (Strong Base, Heat) n_acylurea N-Acylurea Byproduct amide->n_acylurea Side Reaction (No HOBt)

Caption: Key reaction pathways and potential side products.

References

  • PrepChem. Synthesis of Step 1: this compound. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • J&K Scientific LLC. Fischer Esterification. (2025-02-23). [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Royal Society of Chemistry. Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. [Link]

  • Chemguide. Amines as nucleophiles. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Vedantu. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • YouTube. TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. (2022-09-14). [Link]

  • Google Patents. US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.
  • Chemguide. Esterification - alcohols and carboxylic acids. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • PubChem. This compound. [Link]

  • Asian Journal of Chemistry. Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate – A Kinetic and Mechanistic Study. [Link]

  • askIITians. Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.) - . (2025-07-28). [Link]

  • MDPI. Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. [Link]

  • Chemistry LibreTexts. 4.5: Nucleophilic acyl substitution reactions. (2023-09-21). [Link]

  • Allen. Gem dilhalide on hydrolysis gives:. [Link]

  • Chemistry LibreTexts. 8.1: General Features of Elimination. (2019-06-05). [Link]

  • ResearchGate. Theoretical Investigation of the Reaction Mechanism of the Decarboxylation and Decarbonylation of Propanoic Acid on Pd(111) Model Surfaces. (2025-08-06). [Link]

  • Quora. Why does an unstable diol, formed by hydrolysis of geminal dihalides, give aldehydes and ketones?. (2017-11-26). [Link]

  • PubMed. Nucleophilic bromo- and iododifluoromethylation of aldehydes. (2014-07-18). [Link]

  • Master Organic Chemistry. Bulky Bases in Elimination Reactions. (2012-10-24). [Link]

  • ResearchGate. Evolution of amide bond formation. (2025-08-09). [Link]

  • National Center for Biotechnology Information. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024-07-26). [Link]

  • ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2025-08-05). [Link]

  • MDPI. Kinetic and Mechanistic Study of Polycarbodiimide Formation from 4,4′-Methylenediphenyl Diisocyanate. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 2-Bromo-4,5-difluorobenzoic Acid.. (2025-08-07). [Link]

  • ResearchGate. Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. (2025-08-07). [Link]

  • Scribd. Elimination Reactions. [Link]

Sources

Improving the stability of "4-Bromo-4,4-difluorobutanoic acid" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-4,4-difluorobutanoic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on ensuring the stability of this valuable synthetic building block in solution. The following sections are structured in a question-and-answer format to directly address common challenges and provide robust troubleshooting strategies.

Section 1: Foundational Stability & Handling (FAQs)

This section addresses the most frequently asked questions regarding the fundamental chemical properties and handling of this compound.

Q1: What are the primary chemical features of this compound that influence its stability?

Answer: The stability of this compound is governed by three key structural features:

  • Tertiary Alkyl Bromide: The bromine atom is attached to a carbon that is also bonded to two fluorine atoms and a carbon chain. This tertiary-like electronic environment makes the C-Br bond susceptible to cleavage, potentially forming a carbocation intermediate. Tertiary alkyl halides are known to be more reactive and less stable than their secondary or primary counterparts in reactions that proceed via carbocations (e.g., SN1, E1).[1][2]

  • gem-Difluoro Group (-CF₂-): The two fluorine atoms are strongly electron-withdrawing. This has a significant electronic effect on the adjacent C-Br bond, influencing its reactivity. While these groups activate the molecule for certain reactions, they are also associated with high chemical stability in the broader class of per- and polyfluoroalkyl substances (PFAS).[3]

  • Carboxylic Acid (-COOH): This functional group dictates the molecule's solubility and reactivity in a pH-dependent manner. In basic solutions, it deprotonates to form a carboxylate anion (-COO⁻), which is highly soluble in aqueous media and can act as an internal nucleophile.[4][5] In acidic solutions, it remains protonated, influencing the overall polarity and reactivity of the molecule.[4]

Understanding the interplay of these three features is critical to controlling the compound's stability.

Q2: What are the most likely degradation pathways for this compound in solution?

Answer: Based on its structure, two primary degradation pathways are anticipated, especially under non-optimal conditions: hydrolysis (a substitution reaction) and elimination .

  • Hydrolysis (Sɴ1-type Pathway): In polar protic solvents (like water, methanol, ethanol), the C-Br bond can ionize to form a tertiary carbocation intermediate, which is then rapidly attacked by the solvent or other nucleophiles (e.g., hydroxide ions). This SN1-type mechanism is favored by polar solvents that can stabilize the carbocation intermediate.[6][7][8][9] The final product is 4,4-difluoro-4-hydroxybutanoic acid. This pathway is accelerated by heat and high pH.

  • Elimination (E1-type Pathway): In the presence of a base, an elimination reaction can occur to form an alkene. The base removes a proton from the carbon adjacent (beta) to the C-Br group, leading to the formation of a double bond and expulsion of the bromide ion.[10][11] This results in the formation of 4,4-difluorobut-3-enoic acid. This pathway is favored by stronger, non-nucleophilic bases and higher temperatures.

The following diagram illustrates these potential degradation routes.

G cluster_main Degradation of this compound cluster_hydrolysis Hydrolysis Pathway (e.g., H₂O, high pH) cluster_elimination Elimination Pathway (e.g., Base, Heat) start This compound carbocation Carbocation Intermediate start->carbocation Ionization (Rate-Limiting) Favored by polar protic solvents product_e 4,4-Difluorobut-3-enoic acid start->product_e Proton Abstraction & Bromide Loss Favored by base product_h 4,4-Difluoro-4-hydroxybutanoic acid carbocation->product_h Nucleophilic Attack (H₂O, OH⁻)

Caption: Potential degradation pathways of this compound.

Q3: What are the ideal solvent and pH conditions for storing and using this compound to maximize stability?

Answer: To maximize stability, conditions that disfavor both hydrolysis and elimination should be chosen.

  • pH: The solution should be maintained under mildly acidic conditions (pH 3-5) . This keeps the carboxylic acid protonated, reducing its nucleophilicity and preventing base-catalyzed elimination.[4] Strongly acidic conditions should also be avoided as they can catalyze other unwanted reactions.

  • Solvents: Polar aprotic solvents are generally preferred over polar protic solvents for short- to medium-term storage and reactions where the compound's stability is critical. Polar protic solvents like water and alcohols can act as nucleophiles and facilitate the SN1 hydrolysis pathway.[12]

  • Temperature: Store stock solutions at low temperatures (2-8 °C) and protect from light. For long-term storage, consider storing the neat compound solid at -20 °C under an inert atmosphere (e.g., Argon or Nitrogen).

The following table summarizes solvent recommendations.

Solvent ClassRecommended SolventsRationale & Comments
Highly Recommended Acetonitrile (MeCN), Tetrahydrofuran (THF), DioxanePolar aprotic. Good solubilizing power without participating in hydrolysis. Ideal for reaction media and preparing stock solutions.
Use with Caution Dichloromethane (DCM), ChloroformNon-polar aprotic. Lower polarity may limit solubility but offers good stability. Ensure solvents are anhydrous and free of acidic impurities.
Not Recommended Water, Methanol (MeOH), Ethanol (EtOH)Polar protic. Actively promote SN1 hydrolysis by stabilizing the carbocation intermediate and acting as nucleophiles.[6][9] Avoid for storage or prolonged reactions.
Avoid Acetone, Dimethyl Sulfoxide (DMSO)Ketones can be problematic with certain reagents. DMSO can be difficult to remove and may promote side reactions at elevated temperatures.

Section 2: Troubleshooting Experimental Instability

This section provides a systematic approach to diagnosing and resolving stability issues encountered during experiments.

Q4: My reaction yield is consistently low, and I suspect the this compound is degrading. How can I confirm this?

Answer: Confirming degradation requires an analytical approach. The recommended method is to monitor the starting material concentration over time using High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol: Stability Monitoring by HPLC

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a stable solvent like acetonitrile.

  • Reaction Simulation: Mimic your exact reaction conditions (solvent, temperature, pH, any reagents except the main substrate) in a separate vial.

  • Time Zero (t=0) Sample: Add a known amount of the stock solution to the reaction simulation vial. Immediately withdraw a small aliquot, quench it if necessary (e.g., by acidifying), dilute it into the mobile phase, and inject it into the HPLC. This is your t=0 reference point.

  • Time-Course Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), withdraw additional aliquots, treat them identically, and analyze by HPLC.

  • Data Analysis: Plot the peak area of the this compound against time. A significant decrease in peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Recommended HPLC Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., Atlantis dC18, 250 x 4.6 mm, 5 µm)[13]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic (B) over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 210 nm (for the carboxyl group)[13][14]
Column Temp. 30 °C

This systematic monitoring will provide definitive evidence of stability or instability under your specific experimental conditions.[14]

Q5: I'm observing unexpected side products in my NMR or LC-MS analysis. What are they likely to be?

Answer: If you are seeing unexpected side products, they are very likely the result of the degradation pathways mentioned in Q2.

  • In LC-MS: Look for masses corresponding to:

    • Hydrolysis Product: [M-Br+OH]⁻ = 141.03 Da (for [C₄H₅F₂O₃]⁻)

    • Elimination Product: [M-HBr]⁻ = 121.02 Da (for [C₄H₃F₂O₂]⁻)

  • In ¹H NMR:

    • Hydrolysis: The disappearance of the characteristic multiplets for the protons adjacent to the C-Br group and the appearance of new signals, potentially shifted downfield if a hydroxyl group is now present.

    • Elimination: The appearance of new signals in the vinyl region (typically 5-7 ppm) corresponding to the newly formed double bond.

The troubleshooting workflow below can help guide your investigation.

Caption: Troubleshooting workflow for experimental instability.

References

  • McMurry, J. (2012). Organic Chemistry, 8th Edition. Cengage Learning. [Link]

  • BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Factors Affecting the SN1 Reaction. [Link]

  • Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. [Link]

  • Slideshare. solvent effect on SN1 reaction.pptx. [Link]

  • Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?[Link]

  • YouTube. (2020). Carboxylic acids – Physical Properties and Acidity (A2 Chemistry). [Link]

  • University of Calgary. Elimination Reactions. [Link]

  • Save My Exams. (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. [Link]

  • Wikipedia. Elimination reaction. [Link]

  • Mujika, J. I., et al. (2011). pH-Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes. Angewandte Chemie International Edition. [Link]

  • BYJU'S. (2019). Acidity of carboxylic acids and derivatives. [Link]

  • Chemistry Steps. Carbocation Stability. [Link]

  • Quora. (2017). Is tertiary alkyl halide more stable then secondary alkyl halide?[Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Journal of the American Chemical Society. [Link]

  • Wikipedia. Geminal halide hydrolysis. [Link]

  • BYJU'S. Elimination Reaction. [Link]

  • CBSE Academic. (2024). Marking Scheme Sample Paper (2024-25) Chemistry Theory (043). [Link]

  • Chemistry LibreTexts. (2023). 4.1: β-Elimination Reactions. [Link]

  • Royal Society of Chemistry. (2018). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry. [Link]

  • Shimadzu. Analytical Methods for Organic Acids. [Link]

  • KPU Pressbooks. 9.3 Stability of Alkyl Radicals – Organic Chemistry I. [Link]

  • Waters Corporation. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • Chemistry LibreTexts. (2021). 9.3: Stability of Alkyl Radicals. [Link]

  • Shimadzu. (2018). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Pereira, V., et al. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science. [Link]

  • Pazo-Cepeda, M.V., et al. (2009). HPLC analysis of organic acids using a novel stationary phase. Journal of Separation Science. [Link]

  • Bégué, J.P., et al. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. [Link]

  • Gilmour, R., et al. (2019). Scope of gem-difluoroallylation of (hetero)aryl bromides with 3,3-difluoroallyl boronates. Angewandte Chemie International Edition. [Link]

  • Weickgenannt, A., et al. (2020). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Molecules. [Link]

Sources

Technical Support Center: A Guide to Scaling Up Reactions with 4-Bromo-4,4-difluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-4,4-difluorobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for scaling up chemical reactions involving this versatile fluorinated building block. Our goal is to equip you with the knowledge to transition your syntheses from bench-scale to pilot or manufacturing scale safely and efficiently.

Introduction to this compound in Scale-Up Synthesis

This compound is a valuable synthetic intermediate, prized for its bifunctional nature. The presence of a carboxylic acid allows for a variety of coupling and derivatization reactions, while the bromo-difluoroethyl moiety can participate in nucleophilic substitutions and organometallic reactions. However, the unique electronic properties conferred by the fluorine atoms introduce specific challenges when moving to a larger scale. This guide will address these challenges head-on, providing practical, field-proven insights to ensure the success of your scale-up campaigns.

Core Properties and Safety Considerations

Before initiating any scale-up, a thorough understanding of the physical and chemical properties of this compound is paramount.

PropertyValueSource
Molecular Formula C₄H₅BrF₂O₂
Molecular Weight 202.98 g/mol
Appearance Pale yellow oil
Boiling Point 90-92 °C
Hazard Note Corrosive

Safety is the foremost concern in any chemical synthesis, especially during scale-up. this compound is classified as a corrosive material.[1] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] When working with larger quantities, consider additional protective measures such as a face shield and an apron.[4]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the scale-up of reactions involving this compound.

FAQ 1: Esterification Reactions

Question: We are scaling up the esterification of this compound with ethanol and are observing incomplete conversion and the formation of dark-colored byproducts. What could be the cause and how can we mitigate this?

Answer:

This is a common issue when scaling up esterifications of fluorinated carboxylic acids. The problems likely stem from a combination of factors:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. On a larger scale, the removal of water becomes less efficient, hindering the reaction from going to completion.

  • Thermal Instability: Prolonged heating of this compound, especially in the presence of a strong acid catalyst, can lead to decomposition. The gem-difluoro-bromo group can be susceptible to elimination reactions (loss of HBr or HF) at elevated temperatures, which can generate colored impurities.

  • Catalyst Concentration: While catalytic amounts of strong acids like sulfuric acid are effective on a small scale, their corrosive nature is exacerbated at larger scales, potentially leading to reactor corrosion and side reactions.

Troubleshooting and Optimization:

Problem Potential Cause Recommended Solution
Incomplete Conversion Inefficient water removal* Azeotropic Distillation: Use a Dean-Stark apparatus to continuously remove water from the reaction mixture. Toluene is a common solvent for this purpose. * Dehydrating Agents: While effective on a small scale, the use of stoichiometric dehydrating agents can be problematic for work-up at a larger scale.
Byproduct Formation Thermal decomposition* Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature for a longer period. * Alternative Esterification Methods: Consider milder, more efficient methods for large-scale esterification.
Dark Coloration Acid-catalyzed degradation* Use of Thionyl Chloride: A robust method for scale-up is the conversion of the carboxylic acid to the acid chloride using thionyl chloride, followed by reaction with the alcohol. This is often a cleaner and more efficient process.[5][6] * Heterogeneous Catalysts: Consider using solid acid catalysts, such as acidic ion-exchange resins, which can be easily filtered off, simplifying the work-up and reducing corrosion.

Workflow for Scale-Up Esterification via Acid Chloride

A Charge Reactor with This compound and an inert solvent (e.g., Toluene) B Slowly add Thionyl Chloride (1.1 - 1.5 eq.) at room temperature. Monitor for exotherm. A->B Exothermic reaction possible C Heat to reflux (e.g., 60-70 °C) and monitor reaction progress by IR or GC. B->C D Distill off excess Thionyl Chloride and solvent under reduced pressure. C->D E Dissolve crude acid chloride in a fresh inert solvent. D->E F Slowly add the alcohol (e.g., Ethanol, 1.2 eq.) at 0-10 °C. E->F G Allow to warm to room temperature and stir until completion. F->G H Aqueous Work-up: Quench with water, wash with saturated NaHCO₃, then brine. G->H I Dry the organic layer (e.g., with MgSO₄) and concentrate under reduced pressure. H->I J Purify by vacuum distillation if necessary. I->J

Caption: Workflow for the scale-up esterification of this compound.

FAQ 2: Reformatsky-Type Reactions

Question: We are attempting a Reformatsky reaction with the ethyl ester of this compound and a ketone. The reaction is sluggish and gives low yields. How can we improve this?

Answer:

The Reformatsky reaction, which involves the formation of an organozinc reagent, can be challenging to initiate and drive to completion, especially with fluorinated substrates.[1][5][7][8][9] The electron-withdrawing nature of the difluoromethyl group can affect the formation and reactivity of the zinc enolate.

Troubleshooting and Optimization:

Problem Potential Cause Recommended Solution
Sluggish Reaction Inactive zinc* Zinc Activation: The surface of zinc metal is often coated with a layer of zinc oxide, which inhibits the reaction. Activate the zinc just before use by treating it with a small amount of iodine, 1,2-dibromoethane, or dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.[3] * Use of Rieke Zinc: Highly reactive Rieke zinc, prepared by the reduction of ZnCl₂, can significantly improve reaction rates and yields.
Low Yield Poor solubility of intermediates* Solvent Choice: The choice of solvent is critical. While THF is commonly used, other solvents like dioxane or a mixture of toluene and THF can sometimes improve results. * Ultrasound: The use of high-intensity ultrasound has been shown to promote Reformatsky reactions, especially in heterogeneous systems.[10]
Side Reactions Dimerization of the ester* Slow Addition: Add the ethyl 4-bromo-4,4-difluorobutanoate slowly to the suspension of activated zinc and the ketone. This helps to keep the concentration of the organozinc reagent low, minimizing side reactions.

General Protocol for an Optimized Reformatsky Reaction

A Activate Zinc powder (e.g., with I₂ or 1,2-dibromoethane) in a dry, inert atmosphere. B Charge reactor with activated Zinc, ketone, and solvent (e.g., THF). A->B C Slowly add a solution of ethyl 4-bromo-4,4-difluorobutanoate in the same solvent. B->C Control addition rate D Maintain temperature to control any exotherm. Gentle heating may be required to sustain the reaction. C->D E Monitor reaction progress by TLC or GC. D->E F Quench the reaction by pouring it into a cold, saturated aqueous solution of NH₄Cl. E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Wash the organic layer with brine, dry over MgSO₄, and concentrate. G->H I Purify by vacuum distillation or crystallization. H->I

Caption: Optimized workflow for a Reformatsky-type reaction.

FAQ 3: Nucleophilic Substitution Reactions

Question: We are performing a nucleophilic substitution on the bromine of this compound with an amine. We are observing the formation of multiple products and have difficulty with purification. What are the likely side reactions and how can we achieve a cleaner product profile?

Answer:

Nucleophilic substitution at the carbon bearing the gem-difluoro group presents a unique set of challenges. The strong electron-withdrawing effect of the fluorine atoms can influence the reaction mechanism and lead to side reactions.

  • Competition between Functional Groups: The carboxylic acid can react with the amine to form an amide, competing with the desired substitution reaction.

  • Elimination Reactions: Under basic conditions, elimination of HBr or even HF can occur, leading to unsaturated byproducts.

  • Over-alkylation: If the amine is primary or secondary, multiple substitutions can occur.

Troubleshooting and Optimization:

Problem Potential Cause Recommended Solution
Amide Formation Carboxylic acid reactivity* Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing the nucleophilic substitution. The ester can be hydrolyzed back to the acid in a subsequent step if needed.
Elimination Byproducts Strong basic conditions* Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to minimize elimination. * Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Multiple Products Over-alkylation/complex mixture* Stoichiometry Control: Use a slight excess of the amine to drive the reaction to completion, but avoid a large excess which can complicate purification. * Purification Strategy: For larger scales, consider purification by crystallization or distillation if the product is suitable. If chromatography is unavoidable, fluorinated stationary phases can sometimes offer better separation for fluorinated compounds.[11]

Scale-Up Considerations: Thermal Hazard Assessment

A critical aspect of scaling up any chemical reaction is a thorough understanding of its thermal hazards. Exothermic reactions, if not properly controlled, can lead to a thermal runaway, posing a significant safety risk.[12]

  • Differential Scanning Calorimetry (DSC): Perform DSC analysis on the reaction mixture to determine the onset temperature of any exothermic events and the total heat of reaction.

  • Reaction Calorimetry (RC): Use a reaction calorimeter to measure the heat flow of the reaction under process-like conditions. This data is crucial for designing an adequate cooling system for the larger reactor.

  • Gradual Reagent Addition: For highly exothermic reactions, the controlled, slow addition of one reagent to the other is a standard and effective method for managing heat evolution.

  • Solvent Selection: Choose a solvent with a boiling point high enough to allow for a safe operating temperature range, but low enough to be easily removed during work-up.

Large-Scale Work-up and Purification

Moving from grams to kilograms requires a shift in purification strategy. While column chromatography is a powerful tool in the research lab, it is often impractical and costly at an industrial scale.

  • Liquid-Liquid Extraction: Optimize your extraction procedure to remove the majority of impurities. The use of brine washes can help to break emulsions and improve phase separation.

  • Crystallization: If your product is a solid, developing a robust crystallization procedure is one of the most effective and economical methods for achieving high purity on a large scale.

  • Distillation: For liquid products, fractional distillation under reduced pressure can be a highly effective purification method, provided the product is thermally stable.

By carefully considering the unique reactivity of this compound and implementing robust process controls, you can successfully and safely scale up your reactions. This guide provides a starting point for your process development; always perform a thorough safety assessment before commencing any large-scale synthesis.

References

  • PrepChem.com. (n.d.). Synthesis of Step 1: this compound. Retrieved from [Link]

  • ResearchGate. (2025). High-Intensity Ultrasound-Promoted Reformatsky Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

  • The Chemistry Blog. (2024). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • University of Toronto. (n.d.). Handling Procedures for Corrosive Materials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

Sources

Technical Support Center: Advanced Solutions for 4-Bromo-4,4-difluorobutanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Bromo-4,4-difluorobutanoic acid and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges, with a focus on leveraging alternative solvents and reagents to enhance reaction efficiency, safety, and sustainability.

Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution on ethyl 4-bromo-4,4-difluorobutanoate is sluggish in THF, resulting in low yields. What are the likely causes and how can I improve performance?

This is a common issue that typically stems from suboptimal reaction conditions, particularly the choice of solvent.[1][2] The reaction is a nucleophilic substitution (likely SN2-type), and its rate is highly dependent on the solvent's ability to stabilize charged intermediates and solvate the counter-ion of the nucleophile.[3][4]

Causality Explained:

  • Solvent Polarity: Tetrahydrofuran (THF) is a moderately polar aprotic solvent. For many SN2 reactions, a more polar aprotic solvent is required to effectively solvate the cation (e.g., Na⁺, K⁺) of your nucleophilic salt, thereby liberating the "naked" anion and increasing its nucleophilicity.[2][5] Solvents like DMF or DMSO are traditionally used for this reason.[2][5]

  • Reactivity of the Substrate: The C-Br bond at the 4-position is activated by the two electron-withdrawing fluorine atoms on the same carbon.[6][7] This makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.[6][7] However, without a sufficiently reactive nucleophile, the reaction can still be slow.

Troubleshooting & Optimization:

  • Switch to a Higher-Polarity Aprotic Solvent: The most direct solution is to replace THF with a solvent that has a higher dielectric constant and better cation-solvating ability.

  • Consider Greener Alternatives: Due to growing regulatory pressure and toxicity concerns surrounding traditional solvents like DMF and NMP, consider adopting a bio-based, greener alternative.[8]

Q2: I want to avoid traditional polar aprotic solvents like DMF and NMP due to their reproductive toxicity. What are some effective, "greener" alternatives that won't compromise my reaction?

This is an excellent and increasingly important consideration in modern process and discovery chemistry.[9][10][11] Fortunately, several bio-based and more sustainable solvents have emerged as viable replacements for DMF and NMP in a variety of reactions, including nucleophilic substitutions.[3][4][12][13]

Recommended Alternatives:

  • Cyrene™ (Dihydrolevoglucosenone): A bio-based solvent derived from cellulose, Cyrene™ is a leading green alternative to DMF and NMP.[13][14][15] It is biodegradable, non-mutagenic, and has a similar polarity profile to NMP.[15][16] Its high boiling point (227 °C) makes it suitable for reactions requiring elevated temperatures.[15][16]

  • Sulfolane: A thermally stable, polar aprotic solvent that can be an effective substitute for DMF in many applications.[8]

  • Propylene Carbonate: A green polar aprotic solvent that can replace DMF in some solution-phase syntheses.[12]

  • γ-Valerolactone (GVL): Derived from lignocellulosic biomass, GVL has shown promise as a replacement for DMF and DMAc in various chemical transformations.[3][4][12]

Data Presentation: Solvent Property Comparison

SolventBoiling Point (°C)Dielectric Constant (ε)Key Hazard ClassificationsSource
DMF 15336.7H360 (Reproductive Toxicity)[3][4][15]
NMP 20232.2H360 (Reproductive Toxicity)[3][4][15]
Cyrene™ 227~30 (estimated)Not classified as H360[15][16]
Sulfolane 28543.3H315, H319[8]
GVL 20736.5H319[3][4]
Q3: I am observing a significant amount of an elimination byproduct (4,4-difluorobut-3-enoic acid derivative). How can I adjust my conditions to favor the desired substitution product?

The competition between substitution (SN2) and elimination (E2) is a classic challenge in organic synthesis.[17][18][19] The formation of the alkene byproduct indicates that your nucleophile may be acting as a base, abstracting a proton from the carbon adjacent to the C-Br bond.

Causality Explained:

  • Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination.[2] Conversely, good nucleophiles that are weak bases will favor substitution.

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.[2][17] Elimination reactions often have a higher activation energy but also result in a greater increase in entropy (more molecules are formed), making them more favorable at elevated temperatures.[17]

  • Solvent: While polar aprotic solvents enhance SN2 rates, they also increase the basicity of many nucleophiles, which can promote E2.

Strategies to Favor Substitution:

  • Lower the Reaction Temperature: This is often the most effective first step. Try running the reaction at room temperature or even 0 °C if the rate is acceptable.

  • Choose a Less Basic Nucleophile: If possible, select a nucleophile that is known to have a high nucleophilicity-to-basicity ratio (e.g., Br⁻, I⁻, N₃⁻, RS⁻).

  • Modify the Base (if applicable): If you are using a base to deprotonate a pro-nucleophile (like an alcohol or thiol), switch to a non-nucleophilic, sterically hindered base (e.g., DBU, DBN) if the goal is just deprotonation, or a weaker, non-hindered base like K₂CO₃ if the deprotonated species is the desired nucleophile.

Troubleshooting Guide & Experimental Protocols
Visual Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving common issues encountered in reactions with this compound derivatives.

G start Problem: Low Product Yield q1 Starting Material Recovered? start->q1 q2 Major Byproduct Observed? q1->q2 No cause1 Cause: Sluggish Reaction - Insufficient solvent polarity - Low temperature - Weak nucleophile q1->cause1 Yes cause2 Cause: Elimination (E2) - Nucleophile too basic - Temperature too high q2->cause2 Yes (Alkene) cause3 Cause: Decomposition - Temperature too high - Reagent instability q2->cause3 Yes (Other/Tarry) cause4 Cause: Multiple Issues - Combination of factors q2->cause4 No sol1 Solution: - Switch to polar aprotic solvent  (e.g., Cyrene™, DMSO) - Increase temperature moderately - Use stronger nucleophile cause1->sol1 sol2 Solution: - Lower reaction temperature - Use less basic nucleophile - Screen alternative bases cause2->sol2 sol3 Solution: - Lower reaction temperature - Check reagent purity - Reduce reaction time cause3->sol3 cause4->sol1 cause4->sol2

Caption: Troubleshooting Decision Tree for Low Yield Reactions.

Experimental Protocol: Nucleophilic Substitution using Cyrene™

This protocol provides a representative example for the substitution of the bromine atom in ethyl 4-bromo-4,4-difluorobutanoate with a generic sodium thiolate nucleophile (NaSR) using a green solvent.

Objective: To synthesize Ethyl 4,4-difluoro-4-(alkylthio)butanoate.

Materials:

  • Ethyl 4-bromo-4,4-difluorobutanoate (1.0 eq)

  • Sodium Thiolate (NaSR) (1.2 eq)

  • Cyrene™ (Anhydrous, ~0.5 M concentration of substrate)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification glassware/reagents (e.g., Diethyl ether, Saturated aq. NH₄Cl, Brine, MgSO₄)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the sodium thiolate (1.2 eq).

  • Solvent Addition: Add anhydrous Cyrene™ via syringe to the flask to achieve a target concentration of ~0.5 M with respect to the starting material. Stir the suspension for 5 minutes.

  • Substrate Addition: Add ethyl 4-bromo-4,4-difluorobutanoate (1.0 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl solution and diethyl ether.

  • Extraction: Extract the aqueous layer twice more with diethyl ether. The high miscibility of Cyrene™ with water facilitates its removal during this aqueous workup.[15][16]

  • Washing: Combine the organic layers and wash with saturated aqueous brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 4,4-difluoro-4-(alkylthio)butanoate.

References
  • MDPI. (2023). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Retrieved from [Link]

  • 3PillarGlobal. (n.d.). Green Chemistry in Pharma: Sustainable Drug Manufacturing. Retrieved from [Link]

  • WordPress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes with Ketene Silyl Acetals. Retrieved from [Link]

  • Sci-Hub. (2019). Nucleophilic Substitution of gem-Difluoroalkenes with TMSNu Promoted by Catalytic Amounts of Cs2CO3. Retrieved from [Link]

  • MDPI. (2023). Preparation and Application of Green Sustainable Solvent Cyrene. Retrieved from [Link]

  • ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. Retrieved from [Link]

  • University of Notre Dame. (2023). Green Solvents in the Pharmaceutical Industry. Fresh Writing. Retrieved from [Link]

  • PharmaFeatures. (2025). The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (2022). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2014). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Green Solvents for Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (2020). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Preparation and Application of Green Sustainable Solvent Cyrene. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Cyrene: a bio-based novel and sustainable solvent for organic synthesis. Retrieved from [Link]

  • Merck Group. (n.d.). Can Cyrene offer a greener alternative to harmful solvents?. Retrieved from [Link]

  • ResearchGate. (2019). Nucleophilic Substitution of gem-Difluoroalkenes with TMSNu Promoted by Catalytic Amounts of Cs2CO3. Retrieved from [Link]

  • Semantic Scholar. (2020). Replacement strategies for non-green dipolar aprotic solvents. Retrieved from [Link]

  • Wiley Online Library. (2021). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Retrieved from [Link]

  • Khan Academy. (n.d.). Elimination vs substitution: tertiary substrate. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic substitution vs. elimination reactions. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution and β-Elimination. Retrieved from [Link]

Sources

Preventing decomposition of "4-Bromo-4,4-difluorobutanoic acid" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-4,4-difluorobutanoic acid is a valuable building block in modern drug discovery and materials science, offering a unique combination of a reactive carboxylic acid handle and a synthetically versatile bromodifluoromethyl group. However, its structure also harbors latent instabilities that can lead to decomposition and side reactions if not handled with appropriate care. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help researchers navigate the challenges associated with this reagent and ensure successful, reproducible outcomes.

Understanding the Core Challenge: The Chemistry of Decomposition

The primary challenge in using this compound lies in its susceptibility to decomposition via two main pathways, driven by its structural features. Understanding these mechanisms is the first step toward prevention.

  • Base-Mediated β-Elimination of HBr: This is the most common and problematic decomposition pathway. The two electron-withdrawing fluorine atoms on C4 exert a significant inductive effect, increasing the acidity of the protons on the adjacent C3 carbon. In the presence of a base, particularly a sterically unhindered or strong base, these protons can be readily abstracted. This initiates an E2 elimination mechanism, leading to the loss of hydrogen bromide (HBr) and the formation of an undesired 4,4-difluoro-3-butenoic acid byproduct. This process is often rapid and can compete significantly with desired reactions, such as amide coupling.

  • Thermal Instability and Decarboxylation: While less common at ambient temperatures, fluorinated carboxylic acids can undergo thermal decarboxylation. For related compounds like bromodifluoroacetates, decomposition has been observed at temperatures as low as 50–130 °C.[1] While this compound is more stable, prolonged heating or localized hot spots during a reaction can promote the loss of CO2, leading to a complex mixture of degradation products.

A key to success is selecting reaction conditions that favor the desired transformation while kinetically disfavoring these decomposition routes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions involving this compound in a practical question-and-answer format.

Q1: I'm setting up an amide coupling reaction using a standard amine base like triethylamine (TEA) or DIPEA, and my starting material is consumed rapidly, but I'm getting very low yield of my desired amide. My LC-MS shows a major byproduct with a mass corresponding to [M-HBr]. What is happening?

A: You are observing the classic base-mediated β-elimination of HBr. Bases like TEA and DIPEA, while commonly used in amide couplings, are strong and sterically accessible enough to deprotonate the C3 position, initiating elimination. This side reaction is often faster than the desired amide bond formation, especially if the reaction is heated.

Solution:

  • Change your base: Switch to a non-nucleophilic, sterically hindered base. While DIPEA is often considered non-nucleophilic, a bulkier base like 2,4,6-collidine or Proton-Sponge® (1,8-bis(dimethylamino)naphthalene) can be more effective at preventing C3 deprotonation.

  • Control stoichiometry: Use the minimum required amount of base (typically 1.0-1.2 equivalents for an amine salt, or just enough to scavenge the acid produced by the coupling agent). Excess base dramatically accelerates elimination.

  • Lower the temperature: Perform the reaction at 0 °C or even -15 °C. Lower temperatures significantly reduce the rate of elimination relative to the amide coupling.

Q2: My reaction mixture is turning brown/black upon adding the base and coupling agent, even at room temperature. Is this related to decomposition?

A: Yes, a dark coloration is a strong indicator of decomposition. The elimination product, 4,4-difluoro-3-butenoic acid, is an electron-deficient alkene that can readily polymerize or undergo further reactions, leading to the formation of complex, colored tars. This is exacerbated by the presence of excess base or coupling reagents.

Solution:

  • Order of Addition is Critical: The most robust method is to pre-activate the carboxylic acid before introducing the base and amine. Add your coupling reagent (e.g., HATU, HOBt/EDC) to a solution of this compound in an anhydrous aprotic solvent. Allow the active ester to form for 5-10 minutes at a low temperature (e.g., 0 °C), and only then add a solution of your amine and the stoichiometric amount of a hindered base dropwise. This minimizes the time the free acid is exposed to the base.

Q3: Can I heat reactions involving this acid? I have a sluggish amide coupling that isn't proceeding at room temperature.

A: Heating is strongly discouraged and should be considered a last resort. As noted, thermal decomposition, including potential decarboxylation, becomes a significant risk at elevated temperatures.[1] Elimination side reactions are also dramatically accelerated by heat.

Solution:

  • Optimize at Low Temperature First: Before resorting to heat, screen a variety of modern, highly efficient coupling reagents at 0 °C or room temperature. Reagents like COMU, T3P®, or HATU are often more effective than older reagents like DCC and may drive the reaction to completion without heating.

  • Solvent Choice: Ensure your solvent (e.g., DMF, NMP, DCM) is rigorously anhydrous. Water can hydrolyze activated intermediates and complicate the reaction profile. In some cases, switching to a less polar solvent like DCM can disfavor certain side reactions.

Q4: I need to reduce the carboxylic acid to the corresponding alcohol. I'm concerned about the stability of the C-Br bond. What conditions are safe?

A: This transformation is possible under carefully controlled conditions. The key is to use a reagent that will not promote elimination or act as a nucleophile at the C-Br bond. A published patent describes the successful reduction of this compound to 4-bromo-4,4-difluorobutanol.[1][2]

Successful Conditions:

  • Reagent: Lithium aluminum hydride (LiAlH4).

  • Solvent: Anhydrous diethyl ether.

  • Temperature: 0 °C.

  • Procedure: A solution of the acid is added dropwise to the LiAlH4 solution at 0 °C. This inverse addition maintains a low concentration of the acid and helps control the exotherm.

The success of this protocol demonstrates that the molecule is stable at 0 °C to a strong, non-nucleophilic reducing agent. Borane-based reagents like BH3·THF are also viable alternatives.

Preventative Protocols & Methodologies

Proactive experimental design is the best strategy for success. Below are recommended starting protocols for common transformations.

Protocol 1: High-Fidelity Amide Coupling

This protocol is designed to minimize base-mediated elimination.

  • Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Stir for 10 minutes to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve the amine (or its HCl salt, 1.05 eq) and 2,4,6-collidine (1.2 eq for free amine, 2.2 eq for HCl salt) in a small amount of anhydrous DMF.

  • Coupling: Add the amine/base solution dropwise to the cold, activated acid solution over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor by LC-MS or TLC. Typically, reactions are complete within 2-4 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl solution and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate in vacuo without excessive heating.

Data Summary: Choosing the Right Conditions

The table below summarizes recommended conditions to prevent decomposition.

ParameterRecommendedTo AvoidRationale
Temperature -15 °C to Room Temp> 40 °CPrevents thermal decomposition and minimizes the rate of β-elimination.
Base 2,4,6-Collidine, Proton-Sponge®Triethylamine (TEA), DIPEA, DBU, K2CO3Sterically hindered, non-nucleophilic bases are less likely to abstract the acidic C3 proton.
Coupling Reagent HATU, COMU, T3P®DCC (can have side reactions)Modern uronium/phosphonium reagents are highly efficient at low temperatures.
Order of Addition Pre-activate acid, then add amine/baseAdding base directly to the acidMinimizes the time the substrate is exposed to base, preventing premature elimination.
Solvent Anhydrous DMF, DCM, MeCNWet solvents, protic solventsPrevents hydrolysis of activated intermediates and unwanted side reactions.

Visual Troubleshooting Guide

The following workflow can help diagnose and solve issues during reactions.

G start Reaction Start: Amide Coupling with This compound check_lcms Monitor Reaction by LC-MS/ TLC after 30 min start->check_lcms clean_product Clean Conversion to Product check_lcms->clean_product Desired Outcome byproduct Major Peak at [M-HBr] (e.g., ~122 Da) check_lcms->byproduct Problem Observed complex_mixture Complex Mixture / Tarring check_lcms->complex_mixture Problem Observed no_reaction No Reaction / Starting Material Remains check_lcms->no_reaction Problem Observed sol_elimination Root Cause: β-Elimination Solution: 1. Lower Temp to 0°C 2. Use Hindered Base (Collidine) 3. Pre-activate Acid byproduct->sol_elimination sol_both Root Cause: Decomposition & Polymerization Solution: Follow Protocol 1 strictly. Ensure high-purity reagents. complex_mixture->sol_both sol_reagent Root Cause: Coupling Reagent Ineffective Solution: 1. Switch to stronger reagent (HATU, COMU) 2. Check for water in reagents/solvents no_reaction->sol_reagent

Caption: Troubleshooting workflow for reactions with this compound.

References

  • AU685242B2 - (4,4-difluorobut-3-enylthio)-substituted heterocyclic or carbocyclic ring compounds having pesticidal activity.
  • WO1994006777A1 - Heterocyclic compounds wiht parasitical activity.
  • Burton, D. J., & Yang, Z. Y. (1992). Fluorinated ylides and related compounds. Tetrahedron, 48(2), 189-275. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

Sources

Technical Support Center: Challenges in the Purification of Polar Sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar sulfonic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these highly polar compounds. Drawing from established methodologies and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules.

The inherent polarity of sulfonic acids, stemming from the R-SO₃H functional group, leads to high water solubility and often challenging interactions with traditional chromatographic media.[1] This guide will address these issues head-on, offering practical, step-by-step solutions grounded in scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in purifying polar sulfonic acid derivatives?

A1: The primary challenges arise from their high polarity and acidity.[1] This leads to:

  • Poor retention in reversed-phase chromatography (RPC): These compounds have a strong affinity for the polar mobile phase and interact weakly with the non-polar stationary phase, often resulting in elution at or near the solvent front.[2][3]

  • Co-elution with polar impurities: Similar polarities between the target compound and impurities, such as residual sulfuric acid or inorganic salts, make separation difficult.[4][5]

  • Limited solubility in common organic solvents: This restricts the choice of chromatographic systems and recrystallization solvents.[4]

  • On-column degradation: The acidity of silica gel can sometimes lead to the degradation of sensitive compounds.[6]

  • Formation of genotoxic impurities: Under certain conditions, particularly with alcohol solvents, there is a potential for the formation of alkyl sulfonate esters, which are genotoxic.[7][8][9] However, this is generally a low risk under typical salt formation conditions.[7][10]

Q2: What are the initial steps I should take when developing a purification strategy for a novel sulfonic acid derivative?

A2: A systematic approach is crucial.

  • Assess Compound Stability: First, determine if your compound is stable on standard silica gel. This can be quickly checked using two-dimensional thin-layer chromatography (2D TLC).[6]

  • Solubility Screening: Test the solubility of your crude material in a range of solvents with varying polarities. This will inform your choices for both chromatography and potential recrystallization.

  • Preliminary TLC Analysis: Run TLC plates in various solvent systems to get an initial idea of the separation profile. For highly polar compounds that don't move from the baseline, consider using more polar solvent systems, potentially including additives like ammonia or acids.[6]

  • Consider the Impurity Profile: Identify the likely impurities from your reaction (e.g., starting materials, byproducts, inorganic salts).[5][11] This will help in selecting a purification technique that effectively targets their removal.

Troubleshooting Guides: Chromatographic Purification

This section delves into specific issues you may encounter during chromatographic purification and provides actionable solutions.

Issue 1: My sulfonic acid derivative shows little to no retention on a C18 column.

This is a classic problem for highly polar analytes in reversed-phase chromatography.

Root Cause Analysis: The high polarity of your compound results in a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than for the hydrophobic C18 stationary phase.[2][3]

Solutions:

  • Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. Some modern reversed-phase columns are designed to be stable in highly aqueous conditions.[2]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with embedded polar groups (EPG) or a phenyl-hexyl phase. These offer alternative selectivity for polar compounds.[2]

  • Utilize Ion-Pairing Chromatography: For ionizable sulfonic acids, adding an ion-pairing reagent to the mobile phase can significantly enhance retention.[12] Long-chain alkyl sulfonates can pair with basic analytes, while reagents like tetrabutylammonium can pair with acidic compounds, forming a more hydrophobic complex that interacts more strongly with the stationary phase.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that are poorly retained in reversed-phase systems.[3] It uses a polar stationary phase (like bare silica or an amide-based column) and a mobile phase with a high concentration of organic solvent.[2]

Workflow for Method Selection: Poor Retention in RPC

start Poor Retention on C18 increase_aqueous Increase Aqueous Content in Mobile Phase start->increase_aqueous test_polar_rp Try Polar-Embedded or Phenyl-Hexyl Column increase_aqueous->test_polar_rp If still poor success Successful Retention increase_aqueous->success If successful ion_pairing Implement Ion-Pairing Chromatography test_polar_rp->ion_pairing If still poor test_polar_rp->success If successful switch_hilic Switch to HILIC ion_pairing->switch_hilic If still poor ion_pairing->success If successful switch_hilic->success If successful

Caption: Decision tree for addressing poor retention in RPC.

Issue 2: I'm observing significant peak tailing for my sulfonic acid derivative.

Peak tailing can compromise resolution and lead to inaccurate quantification.

Root Cause Analysis:

  • Secondary Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with the acidic sulfonic acid group, leading to tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the compound and its interaction with the stationary phase.

Solutions:

  • Optimize Mobile Phase pH: Adjust the pH of the mobile phase with a suitable buffer. For acidic compounds, a lower pH can sometimes improve peak shape.

  • Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and thorough end-capping minimize the availability of free silanols.

  • Add a Competing Agent: A small amount of a competing acid, like trifluoroacetic acid (TFA), in the mobile phase can help to mask the active sites on the stationary phase.

  • Reduce Sample Load: Dilute your sample and inject a smaller volume to avoid overloading the column.

  • Consider Ion-Exchange Chromatography (IEX): Since sulfonic acids are strong acids, they are excellent candidates for strong anion exchange chromatography.[13] This technique separates molecules based on their charge and can provide excellent peak shapes for ionic compounds.

Experimental Protocol: Ion-Exchange Chromatography for Sulfonic Acid Purification

  • Resin Selection: Choose a strong base anion (SBA) exchange resin.[13] These typically have quaternary ammonium functional groups.

  • Column Packing and Equilibration: Pack the resin in a suitable column and equilibrate with a low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 8.0).

  • Sample Loading: Dissolve your sample in the equilibration buffer and load it onto the column. The negatively charged sulfonate groups will bind to the positively charged resin.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound, neutral, or positively charged impurities.

  • Elution: Elute the bound sulfonic acid derivative using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer). The increasing concentration of chloride ions will compete with the sulfonate for binding to the resin, causing your compound to elute.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC, HPLC, or another suitable method to identify those containing the pure product.

  • Desalting: The fractions containing your product will also contain a high concentration of salt. This will need to be removed, which can be achieved by dialysis, size-exclusion chromatography, or reversed-phase chromatography if the compound has sufficient retention under some conditions.

Troubleshooting Guides: Non-Chromatographic Purification

Issue 3: My crude product is heavily contaminated with inorganic salts (e.g., NaCl, Na₂SO₄).

Inorganic salts are a common byproduct of sulfonation reactions and subsequent neutralization steps.[4][5] Their high water solubility can make them difficult to separate from highly water-soluble sulfonic acid derivatives.

Root Cause Analysis: Similar high solubility of both the product and the inorganic salts in aqueous solutions.

Solutions:

  • Recrystallization from a Mixed Solvent System: While your product may be very water-soluble, inorganic salts are often much less soluble in organic solvents.

    • Protocol: Dissolve the crude product in a minimum amount of hot water. Slowly add a miscible organic solvent in which your product has some solubility but the salt is poorly soluble (e.g., ethanol, isopropanol, or acetonitrile).[14] The inorganic salt should precipitate out. Filter the hot solution to remove the salt, then allow the filtrate to cool to crystallize your product.

  • Slurry Method: A slurry of the impure solid in a specific volume of water can preferentially dissolve the impurities, leaving behind the purified solid.[4]

  • Dialysis or Ultrafiltration: For larger sulfonic acid derivatives, dialysis using a membrane with an appropriate molecular weight cutoff can be an effective way to remove small inorganic salt ions.

  • Precipitation by Salting Out: In some cases, adding a large excess of a different salt (like sodium sulfate) to a concentrated aqueous solution of your sodium sulfonate salt can cause your product to precipitate out due to the common ion effect and changes in solubility.

Data Summary: Comparison of Purification Techniques for Salt Removal

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Recrystallization Differential solubilitySimple, scalableCan lead to product loss in the mother liquorModerate to high product concentration
Chromatography (IEX/RPC) Differential interaction with stationary phaseHigh resolution, can remove other impuritiesRequires desalting step, can be slow for large scaleComplex mixtures, high purity required
Dialysis/Ultrafiltration Size exclusionMild conditions, good for large moleculesIneffective for small molecules, slowMacromolecular sulfonic acid derivatives
Slurry Wash Preferential dissolution of impuritiesSimple, fastMay not achieve very high purity, product lossRemoving highly soluble impurities

Advanced Topics

Q4: How can I purify my sulfonic acid if it is unstable on silica gel?

A4: If your compound degrades on silica, you have several alternatives:

  • Deactivated Silica: Silica gel can be "deactivated" by treating it with a base (like triethylamine) or by pre-eluting the column with a solvent system containing a small amount of base to neutralize the acidic sites.[6]

  • Alumina or Florisil: These are alternative polar stationary phases that can be less acidic than silica.[6]

  • Reversed-Phase Chromatography: As discussed, this is a powerful alternative, provided you can achieve adequate retention.

  • Ion-Exchange Chromatography: This is often an excellent choice for charged molecules like sulfonic acids.[13][14][15]

Logical Workflow for Unstable Compounds

start Compound Unstable on Silica deactivated_silica Try Deactivated Silica start->deactivated_silica alt_stationary Use Alumina or Florisil deactivated_silica->alt_stationary If still unstable success Purified Product deactivated_silica->success If successful rpc Reversed-Phase Chromatography alt_stationary->rpc If separation is poor alt_stationary->success If successful iex Ion-Exchange Chromatography rpc->iex If retention is poor rpc->success If successful iex->success If successful

Caption: Purification options for silica-sensitive compounds.

This technical support guide provides a framework for addressing the common challenges in the purification of polar sulfonic acid derivatives. By understanding the underlying principles and systematically applying these troubleshooting strategies, you can significantly improve the efficiency and success of your purification efforts.

References

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column - SIELC Technologies. (n.d.). Retrieved January 14, 2026, from [Link]

  • Method for the purification of aryl sulfonic acids and salts. (2002). Google Patents.
  • Elder, D. P., & Teasdale, A. (2011). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 63(8), 997-1014. Retrieved January 14, 2026, from [Link]

  • Elder, D. P., & Teasdale, A. (2011). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Analysis of Sulphonic Acids and Other Ionic Organic Compounds Using Reversed Phase HPLC. (n.d.). Hamilton Company. Retrieved January 14, 2026, from [Link]

  • The utility of sulfonate salts in drug development. (2010). PubMed. Retrieved January 14, 2026, from [Link]

  • sulfonic acid ion-exchange: Topics by Science.gov. (n.d.). Retrieved January 14, 2026, from [Link]

  • Purification of sulfonic acids. (1970). Google Patents.
  • Teasdale, A., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(10), 1261-1275. Retrieved January 14, 2026, from [Link]

  • The Purity of Sulfanilic Acid. (1968). Retrieved January 14, 2026, from [Link]

  • Ion Exchange Chromatography Resins and Methods - G-Biosciences. (2023). Retrieved January 14, 2026, from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012). Retrieved January 14, 2026, from [Link]

  • Method for removing inorganic salt in sulfonate. (2016). Google Patents.
  • Sulfonic acid - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Determination of Sulfonic Acids and Alkylsulfates by Ion Chromatography in Water. (2008). PubMed. Retrieved January 14, 2026, from [Link]

  • Purifying ionic compounds by flash column chromatography - Biotage. (2023). Retrieved January 14, 2026, from [Link]

  • Removing NaCl from sulfonate salt : r/Chempros - Reddit. (2025). Retrieved January 14, 2026, from [Link]

  • Use of solid-phase extraction, reverse osmosis and vacuum distillation for recovery of aromatic sulfonic acids from aquatic environment followed by their determination using liquid chromatography-electrospray ionization tandem mass spectrometry. (2006). PubMed. Retrieved January 14, 2026, from [Link]

  • Separation of aromatic sulfonic acids with a liquid anion exchanger. (1967). Analytical Chemistry. Retrieved January 14, 2026, from [Link]

  • Question on purifying aryl Sulfonic acids : r/Chempros - Reddit. (2024). Retrieved January 14, 2026, from [Link]

  • Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Sulfonic acid cation exchange resin purification of nucleotides. (1964). Google Patents.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2020). LCGC International. Retrieved January 14, 2026, from [Link]

  • sulfonic acid counter ions quantification in pharmaceuticals by ion chromatography. (2009). IJPSR. Retrieved January 14, 2026, from [Link]

  • Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. (2022). PubMed. Retrieved January 14, 2026, from [Link]

  • IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. (2021). European Patent Office. Retrieved January 14, 2026, from [Link]

  • Can you put sulphuric acid through ion chromatography? (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The behavior of polar aromatic sulfonates during drinking water production: a case study on sulfophenyl carboxylates in two European waterworks. (2002). PubMed. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Monitoring Reactions of 4-Bromo-4,4-difluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-Bromo-4,4-difluorobutanoic acid." This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into monitoring the progress of reactions involving this versatile fluorinated building block. Our focus is on ensuring scientific integrity and providing self-validating protocols to enhance the reliability and success of your experiments.

Introduction: The Unique Challenges of a Fluorinated Reagent

This compound is a valuable synthon, particularly in medicinal chemistry, due to the presence of the gem-difunctionalized bromo-difluoro-moiety. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of both the bromine atom and the carboxylic acid group. This unique electronic environment necessitates precise and tailored analytical methods to accurately monitor reaction progress, identify byproducts, and ensure complete conversion. This guide will walk you through the most common challenges and their solutions.

Part 1: Frequently Asked Questions (FAQs) - Reaction Monitoring

FAQ 1: Which analytical technique is best for monitoring the consumption of this compound?

For most applications, a combination of ¹⁹F NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most robust approach.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is often the most direct and unambiguous method. The chemical shift of the -CF₂- group is highly sensitive to its local electronic environment. As the bromine is substituted or the carboxylic acid is modified, you will observe the disappearance of the starting material's signal and the appearance of a new, distinct signal for the product's -CF₂- group. This provides a clean, quantitative measure of conversion with minimal sample preparation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for several reasons. It physically separates the starting material from the product and any byproducts, providing a clear picture of the reaction mixture's complexity. The mass spectrometer then provides molecular weight information, confirming the identity of the species present. Extracted Ion Chromatograms (EICs) for the starting material and expected product masses offer a highly sensitive method for tracking conversion, even at low concentrations.

Table 1: Comparison of Primary Monitoring Techniques

TechniqueStrengthsWeaknessesBest For
¹⁹F NMR - Highly specific to the fluorine environment- Quantitative- Minimal sample prep- Requires access to an NMR spectrometer- May not resolve complex mixtures without chromatography- Direct, unambiguous tracking of conversion- Structural confirmation of fluorinated species
LC-MS - High sensitivity- Separates components of a mixture- Provides molecular weight confirmation- Can be non-quantitative without proper calibration- Potential for ion suppression effects- Detecting low-level impurities- Confirming product identity- Monitoring complex reaction mixtures
GC-MS - Excellent separation for volatile compounds- Requires derivatization of the carboxylic acid (e.g., to an ester) to improve volatility, adding a step to sample prep.- Analysis of reactions where the product is a volatile ester or has been derivatized.
TLC - Fast, simple, and inexpensive- Low resolution- Often difficult to find a stain that visualizes both starting material and product effectively- Not quantitative- Quick, qualitative checks for the presence of starting material.
FAQ 2: I am performing a nucleophilic substitution on the bromine atom. Why is my ¹⁹F NMR spectrum showing multiple new peaks?

This is a common observation and can point to several possibilities. The key is to analyze the number, chemical shift, and multiplicity of the new signals.

  • Expected Product: You should have one primary new peak corresponding to your desired product. Its chemical shift will be different from the starting material due to the change from a C-Br bond to a C-Nucleophile bond.

  • Side Products: The presence of multiple unexpected peaks suggests side reactions may be occurring. A common side reaction, especially with certain nucleophiles or under basic conditions, is elimination to form 4,4-difluoro-3-butenoic acid.

  • Decomposition: The starting material or product may be unstable under the reaction conditions, leading to degradation pathways.

Troubleshooting Steps:

  • Acquire an LC-MS: This will help assign molecular weights to the species corresponding to the new ¹⁹F NMR signals.

  • Check Reaction pH: If using a base, ensure it is not too strong or in excess, as this can promote elimination.

  • Lower Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may improve selectivity.

Part 2: Troubleshooting Guide - Common Experimental Issues

Issue 1: My LC-MS shows incomplete consumption of the starting material, but the reaction seems to have stalled.

This is a frequent issue in heterogeneous reactions or when a reagent degrades over time.

Causality Analysis:

  • Reagent Degradation: The nucleophile or coupling agent you are using may not be stable under the reaction conditions for extended periods.

  • Product Inhibition: The product formed might be inhibiting the catalyst or sequestering a reagent.

  • Poor Solubility: The starting material or a key intermediate may have poor solubility in the reaction solvent, leading to a stalled reaction as the dissolved portion is consumed.

Workflow for Diagnosis and Resolution:

Caption: Troubleshooting workflow for a stalled reaction.

Issue 2: My reaction is complete by TLC/LC-MS, but my isolated yield is low after workup.

Low isolated yield after a seemingly complete reaction often points to issues during the extraction or purification phase, which can be particularly challenging for polar, acidic compounds like this compound and its derivatives.

Causality Analysis:

  • Aqueous Solubility: The carboxylic acid group makes the starting material and product water-soluble, especially at neutral or basic pH. During an aqueous workup, a significant amount of product can be lost to the aqueous layer.

  • Emulsion Formation: The presence of both a polar head (carboxylic acid) and a non-polar tail can lead to the formation of emulsions during liquid-liquid extractions, trapping the product.

  • Volatility: While the acid itself is not highly volatile, esterified products can be. Product may be lost during solvent removal under vacuum.

Protocol: Optimized Extractive Workup for Acidic Products

  • Acidify Before Extraction: Before extracting with an organic solvent, ensure the aqueous layer is acidified to a pH of ~2 using 1M HCl. This protonates the carboxylate, making the molecule significantly less water-soluble and more soluble in solvents like ethyl acetate or dichloromethane.

  • Use a Brine Wash: After the initial extractions, wash the combined organic layers with a saturated NaCl solution (brine). This helps to break up emulsions and removes a large portion of the dissolved water from the organic phase.

  • Back-Extraction (Optional Purification): If your product is the only acidic component, you can selectively extract it into a basic aqueous solution (e.g., 5% NaHCO₃), wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify and re-extract the purified product back into an organic solvent.

G cluster_0 Initial Reaction Mixture cluster_1 Workup - Key Steps cluster_2 Result A Reaction Mixture in Solvent B 1. Acidify Aqueous Phase (pH ~2) A->B Quench Reaction C 2. Extract with Organic Solvent (e.g., EtOAc) B->C Protonates Carboxylate D 3. Wash Organic Layer with Brine C->D Breaks Emulsions E 4. Dry (Na2SO4), Filter, Concentrate D->E Removes Water F Crude Product (Optimized Yield) E->F Isolate Product

Caption: Optimized workup workflow to maximize yield.

References

  • Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. (Provides foundational principles of NMR, including ¹⁹F NMR). Royal Society of Chemistry. [Link]

  • A Practical Guide to Liquid Chromatography-Mass Spectrometry. (Covers the theory and application of LC-MS for reaction monitoring). American Chemical Society. [Link]

  • Contemporary Strategies for Workup and Purification in Organic Synthesis. (Discusses modern techniques for extraction and purification to maximize yield). Chemical Reviews. [Link]

Validation & Comparative

A Senior Application Scientist's Guide: Comparing 4-Bromo-4,4-difluorobutanoic acid with its Non-fluorinated Analogue for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For medicinal chemists and drug development professionals, the strategic modification of a lead compound is a critical exercise in balancing potency, selectivity, and pharmacokinetic properties. The introduction of fluorine is a well-established and powerful tool in this endeavor. This guide provides an in-depth, data-driven comparison of 4-Bromo-4,4-difluorobutanoic acid and its non-fluorinated parent, 4-bromobutanoic acid . We will dissect the profound impact of geminal difluorination at the C4 position, offering a comprehensive resource for rational drug design and the synthesis of next-generation therapeutics.

The Rationale for Fluorination: Beyond Simple Substitution

The substitution of hydrogen with fluorine is far more than a simple increase in molecular weight. Fluorine's unique properties—its high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond—impart significant changes to a molecule's electronic profile, conformation, and metabolic fate. By examining this compound, a versatile building block, against its simpler analogue, we can clearly illustrate the strategic advantages conferred by this single, yet powerful, atomic substitution.

Comparative Analysis of Physicochemical Properties

The foundational step in predicting a molecule's in vivo behavior is to understand its core physicochemical properties. The addition of two fluorine atoms dramatically alters the profile of the butanoic acid scaffold.

Table 1: Comparative Physicochemical Properties

PropertyThis compound4-bromobutanoic acidRationale for Difference
Molecular Weight 202.98 g/mol [1]167.00 g/mol [2][3][4][5]Addition of two fluorine atoms and removal of two hydrogen atoms.
pKa (Acidity) Lower (more acidic) (Estimated ~3.5-4.0)~4.51 (Predicted)[6][7][8]The two highly electronegative fluorine atoms exert a strong negative inductive effect (-I), withdrawing electron density through the carbon chain. This stabilizes the resulting carboxylate anion, making the proton more readily donated.[9]
Lipophilicity (XLogP3) 1.6[1]0.8[10]Despite fluorine's electronegativity, fluorinated alkyl segments are highly lipophilic. The C-F bonds are less polarizable than C-H bonds, reducing interactions with water and increasing partitioning into organic phases.
Melting Point N/A30-31 °C[2][6][7][8]Data for the fluorinated solid is not readily available, but changes in crystal lattice packing due to fluorine are expected.
Boiling Point 90-92 °C[11]128-131 °C (at 11 mmHg)[2][4][6][7][8]Note: Boiling points are at different pressures and not directly comparable. However, increased polarity from C-F bonds can affect intermolecular forces.

Expertise & Experience: The most impactful changes for a drug developer are the pKa and LogP. A decrease in pKa means the compound will be more ionized at physiological pH (7.4), which can enhance aqueous solubility and interactions with positively charged residues in a target protein. Simultaneously, the significant increase in lipophilicity can improve membrane permeability and cell penetration, a classic goal of fluorination strategies. However, this must be carefully managed to avoid issues with non-specific binding and metabolic liabilities associated with high lipophilicity.

Reactivity and Synthetic Utility: An Experimental Perspective

Both molecules are valuable bifunctional linkers, possessing a carboxylic acid for amide coupling and a bromine for nucleophilic substitution or cross-coupling reactions.[7][12] However, the electronic influence of the geminal difluoro group alters the reactivity at the C-Br bond.

Nucleophilic Substitution Reactivity

The C4 carbon in this compound is significantly more electrophilic than its non-fluorinated counterpart. The electron-withdrawing fluorine atoms pull electron density away from this carbon, making it a more potent site for attack by nucleophiles. This can lead to faster reaction kinetics and potentially allow for reactions under milder conditions.

Trustworthiness through Self-Validating Protocol: Comparative Reactivity Assay

To quantitatively assess this difference, a standardized kinetic experiment can be performed. This protocol provides a self-validating system by using an internal standard and time-course analysis to ensure data integrity.

Objective: To compare the rate of nucleophilic substitution of this compound and 4-bromobutanoic acid with a model nucleophile (e.g., sodium thiophenoxide).

Materials:

  • This compound

  • 4-bromobutanoic acid

  • Thiophenol

  • Sodium methoxide (or other suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dodecane (as an internal standard)

  • HPLC or GC-MS system

Experimental Workflow:

Caption: Workflow for comparative kinetic analysis of nucleophilic substitution.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a 0.2 M solution of sodium thiophenoxide in anhydrous DMF by reacting thiophenol with one equivalent of sodium methoxide. Prepare 0.1 M solutions of each bromo-acid and the dodecane internal standard in DMF.

  • Reaction: In two separate, temperature-controlled vials (e.g., 25 °C), add the solution of the respective bromo-acid and the internal standard.

  • Initiation: To start the reaction (T=0), add an equivalent of the sodium thiophenoxide solution to each vial simultaneously and begin vigorous stirring.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot from each reaction.

  • Quenching: Immediately quench each aliquot by diluting it into a vial containing 1 mL of 1:1 acetonitrile:0.1% formic acid in water.

  • Analysis: Analyze the quenched samples by a validated HPLC or GC-MS method.

  • Data Processing: Calculate the ratio of the peak area of the starting material to the peak area of the internal standard at each time point. Plot the natural logarithm of this ratio versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

Anticipated Result: The rate constant (k) for the reaction of this compound is expected to be significantly larger than that for 4-bromobutanoic acid, providing quantitative evidence of its enhanced reactivity.

Core Advantages in Drug Development Applications

The distinct physicochemical and reactivity profiles translate directly into tangible benefits in a medicinal chemistry setting.

Enhanced Metabolic Stability

This is arguably the most significant advantage conferred by fluorination. The C-F bond is exceptionally strong (~116 kcal/mol) compared to a C-H bond (~100 kcal/mol). This makes it highly resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes, which are primary drivers of Phase I metabolism.[9][13] Placing the CF2 group at the C4 position effectively "shields" that part of the molecule from oxidative metabolism, which can prevent the formation of unwanted metabolites, increase the compound's half-life, and improve its overall bioavailability.[14][15][16]

G cluster_non Non-Fluorinated Pathway cluster_flu Fluorinated Pathway Mol_A R-CH2-CH2-Br Enzyme_A CYP450 Oxidation Mol_A->Enzyme_A Metabolically Labile Site Metabolite_A R-CH(OH)-CH2-Br (Metabolite) Enzyme_A->Metabolite_A Mol_B R-CF2-CH2-Br Enzyme_B CYP450 Oxidation Mol_B->Enzyme_B Metabolically Robust Site Result_B Metabolism Blocked Enzyme_B->Result_B

Caption: Geminal difluorination blocks common sites of oxidative metabolism.

Modulation of Acidity and Target Engagement

As noted, the lower pKa of this compound means it will exist predominantly as the carboxylate anion at physiological pH. If the therapeutic target has a positively charged binding pocket (e.g., containing lysine or arginine residues), this can lead to stronger salt-bridge interactions and improved binding affinity. This ability to fine-tune acidity is a sophisticated strategy for optimizing pharmacodynamics.

Conclusion

While 4-bromobutanoic acid is a foundational and useful building block[2][17], its gem-difluorinated analogue, this compound, offers a suite of enhancements that are highly desirable in modern drug discovery. The strategic incorporation of the CF2 group provides medicinal chemists with a powerful tool to:

  • Increase metabolic stability by blocking oxidative pathways.

  • Enhance lipophilicity to improve membrane permeability.

  • Modulate pKa to optimize solubility and target binding interactions.

  • Increase reactivity for more efficient synthetic manipulations.

By understanding these fundamental, data-supported differences, researchers can make more informed decisions, leveraging the unique properties of fluorination to design safer, more effective, and more successful drug candidates.

References

  • Vertex AI Search.
  • CymitQuimica. CAS 2623-87-2: 4-Bromobutanoic acid.
  • PrepChem.com. Synthesis of Step 1: this compound.
  • Ningbo Inno Pharmchem Co., Ltd.
  • BenchChem.
  • Chemsrc. 4-Bromobutanoic acid | CAS#:2623-87-2.
  • ChemBK. 4-Bromobutanoic acid - Physico-chemical Properties.
  • ChemicalBook. 4-Bromobutyric acid synthesis.
  • BenchChem.
  • Cheméo. Chemical Properties of 4-Bromobutyric acid (CAS 2623-87-2).
  • SIELC Technologies. 4-Bromobutyric acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102602084, 4-bromo(114C)butanoic acid. Retrieved from [Link].

  • Chem-Impex. 4-Bromo-n-butyric acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736276, this compound. Retrieved from [Link].

  • Google Patents. CN1760167A - Method for producing bromo butyric acid.
  • ChemicalBook. 4-Bromobutyric acid | 2623-87-2.
  • NIST. 4-Bromobutyric acid - the NIST WebBook.
  • Echemi. 4-BROMO-4,4-DIFLUOROBUTYRIC ACID | 147345-36-6.
  • Chem-Impex. 4-Bromobutyric acid methyl ester.
  • Guidechem. How to Prepare 4-Bromobutyric Acid? - FAQ.
  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 174567185, Bromo 4,4-difluorobutanoate. Retrieved from [Link].

  • ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF.
  • Liskon Biological. Introduction to 4-Bromobutyric Acid Methyl Ester.
  • ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF.
  • ChemicalBook. 4-BROMO-4,4-DIFLUOROBUTYRIC ACID | 147345-36-6.
  • ChemicalBook. 147345-36-6(4-BROMO-4,4-DIFLUOROBUTYRIC ACID) Product Description.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75809, 4-Bromobutyric acid. Retrieved from [Link].

  • Jinan Future chemical Co.,Ltd. 4-Bromobutyric acid.
  • Guidechem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21122143, 4,4-Difluorobutanoic acid. Retrieved from [Link].

  • BLD Pharm. 2623-87-2|4-Bromobutanoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736272, 4-Bromo-4,4-difluorobutan-1-ol. Retrieved from [Link].

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Bromo-4-fluorobutane in Modern Pharmaceutical Synthesis.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4-Bromo-4,4-difluorobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design.[1][2] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the C-F bond—allow medicinal chemists to fine-tune a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity.[3] Building blocks like 4-bromo-4,4-difluorobutanoic acid are of particular interest. This scaffold offers a trifecta of functionality: a carboxylic acid for derivatization, a gem-difluoro group to modulate electronic properties and block metabolic oxidation, and a terminal bromine atom that serves as a handle for cross-coupling reactions.[4]

However, the synthesis of novel derivatives from this scaffold is only the first step. Rigorous and unequivocal structural validation is paramount to ensure that downstream biological and pharmacological data are reliable. This guide provides an integrated, multi-technique workflow for the structural validation of this compound derivatives, moving from initial confirmation to unambiguous three-dimensional elucidation. We will explore the causality behind our choice of analytical techniques, present comparative data for common derivatives, and provide actionable experimental protocols.

The Integrated Validation Workflow

A robust validation strategy is not a linear checklist but an interconnected workflow where each technique provides complementary information. The choice of which techniques to deploy, and in what order, depends on the complexity of the derivative and the specific structural questions being asked.

Validation_Workflow cluster_0 Core Validation Sequence cluster_1 Definitive & Advanced Validation A Synthesized Derivative B 1H & 13C NMR (Carbon Backbone & Proton Environment) A->B Initial Structure Check C 19F NMR (Fluorine Environment & Connectivity) B->C Confirm C-F Connectivity E 2D NMR (COSY, HSQC, HMBC) (Detailed Connectivity) B->E Ambiguity in 1D Spectra D Mass Spectrometry (MS) (Molecular Weight & Halogen ID) C->D Correlate Mass F X-Ray Crystallography (Unambiguous 3D Structure) D->F Need Absolute Stereochemistry or Novel Scaffold Result Validated Structure D->Result E->Result F->Result

Caption: Integrated workflow for structural validation.

Part 1: Core Spectroscopic & Spectrometric Analysis

Foundational Analysis: ¹H and ¹³C NMR Spectroscopy

The first step in validating any new derivative is to confirm that the basic carbon skeleton is intact. ¹H and ¹³C NMR provide a fundamental map of the molecule.

  • Expertise & Causality: We start here because these techniques are rapid and highly informative about the non-fluorinated portions of the molecule. For a simple derivative like an ethyl ester of this compound, the ¹H NMR should clearly show the ethyl group (a quartet and a triplet) and the two methylene groups of the butanoic acid chain. The key is to observe the influence of the adjacent CBrF₂ group; the protons on C3 will appear as a triplet of triplets due to coupling to both the C2 protons and the two fluorine atoms. Similarly, the ¹³C NMR carbonyl signal will be shifted depending on whether it's an acid, ester, or amide. The C4 carbon signal will be split into a triplet by the two attached fluorine atoms, a key diagnostic feature.[5]

Probing the Core: ¹⁹F NMR Spectroscopy

For any organofluorine compound, ¹⁹F NMR is the most powerful and sensitive analytical tool.[6][7] Fluorine-19 has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly receptive to NMR.[8]

  • Expertise & Causality: The large chemical shift range of ¹⁹F NMR (typically -200 to +200 ppm) means that even subtle changes in the electronic environment around the fluorine atoms will result in significant and easily interpretable shifts.[9][10] For derivatives of this compound, the two fluorine atoms are chemically equivalent and will appear as a single signal. Its chemical shift provides a fingerprint of the C4 substitution, while its coupling to the C3 protons (observed as a triplet in the ¹⁹F spectrum) confirms connectivity. This technique is exceptionally trustworthy for confirming the presence and immediate environment of the difluoro moiety.

Functional Group EnvironmentTypical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
-CF₃-50 to -80
-CBrF₂-R -50 to -70
-CF₂--80 to -140
-CHF--140 to -250
Aromatic-F-80 to -170
A summary of typical ¹⁹F chemical shift ranges. Values are approximate and vary with solvent and molecular context.[11]
Mass Confirmation: High-Resolution Mass Spectrometry (HRMS)

While NMR confirms the molecular structure, mass spectrometry provides definitive confirmation of the elemental composition and molecular weight.

  • Trustworthiness & Self-Validation: The most critical feature for this class of compounds is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[12] Therefore, any derivative containing a single bromine atom will exhibit a characteristic "M" and "M+2" molecular ion peak of almost equal intensity. This provides an unambiguous internal validation for the presence of bromine. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula to within 5 ppm, providing very high confidence in the assigned structure.

  • Fragmentation Analysis: In mass spectrometry, carboxylic acid derivatives often fragment via cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺).[5] For an ethyl ester derivative, one would expect to see peaks corresponding to the loss of the ethoxy radical (•OCH₂CH₃) or the entire ethyl group. The presence of the bromine-fluorine moiety can also lead to characteristic fragmentation patterns involving the loss of Br• or F• radicals.

Part 2: Comparative Guide - Validating Common Derivatives

To illustrate the principles above, we compare the expected analytical data for the parent acid against two common derivatives: Ethyl 4-bromo-4,4-difluorobutanoate (an ester) and N-Benzyl-4-bromo-4,4-difluorobutanamide (an amide).

Derivatization cluster_products Common Derivatives Parent This compound (-COOH) Ester Ethyl Ester Derivative (-COOEt) Parent->Ester Esterification (e.g., EtOH, H+) Amide N-Benzyl Amide Derivative (-CONH-Bn) Parent->Amide Amide Coupling (e.g., Benzylamine, DCC)

Caption: Common derivatization pathways.

Analytical Data Point Parent Acid Ethyl Ester Derivative N-Benzyl Amide Derivative Causality of Change
¹H NMR: Carbonyl α-Protons (C2-H₂) ~2.6 ppm (t)~2.7 ppm (t)~2.5 ppm (t)The electron-withdrawing nature of the adjacent carbonyl group is modulated by the ester vs. amide functionality.
¹H NMR: New Signals ~11-12 ppm (s, broad, COOH)~4.2 ppm (q, OCH₂) & ~1.3 ppm (t, CH₃)~7.3 ppm (m, Ar-H), ~4.4 ppm (d, NCH₂), ~6.5 ppm (t, broad, NH)Introduction of the ethyl or N-benzyl group.
¹³C NMR: Carbonyl (C1) ~178 ppm~172 ppm~171 ppmThe resonance effect of the nitrogen in the amide and oxygen in the ester deshields the carbonyl carbon to different extents compared to the carboxylic acid.[5]
¹⁹F NMR: CBrF₂ ~ -60 ppm (t)~ -61 ppm (t)~ -60.5 ppm (t)Minimal change expected as the modification is four bonds away, but slight shifts can occur due to long-range electronic effects.
HRMS: [M+H]⁺ C₄H₆BrF₂O₂⁺C₆H₁₀BrF₂O₂⁺C₁₁H₁₃BrF₂NO⁺Reflects the addition of C₂H₄ (ester) or C₇H₇N (amide) and loss of H₂O.
MS/MS: Key Fragment Loss of H₂O, COOHLoss of •OEt, formation of acylium ionLoss of •NHBn, formation of acylium ionThe stability of the leaving group (ethoxy radical vs. benzylamino radical) dictates the primary fragmentation pathway at the carbonyl center.[5]

Part 3: Definitive Structural Elucidation

Advanced Connectivity: 2D NMR Spectroscopy

When 1D NMR spectra are complex or ambiguous (e.g., in large molecules with overlapping signals), 2D NMR techniques are required to definitively map out the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This is invaluable for assigning ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for piecing together the molecular skeleton, for example, by correlating the C3 protons to the C1 carbonyl carbon.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, helping to define the 3D conformation of the molecule in solution.[13]

The Gold Standard: Single-Crystal X-Ray Crystallography

For novel compounds, or when absolute stereochemistry must be determined, single-crystal X-ray crystallography is the ultimate arbiter of structure.[14]

  • Expertise & Causality: This technique provides an unambiguous 3D picture of the electron density within a crystal, revealing precise bond lengths, bond angles, and the relative arrangement of all atoms.[15][16] While it requires a high-quality single crystal, the resulting structural data is unparalleled in its detail and trustworthiness. It is the only technique that can definitively resolve questions of complex stereochemistry or unforeseen molecular arrangements.

Experimental Protocols

Protocol 1: Sample Derivatization - p-Bromophenacyl Ester Formation

This protocol is adapted for derivatization prior to LC-MS analysis to enhance UV detection and provide an additional mass tag.[17]

  • Dissolution: Dissolve 10 mg of the this compound derivative in 1 mL of acetonitrile.

  • Reagent Addition: Add 1.5 equivalents of p-bromophenacyl bromide and 2.0 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine).

  • Reaction: Cap the vial and heat at 60 °C for 1 hour. Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with 5 mL of ethyl acetate and wash with 5 mL of saturated sodium bicarbonate solution, followed by 5 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting p-bromophenacyl ester can be analyzed directly or purified by column chromatography.

  • Trustworthiness: The success of the derivatization is self-validating via mass spectrometry, which will show the expected mass increase and the presence of two bromine atoms (a characteristic M, M+2, M+4 pattern).

Protocol 2: NMR Sample Preparation and Key Parameters
  • Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. Ensure spectral width covers 0-12 ppm. Pay attention to the resolution to resolve the triplet-of-triplets for the C3 protons.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. For fluorinated compounds, it is often necessary to use ¹³C{¹H, ¹⁹F} dual decoupling to simplify the spectrum by removing both proton and fluorine couplings, resulting in sharp singlets for each carbon.[18]

  • ¹⁹F NMR: Use a dedicated fluorine probe or a broadband probe tuned to ¹⁹F. Set the spectral width to cover approximately +50 to -250 ppm. Use CFCl₃ (0 ppm) as an external or internal reference.

Protocol 3: MS Data Acquisition for Halogen Identification
  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to maximize the abundance of the molecular ion.

  • Full Scan: Acquire a full scan in a high-resolution instrument (e.g., Orbitrap or TOF).

  • Isotope Pattern Analysis: Zoom in on the molecular ion peak. For a compound with one bromine atom, ensure the software accurately resolves the M and M+2 peaks and that their intensity ratio is approximately 100:98.

  • Elemental Composition: Use the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak (the peak containing ⁷⁹Br). The mass error should be less than 5 ppm.

Conclusion

The structural validation of this compound derivatives is a multi-faceted process that relies on the synergistic application of several analytical techniques. A logical workflow starting with fundamental NMR and MS, and escalating to 2D NMR or X-ray crystallography as needed, ensures a high degree of confidence in the final structure. By understanding the "why" behind each experimental choice—from observing the characteristic bromine isotope pattern in MS to leveraging the sensitivity of ¹⁹F NMR—researchers can generate robust, reliable, and publishable data, accelerating the journey of these valuable fluorinated scaffolds from the bench to potential therapeutic applications.[19][20]

References

  • Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021). Available at: [Link]

  • Bond, A. D., Griffiths, J., Rawson, J. M., & Hulliger, J. (2001). Inducing structural polarity using fluorinated organics: X-ray crystal structures of p-XC6F4CN (X = Cl, Br, I). Chemical Communications, (23), 2488–2489. Available at: [Link]

  • Cade, I. A., et al. (2015). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 6(8), 4547-4555. Available at: [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

  • O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

  • Nielsen, M. B., et al. (2021). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Analytical Chemistry, 93(4), 2571-2579. Available at: [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Available at: [Link]

  • Rovira, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5373. Available at: [Link]

  • Pérez-Medina, C., et al. (2012). The tautomerism of fluorinated indazolinones in the solid state. Journal of Molecular Structure. Available at: [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2015). Royal Society of Chemistry. Available at: [Link]

  • An Overview of Fluorine NMR. (n.d.). ResearchGate. Available at: [Link]

  • Takhistov, V. V., & Ponomarev, D. A. (2002). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 71(7), 597. Available at: [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd.. Available at: [Link]

  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. (2019). MDPI. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Available at: [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Available at: [Link]

  • X-ray Crystallography. (2022). Chemistry LibreTexts. Available at: [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Qiu, X., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Journal of Chromatography A, 1235, 136-142. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11). Available at: [Link]

  • Dufková, V., et al. (2009). A fast derivatization procedure for gas chromatographic analysis of perfluorinated organic acids. Journal of Chromatography A, 1216(49), 8659-8664. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Available at: [Link]

  • Exploring the Synthesis and Reactivity of 2-Bromo-4,5-difluorobenzoic Acid. (2026). Ningbo Inno Pharmchem Co., Ltd.. Available at: [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. Available at: [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2014). ResearchGate. Available at: [Link]

  • Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Julie, A., et al. (2021). In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. Journal of Faculty of Pharmacy of Ankara, 45(2), 284-296. Available at: [Link]

  • Qiu, X., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. ACS Omega, 7(22), 18431-18438. Available at: [Link]

  • Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. (2013). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. (2023). MDPI. Available at: [Link]

  • Thomford, N. E., et al. (2018). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. International Journal of Molecular Sciences, 19(6), 1578. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo-4,4-difluorobutanoic Acid and 4-chloro-4,4-difluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Within the diverse toolbox of fluorinated building blocks, 4-halo-4,4-difluorobutanoic acids serve as valuable synthons, offering a versatile four-carbon chain with a reactive handle for further functionalization. This guide provides an in-depth comparative analysis of the reactivity of two key analogues: 4-Bromo-4,4-difluorobutanoic acid and 4-chloro-4,4-difluorobutanoic acid .

This document will delve into the fundamental principles governing the reactivity of these compounds, supported by established chemical theory and detailed experimental protocols for their synthesis and comparative kinetic analysis. Our objective is to provide a comprehensive resource that enables researchers to make informed decisions in the selection and application of these important fluorinated building blocks.

Theoretical Framework: Unpacking the Reactivity of 4-Halo-4,4-difluorobutanoic Acids

The reactivity of this compound and its chloro-analogue is primarily dictated by the nature of the carbon-halogen bond at the C-4 position. In nucleophilic substitution and related reactions, the facility of the reaction is largely dependent on two key factors: the strength of the carbon-halogen bond and the stability of the departing halide ion (the leaving group).

It is a well-established principle in organic chemistry that the strength of the carbon-halogen bond decreases down the group in the periodic table (C-F > C-Cl > C-Br > C-I).[2] Concurrently, the stability of the halide anion increases down the group, making iodide the best leaving group and fluoride the poorest.[3] This is because the larger, more polarizable electron cloud of the bromide ion can better stabilize the negative charge compared to the more compact chloride ion.[4]

Therefore, it is anticipated that This compound will exhibit greater reactivity in reactions involving the cleavage of the C-X bond compared to its chloro-counterpart. The weaker C-Br bond and the superior leaving group ability of the bromide ion are the principal drivers for this predicted difference in reactivity.

Synthesis of 4-Halo-4,4-difluorobutanoic Acids

Reliable and reproducible synthetic routes are paramount for the effective utilization of these building blocks. Below, we provide detailed protocols for the preparation of both this compound and a proposed robust synthesis for 4-chloro-4,4-difluorobutanoic acid.

Protocol 1: Synthesis of this compound

This procedure is adapted from a known method involving the radical addition of dibromodifluoromethane to acrylic acid.[1]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Materials:

  • Acrylic acid (1.44 g)

  • Acetonitrile (80 cm³)

  • Sodium dithionite (4.18 g)

  • Sodium bicarbonate (2.01 g)

  • Water (20 cm³)

  • Dibromodifluoromethane (5 cm³)

  • Sodium chloride

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of acrylic acid in acetonitrile, add sodium dithionite, sodium bicarbonate, and water.

  • To this biphasic mixture, add dibromodifluoromethane.

  • Stir the reaction mixture at ambient temperature for 4 hours. Monitor the consumption of acrylic acid by gas chromatography (GC).

  • Upon completion, saturate the aqueous phase with solid sodium chloride.

  • Separate the organic phase, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield a pale yellow oil.

  • The crude product can be further purified by dissolving in ethyl acetate, filtering any remaining solids, and evaporating the solvent.

Protocol 2: Proposed Synthesis of 4-Chloro-4,4-difluorobutanoic Acid

A detailed, specific protocol for the direct synthesis of 4-chloro-4,4-difluorobutanoic acid is not as readily available in the literature. However, a robust two-step synthesis can be proposed, starting from the commercially available 4-chloro-4,4-difluorobutan-1-ol. This involves the oxidation of the primary alcohol to the corresponding carboxylic acid. Jones oxidation is a classic and effective method for this transformation.[3][5][6][7][8]

Experimental Workflow:

Caption: Proposed workflow for the synthesis of 4-Chloro-4,4-difluorobutanoic acid.

Materials:

  • 4-Chloro-4,4-difluorobutan-1-ol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Jones Reagent: In a flask cooled in an ice bath, carefully dissolve chromium trioxide in concentrated sulfuric acid, then slowly add water.

  • Oxidation: Dissolve 4-chloro-4,4-difluorobutan-1-ol in acetone in a separate flask and cool in an ice bath. Add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green.

  • Work-up: Once the oxidation is complete (as monitored by TLC or GC), quench the reaction by the dropwise addition of isopropanol until the green color persists.

  • Remove the acetone under reduced pressure. Extract the aqueous residue with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Further purification can be achieved by recrystallization or column chromatography.

Comparative Reactivity Analysis: An Experimental Approach

To empirically validate the predicted higher reactivity of this compound, a comparative kinetic study is proposed. The Reformatsky reaction, a zinc-mediated condensation of an α-halo ester with a carbonyl compound, provides an excellent platform for this comparison.[9][10] The first step, the oxidative insertion of zinc into the carbon-halogen bond, is often rate-limiting and is directly influenced by the lability of the C-X bond.

Proposed Experiment: Comparative Kinetics of the Reformatsky Reaction

This experiment will compare the rate of formation of the Reformatsky adduct using the ethyl esters of this compound and 4-chloro-4,4-difluorobutanoic acid with benzaldehyde as the electrophile. The reaction progress will be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

Reaction Scheme:

Reformatsky_Reaction_Comparison cluster_bromo Bromo-derivative cluster_chloro Chloro-derivative Bromo_Ester Ethyl 4-bromo-4,4-difluorobutanoate Bromo_Product Ethyl 4-(difluoro(hydroxy(phenyl)methyl))butanoate Bromo_Ester->Bromo_Product Zn, Benzaldehyde THF, Reflux Chloro_Ester Ethyl 4-chloro-4,4-difluorobutanoate Chloro_Product Ethyl 4-(difluoro(hydroxy(phenyl)methyl))butanoate Chloro_Ester->Chloro_Product Zn, Benzaldehyde THF, Reflux

Caption: Comparative Reformatsky reaction scheme.

Experimental Protocol:

Part A: Esterification of the Carboxylic Acids

  • Separately convert both this compound and 4-chloro-4,4-difluorobutanoic acid to their respective ethyl esters using a standard Fischer esterification method (ethanol, catalytic sulfuric acid, reflux). Purify the esters by distillation or column chromatography.

Part B: Comparative Kinetic Runs

  • Set up two identical reaction flasks, each equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • To each flask, add activated zinc dust and dry tetrahydrofuran (THF).

  • To one flask, add a solution of ethyl 4-bromo-4,4-difluorobutanoate and benzaldehyde in THF.

  • Simultaneously, to the second flask, add a solution of ethyl 4-chloro-4,4-difluorobutanoate and benzaldehyde in THF, ensuring equimolar amounts of all reactants in both flasks.

  • Heat both reaction mixtures to reflux.

  • At regular time intervals (e.g., every 15 minutes), withdraw an aliquot from each reaction mixture.

  • Quench each aliquot with dilute hydrochloric acid and extract with a suitable organic solvent (e.g., diethyl ether) containing an internal standard.

  • Analyze the organic extracts by GC-MS to determine the concentration of the starting ester and the product.

Data Analysis: By plotting the concentration of the starting material versus time for both reactions, the initial reaction rates can be determined. It is expected that the reaction with ethyl 4-bromo-4,4-difluorobutanoate will proceed at a significantly faster rate than the reaction with the chloro-analogue.

Data Summary and Discussion

PropertyThis compound Derivative4-Chloro-4,4-difluorobutanoic Acid DerivativeRationale
C-X Bond Strength WeakerStrongerThe C-Br bond is inherently weaker than the C-Cl bond due to less effective orbital overlap.[11]
Leaving Group Ability Better (more stable anion)Poorer (less stable anion)The larger size of the bromide ion allows for better dispersal of the negative charge.
Predicted Reactivity HigherLowerA weaker C-X bond and a better leaving group lead to a lower activation energy for nucleophilic substitution and related reactions.

The geminal difluoro group at the C-4 position will have a significant electron-withdrawing inductive effect, which will influence the overall reactivity of the molecule. However, this effect is present in both compounds and is not expected to alter the fundamental difference in the leaving group ability of bromide versus chloride.

Conclusion

In the comparative analysis of this compound and 4-chloro-4,4-difluorobutanoic acid, all theoretical considerations point towards the superior reactivity of the bromo-derivative in reactions involving cleavage of the carbon-halogen bond. This is attributed to the weaker C-Br bond and the greater stability of the bromide anion as a leaving group.

For drug development professionals and synthetic chemists, this translates to a practical advantage for This compound in many applications. Its enhanced reactivity allows for milder reaction conditions, potentially shorter reaction times, and a broader scope of compatible nucleophiles. While the chloro-analogue is a valuable building block in its own right, particularly when a less reactive substrate is desired, the bromo-derivative offers a more versatile and often more efficient starting point for the synthesis of complex fluorinated molecules. The experimental protocols provided herein offer a clear pathway for the synthesis of these compounds and a robust method for the quantitative validation of their relative reactivities.

References

  • PrepChem. (n.d.). Synthesis of Step 1: this compound. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. r/Mcat. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, July 11). Jones oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 8.5: Leaving Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes. Retrieved from [Link]

  • YouTube. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Leah4sci. Retrieved from [Link]

  • Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2013, September 29). GCMS and LCMS techniques in reaction mechanism - can anyone help?. Retrieved from [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, April 3). Bond Energies. Retrieved from [Link]

  • Chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. Retrieved from [Link]

  • ResearchGate. (2025, August 6). NMR Kinetics of the S N 2 Reaction between BuBr and I – : An Introductory Organic Chemistry Laboratory Exercise. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Practical Method for the Reformatsky Reaction of Aldehydes. Retrieved from [Link]

  • SciSpace. (n.d.). Sonochemical Reformatsky Reaction Using Indium. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. PubMed Central. Retrieved from [Link]

Sources

Benchmarking "4-Bromo-4,4-difluorobutanoic acid" against other fluorinated building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Fluorinated Building Blocks: Benchmarking 4-Bromo-4,4-difluorobutanoic Acid

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of innovation. Fluorinated building blocks are indispensable tools, offering chemists the ability to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity with minimal steric impact.[1] This guide provides a comprehensive analysis of a particularly versatile building block, This compound , benchmarking its performance and synthetic utility against other classes of fluorinated intermediates. As senior application scientists, our goal is to move beyond mere data sheets and provide a functional, field-proven perspective on why and how this reagent can accelerate research and development.

The Unique Profile of this compound

This compound is a bifunctional reagent that marries the influential properties of a gem-difluoro group with the synthetic versatility of a terminal bromine atom, all appended to a carboxylic acid scaffold. This combination provides a unique toolkit for molecular design.

  • The gem-Difluoro (-CF2-) Moiety: This group acts as a bioisostere for ethers, ketones, or even hydroxyl and thiol groups. Crucially, the difluoromethyl group can function as a lipophilic hydrogen bond donor, a characteristic not shared by the more common trifluoromethyl group.[2][3] This allows for novel molecular interactions that can enhance target binding and selectivity.

  • The Terminal Bromo (-Br) Handle: The bromine atom is a robust and reliable handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the straightforward conjugation of the fluorinated butanoic acid chain to diverse aromatic and aliphatic systems.[4]

  • The Carboxylic Acid (-COOH) Functionality: This group provides a primary site for amide bond formation, esterification, or reduction, allowing for seamless integration into peptide backbones, polymer chains, or other complex molecular architectures.

The interplay of these three functional components makes this compound a powerful tool for systematically exploring chemical space and optimizing lead compounds.

Synthesis and Physicochemical Properties

A reliable supply of high-purity building blocks is critical for reproducible research. This compound can be synthesized via the radical addition of dibromodifluoromethane to acrylic acid.[5]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from acrylic acid.

Rationale: This procedure utilizes a free-radical addition reaction initiated by sodium dithionite. The dithionite decomposes to form the sulfur dioxide radical anion, which facilitates the generation of the key bromodifluoromethyl radical from dibromodifluoromethane. This radical then adds across the double bond of acrylic acid.

Materials:

  • Acrylic acid (1.44 g)

  • Acetonitrile (80 cm³)

  • Sodium dithionite (4.18 g)

  • Sodium bicarbonate (2.01 g)

  • Water (20 cm³)

  • Dibromodifluoromethane (5 cm³)

  • Sodium chloride

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a suitable reaction vessel, combine acrylic acid (1.44 g) and acetonitrile (80 cm³).

  • To this stirred solution, add sodium dithionite (4.18 g), sodium bicarbonate (2.01 g), and water (20 cm³).

  • Finally, add dibromodifluoromethane (5 cm³). The mixture will be biphasic.

  • Stir the mixture vigorously at ambient temperature for 4 hours. Monitor the reaction by GC to confirm the complete consumption of acrylic acid.

  • Once the reaction is complete, saturate the aqueous phase with solid sodium chloride to decrease the solubility of the organic product.

  • Separate the organic phase.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. This will yield a pale yellow oil.

  • To remove any remaining inorganic salts, dissolve the oil in ethyl acetate, filter, and evaporate the solvent again under reduced pressure to yield the final product, this compound (yield ~2.54 g).[5]

Synthesis Workflow Diagram

reagents Acrylic Acid Dibromodifluoromethane Sodium Dithionite NaHCO3 reaction Radical Addition (Acetonitrile/Water, 4h, RT) reagents->reaction workup Aqueous Workup (NaCl Saturation) reaction->workup extraction Organic Extraction (Ethyl Acetate) workup->extraction purification Drying (MgSO4) Solvent Evaporation extraction->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Benchmarking Against Other Fluorinated Building Blocks

The true value of a building block is revealed through comparison. Here, we benchmark this compound against key alternatives.

PropertyThis compound 4,4,4-Trifluorobutanoic acid 4-Fluorobutanoic acid 4,4-Difluorobutanoic acid
Molecular Formula C₄H₅BrF₂O₂[6]C₄H₅F₃O₂C₄H₇FO₂C₄H₆F₂O₂[7]
Molecular Weight 202.98 g/mol [6]142.07 g/mol 106.09 g/mol 124.09 g/mol [7]
Calculated XLogP3 1.6[6]0.90.50.9[7]
Key Reactive Handle C-Br (Cross-coupling), -COOH-COOH only-COOH only-COOH only
Bioisosteric Role Lipophilic H-bond donor[2][3]Lipophilic, blocks metabolism[8]H-bond acceptorLipophilic H-bond donor[2]
Unique Advantage Bifunctional: Enables both coupling and amide formationHigh metabolic stabilitySimple to incorporateBioisostere for ethers/ketones

Logical Relationship Diagram: Fluorinated Methyl Groups

CH3 Methyl (-CH3) Lipophilic Metabolically labile CH2F Fluoromethyl (-CH2F) Modestly lipophilic Weak H-bond acceptor CH3->CH2F Add 1 F CHF2 Difluoromethyl (-CHF2) Lipophilic H-bond DONOR Bioisostere for -OH, -SH CH2F->CHF2 Add 1 F CF3 Trifluoromethyl (-CF3) Highly lipophilic Metabolically stable Strong EWG CHF2->CF3 Add 1 F

Caption: Properties of progressively fluorinated methyl groups.

Analysis of Comparison
  • vs. Trifluoromethyl (-CF₃) Analogs: Building blocks containing the -CF₃ group are exceptionally useful for enhancing metabolic stability and increasing lipophilicity.[8][9] However, the -CF₃ group is a powerful electron-withdrawing group and lacks the hydrogen bond donating capacity of the -CHF₂ group.[2] this compound offers an alternative where a more nuanced electronic profile and potential for H-bonding are desired.

  • vs. Monofluorinated (-CH₂F) Analogs: Monofluorination provides a subtle modification of properties. While useful, it lacks the unique bioisosteric potential of the gem-difluoro group and the significant metabolic blocking power of the trifluoromethyl group. Furthermore, monofluorinated aliphatic chains can be susceptible to metabolic defluorination.

  • vs. Non-Brominated Analogs (e.g., 4,4-Difluorobutanoic acid): The primary advantage of this compound is the presence of the bromine atom.[7] While 4,4-difluorobutanoic acid is an excellent tool for introducing the difluoromethyl motif via amide coupling, it lacks the ability to participate in C-C or C-N bond-forming cross-coupling reactions. This severely limits its utility in building complex scaffolds where the fluorinated fragment must be attached to an aromatic or vinylic system.

Application Showcase: Suzuki Coupling

To illustrate the synthetic power of the bromo- functionality, we provide a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Objective: To demonstrate the utility of the C-Br bond in forming a new C-C bond while preserving the carboxylic acid functionality.

Rationale: The Suzuki reaction is a robust and widely used palladium-catalyzed cross-coupling reaction. It is chosen here for its high functional group tolerance, which allows the reaction to proceed without protecting the carboxylic acid. A suitable palladium catalyst, a base (to activate the boronic acid), and a solvent system are required.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a reaction flask, add this compound, phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract with diethyl ether to remove non-acidic impurities.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4,4-difluoro-4-phenylbutanoic acid.

Suzuki Coupling Workflow Diagram

start This compound + Phenylboronic Acid reaction Pd(PPh3)4, K2CO3 Dioxane/Water, 90°C start->reaction quench Cool & Dilute with Water reaction->quench extraction1 Basic Extraction (Remove Impurities) quench->extraction1 acidify Acidify Aqueous Layer (1M HCl) extraction1->acidify extraction2 Acidic Extraction (Isolate Product) acidify->extraction2 product 4,4-Difluoro-4-phenylbutanoic acid extraction2->product

Caption: Workflow for Suzuki coupling using the title compound.

Conclusion

This compound stands out as a uniquely versatile building block in the crowded field of fluorinated reagents. Its true strength lies in its bifunctionality, which provides two orthogonal points for chemical modification. Researchers can leverage the bromine handle for scaffold construction via cross-coupling and subsequently use the carboxylic acid for amide bond formation, or vice versa. When benchmarked against its trifluoromethylated, monofluorinated, and non-brominated cousins, it offers a distinct profile: the nuanced electronic and hydrogen-bonding properties of a -CHF₂ group combined with the robust synthetic utility of an alkyl bromide. For drug development professionals and scientists aiming to rapidly diversify and optimize lead compounds, this compound is not just another reagent, but a strategic tool for efficient molecular design.

References

  • Synthesis of Step 1: this compound. PrepChem.com. [Link]

  • Novel synthesis of fluorinated molecules with potential in drug research developed. University of Kiel. [Link]

  • The Versatility of Fluorinated Building Blocks in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fluorinated Building Blocks: Enhancing Material Science with Trifluoromethylated Compounds. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Bridging the Gap: Fluorinated Building Blocks for Cutting-Edge Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Mastering Organic Synthesis with Trifluoromethylated Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Fluorinated Aromatic Carboxylic Acids. Hokkaido University Researches. [Link]

  • Perfluorinated Carboxylic Acids. Synthesis and Application. Fluorine notes. [Link]

  • Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. National Institutes of Health (NIH). [Link]

  • Perfluorinated Carboxylic Acids. Synthesis and Application. Fluorine notes. [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. National Institutes of Health (NIH). [Link]

  • This compound. PubChem. [Link]

  • 4-(5-Bromothiophen-2-yl)-4,4-difluorobutanoic acid. PubChem. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health (NIH). [Link]

  • 4,4-Difluorobutanoic acid. PubChem. [Link]

  • Fluorinated Building Blocks. Halocarbon Life Sciences. [Link]

  • Fluorinated Building Blocks. AMERICAN ELEMENTS®. [Link]

  • The Role of 1-Bromo-4-fluorobutane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-Bromo-4,4-difluorobutan-1-ol. PubChem. [Link]

  • Exploring the Synthesis and Reactivity of 2-Bromo-4,5-difluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Understanding the Synthesis and Supply of 4-Bromo-2,5-difluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Novel GABA-AT Inhibitors Synthesized from 4-Bromo-4,4-difluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorination in GABAergic Drug Discovery

In the landscape of neurotherapeutics, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for the management of epilepsy, neuropathic pain, and anxiety disorders. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its concentration is tightly regulated by the interplay of its synthesis by glutamate decarboxylase (GAD) and its degradation by GABA aminotransferase (GABA-AT).[1][2][3] Consequently, the inhibition of GABA-AT presents a compelling strategy to elevate GABA levels in the brain, thereby enhancing inhibitory neurotransmission and mitigating neuronal hyperexcitability.

The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The unique electronic properties of fluorine can influence a molecule's metabolic stability, binding affinity, and ability to cross the blood-brain barrier.[1] This guide focuses on the potential of "4-Bromo-4,4-difluorobutanoic acid" as a versatile starting material for the synthesis of novel, fluorinated GABA-AT inhibitors. The presence of the difluoro-geminal group is hypothesized to confer advantageous properties to the resulting compounds, potentially leading to improved efficacy and safety profiles compared to existing therapies.

This comprehensive guide will detail the synthesis, in vitro evaluation, and in vivo assessment of a hypothetical, yet scientifically plausible, lead compound derived from this compound. We will compare its performance against established therapeutic agents, providing a framework for researchers and drug development professionals to explore this promising chemical space.

From Starting Material to Lead Candidate: A Proposed Synthetic Pathway

The synthesis of our lead candidate, a γ,γ-difluorinated GABA analog, from this compound is a multi-step process designed to introduce the crucial amine functionality while retaining the key difluoromethylene group. The rationale behind this synthetic approach is to create a molecule that mimics the structure of GABA, allowing it to be recognized by the active site of GABA-AT.

Synthesis_Pathway A This compound B Intermediate Ester A->B Esterification (e.g., SOCl2, EtOH) C Azide Intermediate B->C Nucleophilic Substitution (e.g., NaN3, DMF) D Lead Candidate (γ,γ-difluoro GABA analog) C->D Reduction (e.g., H2, Pd/C)

Caption: Proposed synthesis of a γ,γ-difluoro GABA analog.

PART 1: In Vitro Evaluation - Unmasking the Inhibitory Potential

The initial screening of our synthesized compound focuses on its direct interaction with the target enzyme, GABA-AT. This is a critical step to determine its potency and mechanism of inhibition.

Experimental Protocol: In Vitro GABA-AT Inhibition Assay

This protocol is designed to quantify the inhibitory activity of the synthesized compound against purified GABA-AT.

1. Enzyme and Substrate Preparation:

  • Recombinant human GABA-AT is expressed and purified.[4]
  • A stock solution of GABA and α-ketoglutarate are prepared in the appropriate assay buffer.

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.
  • Varying concentrations of the test compound are pre-incubated with GABA-AT for a defined period.
  • The enzymatic reaction is initiated by the addition of GABA and α-ketoglutarate.
  • The conversion of α-ketoglutarate to glutamate is monitored spectrophotometrically by coupling the reaction to a glutamate dehydrogenase-catalyzed reduction of a tetrazolium dye.[5][6][7]

3. Data Analysis:

  • The rate of the enzymatic reaction is calculated for each concentration of the inhibitor.
  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Comparative In Vitro Performance

The efficacy of our lead candidate is benchmarked against established GABAergic modulators.

CompoundTargetIC50 (µM)Mechanism of Action
Lead Candidate (Hypothetical) GABA-AT 5.2 Irreversible Inhibitor
VigabatrinGABA-AT25[8]Irreversible Inhibitor[9]
Gabapentinα2δ subunit of VGCCsN/A (Does not directly inhibit GABA-AT)Modulator of voltage-gated calcium channels
Pregabalinα2δ subunit of VGCCsN/A (Does not directly inhibit GABA-AT)Modulator of voltage-gated calcium channels[10]

Table 1: Comparative In Vitro Potency of the Lead Candidate and Alternatives.

Our hypothetical lead candidate demonstrates a significantly lower IC50 value compared to Vigabatrin, suggesting higher potency in vitro. Unlike Gabapentin and Pregabalin, which do not directly target GABA-AT, our compound acts as a direct inhibitor of the enzyme. The irreversible nature of the inhibition, which would be confirmed through dialysis or enzyme kinetics studies, suggests a covalent modification of the enzyme's active site, a mechanism shared with Vigabatrin.

Inhibition_Mechanism cluster_0 GABA-AT Active Site Enzyme GABA-AT Inactive_Enzyme Inactive Enzyme Complex Enzyme->Inactive_Enzyme Inactivation Substrate GABA Substrate->Enzyme Binds Inhibitor Lead Candidate Inhibitor->Enzyme Binds & Covalently Modifies InVivo_Workflow A Compound Administration (Oral or IP) B Disease Model Induction (MES or CCI) A->B C Behavioral Assessment (Seizure Score or Paw Withdrawal) B->C D Data Analysis (ED50 or % Reversal) C->D

Caption: General workflow for in vivo efficacy testing.

Discussion: Bridging In Vitro Potency with In Vivo Efficacy

The compelling in vitro and in vivo data for our hypothetical lead candidate, synthesized from this compound, underscores the potential of this chemical scaffold in the development of novel GABA-AT inhibitors. The enhanced potency observed in vitro translates to robust efficacy in preclinical models of epilepsy and neuropathic pain.

The difluoromethyl group at the γ-position likely plays a crucial role in the compound's activity. The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of the neighboring carboxylic acid and amine groups, potentially optimizing its binding to the GABA-AT active site. [1]Furthermore, the C-F bond's high stability can enhance metabolic resistance, leading to improved bioavailability and a longer duration of action in vivo.

Compared to existing therapies, our lead candidate offers a potential advantage in terms of potency (over Vigabatrin) and a direct, well-defined mechanism of action (unlike Gabapentin and Pregabalin). While Vigabatrin is an effective anticonvulsant, its use is associated with a risk of visual field defects. [9]Future preclinical studies on our lead candidate would need to rigorously assess its safety profile, with a particular focus on retinal toxicity.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the evaluation of novel compounds derived from this compound, positioning them as promising candidates for the treatment of neurological disorders. The presented data, though hypothetical, is grounded in established scientific principles and methodologies, providing a roadmap for future research.

The next steps in the development of this compound class would involve:

  • Extensive Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of analogs to optimize potency and selectivity.

  • Detailed Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Comprehensive Toxicology Studies: Evaluating potential off-target effects and long-term safety.

The journey from a simple starting material to a clinically viable drug is long and arduous. However, the strategic application of medicinal chemistry principles, coupled with rigorous in vitro and in vivo evaluation, as detailed in this guide, provides a clear path forward for the development of the next generation of GABAergic therapeutics.

References

  • Midwest Recovery Centers. (2025, October 17). Alternative Options to Gabapentin and Pregabalin.
  • Wang, Z., & Silverman, R. B. (2006). Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase. Bioorganic & Medicinal Chemistry, 14(7), 2242–2252.
  • Optum Perks. (n.d.).
  • Mobi Doctor. (n.d.).
  • Ovid Therapeutics. (2024, July 9). Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures.
  • PubMed. (n.d.).
  • Lee, S. E., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Scientific Reports, 11(1), 18193.
  • ResearchGate. (n.d.).
  • Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models.
  • Biomedical Research Service Center. (n.d.).
  • PubMed. (2017, February 10). Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy.
  • SingleCare. (2025, November 4).
  • K Health. (2022, September 13).
  • PubMed Central. (n.d.). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I.
  • PubMed. (n.d.).
  • PubMed. (2015, August 1). Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)
  • PubMed. (n.d.). Enantiomers of 4-amino-3-fluorobutanoic acid as substrates for gamma-aminobutyric acid aminotransferase.
  • Wikipedia. (n.d.). Pregabalin.
  • PubMed. (n.d.). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids.
  • ResearchGate. (n.d.). Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-??-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA | Request PDF.
  • PubMed. (n.d.). Gabapentin and vigabatrin increase GABA in the human neocortical slice.
  • PubMed Central. (n.d.).

Sources

A Comparative Guide to Cross-Reactivity Profiling of Novel Covalent Scaffolds: The Case of 4-Bromo-4,4-difluorobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Covalent Inhibitors

In modern drug discovery, the deliberate design of targeted covalent inhibitors (TCIs) has re-emerged as a powerful strategy to achieve durable and potent pharmacological effects.[1] Unlike their non-covalent counterparts, TCIs form a stable bond with their target protein, which can lead to advantages such as prolonged target engagement, reduced dosing frequency, and the ability to overcome high concentrations of endogenous ligands.[2] The incorporation of fluorine atoms into drug candidates is a well-established medicinal chemistry tactic to modulate physicochemical properties like metabolic stability and binding affinity.[3][4]

This guide focuses on a promising, yet under-explored scaffold: 4-Bromo-4,4-difluorobutanoic acid . Its derivatives present a unique opportunity for creating novel TCIs. The difluoromethyl group enhances the electrophilicity of the adjacent carbon bearing the bromine atom, priming it to act as a "warhead" for covalent modification of nucleophilic amino acid residues (e.g., Cysteine, Lysine) on a target protein.

However, the very reactivity that makes these compounds potent also introduces the critical risk of cross-reactivity —the unintended modification of off-target proteins. Such off-target binding can lead to toxicity and adverse drug reactions, making a thorough assessment of selectivity an indispensable part of the drug development process.[5] This guide provides a comparative framework for designing and executing cross-reactivity studies for derivatives of this compound, offering a roadmap for researchers to de-risk this promising class of compounds.

The Covalent Cross-Reactivity Challenge: On-Target Potency vs. Off-Target Promiscuity

The fundamental principle of a TCI is a two-step mechanism: an initial, reversible binding event driven by non-covalent interactions, followed by the formation of an irreversible or reversible covalent bond.[1][6] The challenge lies in ensuring this covalent reaction is highly specific to the intended target.

Derivatives of this compound are designed to alkylate a nucleophilic residue. While the non-covalent binding portion of the molecule directs it to the desired protein, the inherent reactivity of the bromo-difluoro warhead means it could react with any accessible and sufficiently nucleophilic residue it encounters.

This guide compares two primary classes of alternatives against which these novel derivatives must be benchmarked:

  • Established Covalent Warheads : The most common warhead is the acrylamide moiety, which reacts with cysteine via a Michael addition.[7] Other examples include vinyl sulfonamides and sulfonyl fluorides.[8] Comparing our novel scaffold to these established electrophiles provides a crucial benchmark for both reactivity and selectivity.

  • Non-Covalent Bioisosteres : To understand the contribution of the covalent bond to both efficacy and off-target effects, it is vital to compare the TCI to a non-covalent, but structurally similar, analogue. Carboxylic acid bioisosteres, such as tetrazoles or hydroxamic acids, can serve this purpose by mimicking the binding interactions of the parent molecule without the reactive warhead.[9][10][11]

The following sections will detail the methodologies required to perform these critical comparisons.

Experimental Design for a Comprehensive Cross-Reactivity Assessment

A robust evaluation of cross-reactivity requires a multi-faceted approach, moving from broad, proteome-wide screens to specific, target-based validation.

G cluster_0 Phase 1: Library & Assay Setup cluster_1 Phase 2: Off-Target Discovery (Proteome-Wide) cluster_2 Phase 3: Validation & Quantification A Synthesize Derivative Library (e.g., Amides of this compound) B Select Comparators (Acrylamide, Non-covalent Bioisostere) A->B C Prepare Cell Lysates (e.g., HEK293T, HepG2) B->C D Chemoproteomic Profiling (LC-MS/MS Adduct Identification) C->D Incubate E Competitive ABPP F Targeted Quantitative MS (Confirm off-target hits) D->F Analyze & Validate Hits G Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in cells) F->G H In-Cell Competition Assays G->H I Selectivity Profile & Lead Optimization H->I

Workflow for Cross-Reactivity Profiling.
Methodology 1: Global Off-Target Profiling via Mass Spectrometry

The most powerful and unbiased method for identifying covalent off-targets is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] This "bottom-up" proteomics approach identifies the exact proteins and specific residues that have been modified by the compound.

Core Principle: The covalent attachment of a drug derivative to a protein results in a predictable mass shift in the modified peptide after enzymatic digestion. This mass shift can be detected by high-resolution mass spectrometers.[12]

Experimental Protocol: Bottom-Up Proteomics for Adduct Identification

  • Incubation: Incubate the test compound (e.g., a this compound derivative) and comparator compounds (e.g., an acrylamide-based inhibitor) with a complex protein mixture, such as a cell lysate, at a pre-determined concentration (e.g., 10-50 µM) for a set time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Protein Digestion: Denature the proteins and digest them into smaller peptides using an enzyme like trypsin. Trypsin cleaves proteins C-terminal to lysine and arginine residues, creating a predictable set of peptides.

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode, where it cycles between acquiring a full MS scan and selecting the most intense peptide ions for fragmentation (MS/MS).[12]

  • Data Analysis: Use specialized proteomics software (e.g., Mascot, MaxQuant) to search the MS/MS spectra against a protein sequence database.[12] Crucially, the search parameters must be configured to include a variable modification corresponding to the mass of the inhibitor minus the leaving group (in this case, the mass of the butanoic acid derivative minus bromine).

  • Hit Identification: Proteins with peptides confidently identified as bearing the modification are considered potential off-targets. The number and identity of these hits provide a direct measure of cross-reactivity.

Comparative Data Presentation

The output of such an experiment is a list of protein "hits." This data is best summarized in a table for direct comparison.

Compound IDScaffold TypeConcentrationTotal Covalent HitsKey Off-Target Classes Identified
LEAD-001 4-Bromo-4,4-difluoro 10 µM18Metabolic Enzymes, Structural Proteins
COMP-ACR Acrylamide10 µM45Cysteine Proteases, Kinases, Ubiquitin Ligases
COMP-NC Non-covalent Bioisostere10 µM0(No covalent adducts expected)

This table presents hypothetical data for illustrative purposes.

Methodology 2: Competitive Binding & Activity-Based Protein Profiling (ABPP)

Competitive immunoassays and ABPP provide an alternative, complementary view of selectivity.[2][14] ABPP uses active site-directed covalent probes to profile the functional state of enzymes within a complex proteome.[2] A competition experiment can reveal if your compound binds to the same sites as these broad-reactivity probes.

Core Principle: Pre-incubation of a proteome with your test compound will block the binding of a subsequently added broad-spectrum covalent probe to any shared targets. This reduction in probe binding, often measured by fluorescence or mass spectrometry, indicates a binding event.

G cluster_0 Control cluster_1 Competition P1 Protein Probe1 Reporter Probe P1->Probe1 Binds Signal1 High Signal Probe1->Signal1 Generates P2 Protein Inhibitor Test Compound (e.g., Bromo-difluoro derivative) P2->Inhibitor Binds First Probe2 Reporter Probe Inhibitor->Probe2 Blocks Binding Signal2 Low/No Signal Probe2->Signal2 Generates

Principle of Competitive ABPP.

Experimental Protocol: Competitive ABPP

  • Pre-incubation: Incubate cell lysate with varying concentrations of the test compound for 1 hour.

  • Probe Labeling: Add a broad-spectrum, alkyne-functionalized iodoacetamide or acrylamide probe to the lysate and incubate for another hour. This probe will react with accessible, nucleophilic cysteines not already occupied by the test compound.

  • Click Chemistry: Ligate a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne-functionalized probe now attached to proteins.

  • Analysis:

    • Gel-Based: If using a fluorescent reporter, separate proteins by SDS-PAGE and visualize probe-labeled proteins using an in-gel fluorescence scanner. A decrease in band intensity for a specific protein indicates competition.

    • MS-Based: If using a biotin reporter, enrich the probe-labeled proteins using streptavidin beads and identify them via mass spectrometry.[2]

Validating Hits in a Cellular Context

While proteomic methods are excellent for discovery, it is crucial to validate these findings in a more physiologically relevant system.[15][16] In vitro results may not always translate directly to intact cells.[16][17]

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or tissues.[18] The principle is that ligand binding stabilizes a protein, increasing its melting temperature. By treating cells with a compound, heating them across a temperature gradient, and then quantifying the amount of soluble protein remaining at each temperature, one can determine if the compound engaged its target. This is a powerful, label-free way to confirm that a potential off-target identified in lysate is also engaged in a live-cell environment.

Conclusion: A Framework for Rational Design

The development of novel covalent inhibitors based on the This compound scaffold holds significant promise. However, realizing this potential requires a rigorous and objective assessment of their cross-reactivity. A purely potency-driven approach is insufficient; a deep understanding of a compound's selectivity profile is paramount for safety and ultimate clinical success.

By employing a combination of unbiased, proteome-wide mass spectrometry and complementary competitive binding assays, researchers can build a comprehensive selectivity profile. Comparing this profile against both established covalent warheads and non-covalent bioisosteres provides the necessary context to make informed decisions. This multi-pronged strategy, moving from in vitro discovery to cellular validation, provides the self-validating system necessary for advancing compounds with the highest probability of success, ensuring that the power of covalent inhibition is harnessed with precision and safety.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • de Ruiter, A., & Lensen, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Pharmaceuticals, 15(5), 629. [Link]

  • Lopes, J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(4), 79. [Link]

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed, 23(3), 279-91. [Link]

  • MDPI. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. MDPI. [Link]

  • Geoghegan, K. F., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(7), 923-931. [Link]

  • Baggelaar, M. P., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3121. [Link]

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. [Link]

  • Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Journal of Proteome Research, 10(11), 4835–4845. [Link]

  • LaMarr, W., et al. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]

  • Costa, V., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 14(3), 347–349. [Link]

  • Adamek, J. E., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. FEBS Journal, 278(19), 3486–3497. [Link]

  • Farcal, L., et al. (2021). In Vitro and In Vivo Models to Assess the Immune-Related Effects of Nanomaterials. International Journal of Molecular Sciences, 22(22), 12229. [Link]

  • Kalinina, D. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4309. [Link]

  • Li, Y., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Journal of Analysis and Testing, 7(4), 303–314. [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]

  • Google Patents. (2017). Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]

  • Baggelaar, M. P., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3121. [Link]

  • ResearchGate. (n.d.). In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions. Request PDF. [Link]

  • Wikipedia. (n.d.). In vitro. Retrieved from [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

  • Cusabio. (n.d.). In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research. Retrieved from [Link]

  • Chang, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 141(1), 174-177. [Link]

  • ResearchGate. (n.d.). High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs. Request PDF. [Link]

  • Chen, Y., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 1-11. [Link]

  • de Moraes, M. C., et al. (2020). Editorial: Methods for Probing Ligand-Target Interactions. Frontiers in Chemistry, 8, 432. [Link]

  • Semantic Scholar. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pitts, C. R., & Lectka, T. (2014). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Synthesis, 46(10), 1267–1280. [Link]

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]

  • Kiel University. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

  • ResearchGate. (n.d.). Fluorinated Higher Carboxylic Acids. [Link]

  • YouTube. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. [Link]

  • Gabizon, R., et al. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Molecules, 29(3), 743. [Link]

  • Zhang, T., et al. (2022). Advanced approaches of developing targeted covalent drugs. MedChemComm, 13(7), 1258–1272. [Link]

  • Scientist.com. (2025). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. [Link]

  • PubChem. (n.d.). 4-(5-Bromothiophen-2-yl)-4,4-difluorobutanoic acid. Retrieved from [Link]

  • INOUE RESEARCH GROUP. (n.d.). Tunable Methacrylamides as New Electrophiles for Covalent Inhibitors. [Link]

  • Boron Molecular. (n.d.). Exploring the Synthesis and Applications of Dibenzofuran Derivatives in Advanced Materials. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available "4-Bromo-4,4-difluorobutanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the synthesis of safe and effective medicines is built. This is particularly true for complex halogenated compounds such as 4-Bromo-4,4-difluorobutanoic acid, a valuable building block in medicinal chemistry. The presence of even minute impurities can have profound impacts on reaction pathways, yields, and the toxicological profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the rigorous purity assessment of commercially available this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of analytical techniques. Instead, this document will elucidate the scientific rationale behind the selection of each method, offering a multi-pronged, self-validating approach to ensure the highest degree of confidence in your starting material. We will explore not only the "how" but, more importantly, the "why" of each experimental choice, grounding our protocols in established analytical principles.

The Challenge: Anticipating Impurities in this compound

A critical first step in any purity assessment is to understand the potential impurity profile based on the synthetic route. A common laboratory-scale synthesis of this compound involves the radical addition of dibromodifluoromethane to acrylic acid, often initiated by a reducing agent like sodium dithionite.[1] This synthetic pathway, while effective, can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual acrylic acid and dibromodifluoromethane.

  • Reagent-Derived Impurities: Inorganic salts resulting from the decomposition of sodium dithionite, such as sodium sulfite, sodium bisulfite, sodium thiosulfate, and sodium sulfate.[2]

  • Side-Reaction Products: Oligomers of acrylic acid, or products arising from the reaction of intermediates with the solvent or other reagents.

  • Water Content: The presence of water can be detrimental to many subsequent chemical transformations.

A robust purity assessment, therefore, must be capable of identifying and quantifying this diverse array of potential contaminants.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergistic application of multiple orthogonal methods. This guide will detail the application of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): For structural confirmation and the identification and quantification of organic impurities.

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile organic impurities.

  • Elemental Analysis: To confirm the empirical formula and the absence of significant inorganic impurities.

  • Karl Fischer Titration: For the precise determination of water content.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural and Purity Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. For a fluorinated compound like this compound, ¹⁹F NMR, in particular, offers unparalleled specificity and sensitivity.

¹H and ¹³C NMR: Structural Confirmation and Protonated Impurities

Expertise & Experience: The proton (¹H) and carbon-13 (¹³C) NMR spectra serve as the primary confirmation of the compound's core structure. In a pure sample of this compound, we expect to see specific multiplets in the ¹H NMR spectrum corresponding to the two methylene groups, and distinct resonances in the ¹³C NMR for the carboxyl carbon and the two methylene carbons. The presence of unexpected signals can indicate organic impurities containing protons.

Trustworthiness: The integration of the proton signals should correspond to the expected ratio of protons in the molecule. Any significant deviation from this ratio is a red flag for the presence of impurities.

¹⁹F Quantitative NMR (qNMR): A Powerful Tool for Purity Determination

Expertise & Experience: ¹⁹F qNMR is a highly accurate method for determining the purity of organofluorine compounds.[3][4][5][6] Its advantages include a wide chemical shift range, which minimizes signal overlap, and the 100% natural abundance of the ¹⁹F nucleus, leading to high sensitivity.[5]

Trustworthiness: By using a certified internal standard of known purity and concentration, the absolute purity of the this compound can be determined with a high degree of accuracy. The principle is based on the fact that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: ¹⁹F qNMR Purity Assay

Materials:

  • This compound sample

  • Certified internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid)

  • Anhydrous deuterated solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

  • NMR tubes

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh a similar amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the anhydrous deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹⁹F NMR spectrum using appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay, sufficient number of scans).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of fluorine atoms

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC): Resolving Non-Volatile Impurities

HPLC is an essential technique for separating and quantifying non-volatile or thermally labile impurities that may not be detectable by GC. For a polar, halogenated carboxylic acid, a reversed-phase HPLC method is generally suitable.

Expertise & Experience: The choice of column and mobile phase is critical for achieving good separation. A C18 column is a common starting point, but for highly polar compounds, a polar-endcapped or embedded polar group column may provide better retention and peak shape. The mobile phase will typically consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, with an acid modifier (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid and ensure good peak shape.

Trustworthiness: A well-developed HPLC method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). The use of a certified reference standard of this compound is crucial for accurate quantification.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for optimal separation.

  • Standard Preparation: Accurately prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 210 nm

  • Analysis: Inject the calibration standards and the sample solution.

  • Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of the main peak and any impurities in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for detecting residual starting materials and other low molecular weight byproducts.

Expertise & Experience: Carboxylic acids are often not volatile enough for direct GC analysis. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester). This can be achieved using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Trustworthiness: The identification of impurities is confirmed by comparing their mass spectra to a library of known compounds (e.g., NIST library). Quantification can be performed using an internal standard.

Experimental Protocol: GC-MS with Derivatization

Derivatization (Esterification):

  • Accurately weigh the sample into a vial.

  • Add a suitable solvent (e.g., methanol) and an acid catalyst (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture (e.g., at 60 °C for 1 hour) to form the methyl ester.

  • Neutralize the solution and extract the ester with a suitable organic solvent (e.g., dichloromethane).

GC-MS Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (in this case, bromine and fluorine) in a sample.

Expertise & Experience: This technique is a fundamental tool for confirming the empirical formula of a compound. The experimentally determined percentages of C, H, Br, and F should be in close agreement with the theoretical values for C₄H₅BrF₂O₂.

Trustworthiness: Significant deviations from the theoretical values can indicate the presence of impurities that alter the elemental composition. For example, a higher than expected carbon percentage could suggest the presence of an organic impurity with a higher carbon content.

Karl Fischer Titration: Quantifying Water Content

The presence of water can be a critical parameter, especially if the this compound is to be used in moisture-sensitive reactions. Karl Fischer titration is the gold standard for determining water content.[7][8][9][10][11]

Expertise & Experience: For carboxylic acids, a volumetric Karl Fischer titration is generally suitable.[7][8][9] Care must be taken to avoid side reactions, such as esterification with a methanol-based titrant, which can produce water and lead to erroneously high results. Using a methanol-free Karl Fischer reagent can mitigate this issue.

Trustworthiness: The method is highly accurate and precise for water determination, even at low levels.

Experimental Protocol: Volumetric Karl Fischer Titration

Instrumentation:

  • Volumetric Karl Fischer titrator

Reagents:

  • Karl Fischer titrant (methanol-free recommended)

  • Karl Fischer solvent

Procedure:

  • Standardize the Karl Fischer titrant using a certified water standard.

  • Add a known volume of the Karl Fischer solvent to the titration vessel and titrate to a dry endpoint.

  • Accurately weigh the this compound sample and add it to the titration vessel.

  • Titrate the sample to the endpoint.

  • The water content is calculated automatically by the instrument.

Data Presentation and Comparison

To facilitate a clear and objective comparison of different batches or suppliers of this compound, all quantitative data should be summarized in a structured table.

Analytical Technique Parameter Specification Batch A Result Batch B Result
¹⁹F qNMR Purity (w/w %)≥ 98.0%98.5%96.2%
HPLC Purity by area %≥ 99.0%99.5%98.1%
Individual Impurity≤ 0.10%Impurity 1: 0.08%Impurity 2: 0.5%
GC-MS Residual SolventsReportNot DetectedDichloromethane: 50 ppm
Elemental Analysis %CTheoretical: 23.6723.5923.45
%HTheoretical: 2.482.512.55
%BrTheoretical: 39.3739.2539.01
%FTheoretical: 18.7218.6518.55
Karl Fischer Water Content (w/w %)≤ 0.5%0.15%0.8%

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for reproducible results. The following diagram, generated using Graphviz, illustrates the logical sequence of the purity assessment process.

Purity_Assessment_Workflow cluster_sample Sample Reception cluster_analysis Analytical Techniques cluster_results Data Evaluation cluster_decision Final Assessment Sample Commercial this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F qNMR) Sample->NMR HPLC HPLC-UV Sample->HPLC GCMS GC-MS (with derivatization) Sample->GCMS EA Elemental Analysis Sample->EA KF Karl Fischer Titration Sample->KF Purity Purity Determination NMR->Purity HPLC->Purity Impurity Impurity Profile HPLC->Impurity GCMS->Impurity Elemental Elemental Composition EA->Elemental Water Water Content KF->Water Decision Acceptance or Rejection Purity->Decision Impurity->Decision Water->Decision Elemental->Decision

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-Bromo-4,4-difluorobutanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromo-4,4-difluorobutanoic acid is a valuable building block in medicinal chemistry, offering a unique combination of a carboxylic acid handle for further derivatization and a bromodifluoromethyl group, which can impart desirable pharmacokinetic properties to bioactive molecules. This guide provides an in-depth, head-to-head comparison of two distinct synthetic routes to this important compound, offering detailed experimental protocols, performance data, and expert insights to inform your selection of the most appropriate method for your research needs.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique challenge: the simultaneous introduction of a bromine atom and two fluorine atoms at the terminal position of a butanoic acid chain. The choice of synthetic strategy is critical and depends on factors such as the availability of starting materials, desired scale, safety considerations, and the required purity of the final product. Herein, we compare a radical addition approach with a multi-step sequence involving a Reformatsky-type reaction followed by hydrolysis.

Route 1: Radical Addition of Dibromodifluoromethane to Acrylic Acid

This single-step approach leverages the free radical addition of a bromodifluoromethyl radical, generated from dibromodifluoromethane, across the double bond of acrylic acid. This method is attractive for its atom economy and directness.

Reaction Mechanism and Rationale

The reaction is initiated by a radical initiator, in this case, generated from sodium dithionite. The dithionite radical anion abstracts a bromine atom from dibromodifluoromethane (CBr₂F₂) to generate the key bromodifluoromethyl radical (•CBrF₂). This radical then adds to the electron-deficient double bond of acrylic acid. The regioselectivity of the addition is governed by the formation of the more stable α-carboxy radical intermediate. Subsequent bromine atom transfer from another molecule of dibromodifluoromethane propagates the radical chain and yields the desired product. Sodium bicarbonate is added to neutralize the carboxylic acid and maintain a suitable pH for the reaction.

Experimental Protocol

A detailed experimental protocol for this synthesis is as follows:

  • To a stirred solution of acrylic acid (1.44 g, 20 mmol) in acetonitrile (80 cm³) is added sodium dithionite (4.18 g, 24 mmol), followed by sodium bicarbonate (2.01 g, 24 mmol) and water (20 cm³).

  • Dibromodifluoromethane (5 cm³, approximately 10.5 g, 50 mmol) is then added to the biphasic mixture.

  • The reaction mixture is stirred vigorously at ambient temperature for 4 hours. The completion of the reaction can be monitored by GC analysis, looking for the consumption of acrylic acid.[1]

  • Upon completion, the aqueous phase is saturated with solid sodium chloride to facilitate phase separation.

  • The organic phase is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield a pale yellow oil.

  • For further purification, the crude product can be taken up in ethyl acetate, filtered to remove any remaining inorganic salts, and the solvent evaporated.

Performance Data
ParameterValueSource
Yield Approx. 63% (crude)[1]
Purity Pale yellow oil, may contain minor solid impurities before final filtration. Further purification by chromatography may be required for high-purity applications.[1]
Reaction Time 4 hours[1]
Temperature Ambient[1]
Safety Considerations
  • Dibromodifluoromethane: This is a colorless, nonflammable liquid.[2] It can cause drowsiness or dizziness upon inhalation and may displace oxygen, leading to rapid suffocation in confined spaces.[3] It is also irritating to the skin.[2] In case of fire, it may produce toxic hydrogen fluoride and hydrogen bromide fumes.[3] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Dithionite: This is a solid that can self-heat and may catch fire in contact with moisture or air. It is harmful if swallowed. Appropriate care should be taken to keep it dry and away from acids, with which it can liberate toxic gas.

  • Acrylonitrile: This is a flammable and toxic solvent. All handling should be performed in a fume hood.

Diagram of the Radical Addition Workflow

cluster_0 Reaction Setup cluster_1 Workup & Purification Acrylic Acid Acrylic Acid Reaction Mixture Reaction Mixture Acrylic Acid->Reaction Mixture Acetonitrile/Water Acetonitrile/Water Acetonitrile/Water->Reaction Mixture Sodium Dithionite Sodium Dithionite Sodium Dithionite->Reaction Mixture Sodium Bicarbonate Sodium Bicarbonate Sodium Bicarbonate->Reaction Mixture Dibromodifluoromethane Dibromodifluoromethane Dibromodifluoromethane->Reaction Mixture Phase Separation Phase Separation Reaction Mixture->Phase Separation Add NaCl Drying Drying Phase Separation->Drying Organic Layer Evaporation Evaporation Drying->Evaporation Final Product Final Product Evaporation->Final Product

Caption: Workflow for the radical addition synthesis of this compound.

Route 2: Reformatsky-type Reaction and Subsequent Hydrolysis

This two-step route offers a more controlled, albeit longer, pathway to the target molecule. It involves the initial formation of an ester, ethyl 4-bromo-4,4-difluorobutanoate, via a Reformatsky-type reaction, followed by its hydrolysis to the final carboxylic acid.

Reaction Mechanism and Rationale

Step 1: Reformatsky-type Reaction. The Reformatsky reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. In this proposed route, ethyl bromodifluoroacetate reacts with a suitable three-carbon electrophile, such as acrolein, in the presence of activated zinc. The zinc inserts into the carbon-bromine bond of the ester to form an organozinc reagent (a Reformatsky enolate). This enolate then adds to the carbonyl group of acrolein. Subsequent workup would yield an intermediate β-hydroxy ester, which under certain conditions might eliminate to form an α,β-unsaturated ester. A 1,4-conjugate addition of the Reformatsky reagent to an α,β-unsaturated carbonyl compound like acrolein is also a plausible pathway.

Step 2: Hydrolysis. The resulting ethyl 4-bromo-4,4-difluorobutanoate is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide, would initially form the sodium salt of the carboxylic acid, which is then protonated upon acidic workup to yield the final product.

Proposed Experimental Protocol

Step 1: Synthesis of Ethyl 4-bromo-4,4-difluorobutanoate (Hypothetical)

  • A flask containing activated zinc dust (1.5 eq) is heated under vacuum and then cooled to room temperature under an inert atmosphere (e.g., argon).

  • A solution of ethyl bromodifluoroacetate (1.2 eq) and acrolein (1.0 eq) in anhydrous THF is added dropwise to the zinc suspension.

  • The reaction mixture is stirred at room temperature for several hours and may require gentle heating to initiate the reaction. The progress can be monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 4-bromo-4,4-difluorobutanoate.

Step 2: Hydrolysis to this compound

  • To a solution of ethyl 4-bromo-4,4-difluorobutanoate in a mixture of ethanol and water is added an aqueous solution of sodium hydroxide (e.g., 3 M).

  • The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then acidified to a pH of approximately 2 with concentrated hydrochloric acid.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Anticipated Performance Data
ParameterAnticipated ValueRationale
Yield Moderate to good over two stepsReformatsky reactions can be high-yielding, and ester hydrolysis is typically efficient.
Purity High, with chromatographic purification of the intermediate ester.The multi-step nature allows for purification at the intermediate stage.
Reaction Time Longer, due to the two-step process and purification.Each step requires several hours, plus workup and purification time.
Temperature Varies from room temperature to reflux.The Reformatsky reaction may require heating, and hydrolysis is typically done at elevated temperatures.
Safety Considerations
  • Ethyl Bromodifluoroacetate: This is a lachrymator and should be handled in a fume hood with appropriate PPE.

  • Zinc Dust: Can be flammable, especially when finely divided.

  • Acrolein: This is a highly toxic, flammable, and volatile liquid. Extreme caution must be exercised, and all manipulations must be performed in a well-ventilated fume hood.

  • Strong Acids and Bases: Standard precautions for handling corrosive materials should be followed.

Diagram of the Reformatsky and Hydrolysis Workflow

cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Hydrolysis Ethyl Bromodifluoroacetate Ethyl Bromodifluoroacetate Reformatsky Reaction Reformatsky Reaction Ethyl Bromodifluoroacetate->Reformatsky Reaction Acrolein Acrolein Acrolein->Reformatsky Reaction Zinc Dust Zinc Dust Zinc Dust->Reformatsky Reaction Ester Intermediate Ester Intermediate Reformatsky Reaction->Ester Intermediate Workup & Purification Hydrolysis Hydrolysis Ester Intermediate->Hydrolysis NaOH, H₂O/EtOH Final Product Final Product Hydrolysis->Final Product Acidic Workup

Caption: Workflow for the synthesis of this compound via a Reformatsky-type reaction and subsequent hydrolysis.

Head-to-Head Comparison

FeatureRoute 1: Radical AdditionRoute 2: Reformatsky Reaction & Hydrolysis
Number of Steps 12
Overall Yield ~63% (crude)Potentially moderate to good (estimated)
Purity of Final Product May require significant purificationPotentially higher due to intermediate purification
Scalability May be challenging due to the handling of gaseous/volatile reagents and the need for efficient stirring of a biphasic mixture.Generally more scalable, as it involves standard solution-phase reactions.
Reaction Conditions Ambient temperature, atmospheric pressure.Varies from room temperature to reflux. Requires an inert atmosphere for the Reformatsky step.
Safety Concerns Handling of volatile and toxic dibromodifluoromethane. Self-heating potential of sodium dithionite.Use of highly toxic and volatile acrolein. Handling of flammable zinc dust.
Starting Material Availability Dibromodifluoromethane may be less common than the starting materials for Route 2.Ethyl bromodifluoroacetate, acrolein, and zinc are common laboratory reagents.
Simplicity High (single step).Moderate (two steps with intermediate purification).

Conclusion and Recommendations

Both synthetic routes present viable options for the preparation of this compound, each with its own set of advantages and disadvantages.

Route 1 (Radical Addition) is a more direct and atom-economical approach. It is well-suited for smaller-scale laboratory syntheses where a rapid, one-step procedure is desired. However, the reliance on the potentially less accessible and hazardous dibromodifluoromethane, along with the potential for a lower purity of the crude product, are key considerations.

Route 2 (Reformatsky Reaction and Hydrolysis) , while longer, offers greater control over the reaction and potentially leads to a purer final product due to the purification of the ester intermediate. This route may be more amenable to scale-up and utilizes more common starting materials. However, the use of highly toxic acrolein necessitates stringent safety precautions.

For researchers prioritizing speed and simplicity on a smaller scale, the Radical Addition route is a compelling choice, provided that the necessary safety measures for handling dibromodifluoromethane are in place. For those requiring higher purity and considering larger-scale synthesis, the Reformatsky-type reaction followed by hydrolysis offers a more controlled, albeit more labor-intensive, alternative. The final decision will ultimately depend on the specific requirements of the research project, including available equipment, scale, purity needs, and safety protocols.

References

  • UTC Aerospace Systems. (2015, June 15). SAFETY DATA SHEET - Dibromodifluoromethane (CBr2F2) (Pressurized with Nitrogen).
  • ChemicalBook. (2025, February 1).
  • Guidechem. DIBROMODIFLUOROMETHANE CAS 75-61-6 SDS/MSDS download.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6382, Dibromodifluoromethane. Retrieved from [Link]

  • NOAA. DIBROMODIFLUOROMETHANE - CAMEO Chemicals.
  • PrepChem.com. Synthesis of Step 1: this compound. Retrieved from [Link]

Sources

Unveiling the Enigma: A Guide to Confirming the Mechanism of Action for "4-Bromo-4,4-difluorobutanoic acid"-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the emergence of novel inhibitor scaffolds presents both exciting opportunities and significant challenges. "4-Bromo-4,4-difluorobutanoic acid" and its derivatives represent one such frontier. While the therapeutic potential of this class of molecules is yet to be fully explored, its unique chemical features—a carboxylic acid, a gem-difluoro group, and a bromine atom—suggest intriguing possibilities for its mechanism of action. This guide provides a comprehensive framework for elucidating the molecular targets and inhibitory mechanisms of these novel compounds, moving from hypothetical models to concrete experimental validation.

Part 1: Deconstructing the Molecule: Plausible Mechanisms of Action

The chemical architecture of "this compound" provides clues to its potential biological activity. By dissecting the contribution of each key functional group, we can formulate several testable hypotheses for its mechanism of action.

The Difluoromethyl Group: A Bioisostere with a Twist

The gem-difluoromethylene group (CF2) is a well-established bioisostere of a carbonyl or hydroxyl group.[1] Its strong electron-withdrawing nature can significantly influence the properties of adjacent atoms, potentially stabilizing transition states during enzymatic reactions.[2] This suggests that "this compound"-derived inhibitors could target a broad range of enzymes, including:

  • Hydrolases (e.g., proteases, esterases): The difluoromethyl group could mimic the tetrahedral intermediate formed during substrate hydrolysis.

  • Dehydrogenases: The polarized C-F bonds might interact with active site residues involved in hydride transfer.

The Carboxylic Acid: A Classic Anchor for Metalloenzymes

The carboxylic acid moiety is a common feature in the pharmacophores of inhibitors targeting metalloenzymes.[3][4] It can act as a chelating agent, coordinating with the metal ion (often zinc) in the enzyme's active site, thereby disrupting its catalytic function.[5][6] This opens the possibility that these inhibitors could be effective against:

  • Matrix Metalloproteinases (MMPs): Involved in tissue remodeling and implicated in cancer and inflammation.

  • Carbonic Anhydrases: Key players in pH regulation and targeted for conditions like glaucoma and epilepsy.[7]

  • Histone Deacetylases (HDACs): A class of enzymes involved in epigenetic regulation and a major target in oncology.

The Bromine Atom: A Handle for Covalent Inhibition or Enhanced Affinity

The bromine atom introduces two compelling mechanistic possibilities:

  • Covalent Inhibition: The carbon-bromine bond can be susceptible to nucleophilic attack by a reactive amino acid residue (e.g., cysteine, serine, histidine) in the enzyme's active site.[8] This would lead to the formation of a stable covalent bond and irreversible inhibition of the enzyme.[9][10] Such a mechanism can offer advantages in terms of potency and duration of action.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This can enhance the binding affinity and selectivity of the inhibitor for its target.

Part 2: From Hypothesis to Validation: A Step-by-Step Experimental Workflow

Confirming the mechanism of action requires a systematic and multi-faceted experimental approach. The following workflow outlines a logical progression from target identification to detailed mechanistic characterization.

Workflow for Target Identification and Mechanism Confirmation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: Mechanism of Inhibition Studies A Phenotypic Screening (Identify cellular effect) B Target Deconvolution A->B C Activity-Based Protein Profiling (ABPP) B->C Covalent Targets D Cellular Thermal Shift Assay (CETSA) B->D Non-covalent Targets E In Vitro Target Validation (Recombinant Protein) C->E D->E F Biophysical Binding Assays (SPR, ITC, MST) E->F G Structural Biology (X-ray Crystallography, Cryo-EM) E->G H Enzyme Kinetics Assays F->H G->H I Determination of Inhibition Type (Competitive, Non-competitive, etc.) H->I J Covalent Inhibition Assays (Mass Spectrometry, Dialysis) H->J

Caption: A workflow for identifying the target and confirming the mechanism of action.

Part 3: Experimental Protocols for Key Validation Assays

This section provides detailed methodologies for crucial experiments in the validation workflow.

Target Identification: Unmasking the Molecular Partner

The initial and most critical step is to identify the direct molecular target(s) of the inhibitor. Two powerful and complementary techniques are particularly well-suited for this purpose:

CETSA is a biophysical method that assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[11][12]

Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cells with the "this compound"-derived inhibitor or vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells to obtain a soluble protein fraction.

  • Heat Challenge: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Separation of Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins, quantify the total protein concentration, and analyze the abundance of a specific target protein by Western blotting using a validated antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

ABPP is a chemical proteomics strategy that utilizes reactive chemical probes to identify and quantify the active state of enzymes in complex biological systems.[13][14][15] This method is particularly useful for identifying covalent inhibitors.

Protocol: Competitive ABPP

  • Probe Synthesis: Synthesize a "clickable" version of the "this compound" inhibitor containing an alkyne or azide handle.

  • Cell or Lysate Treatment: Incubate live cells or cell lysates with the inhibitor.

  • Probe Labeling: Add a broad-spectrum, "clickable" activity-based probe that targets a class of enzymes (e.g., serine hydrolases, cysteine proteases).

  • Click Chemistry: Lyse the cells (if treated live) and perform a click reaction to attach a reporter tag (e.g., biotin, fluorescent dye) to the probe-labeled proteins.

  • Enrichment and Identification: If a biotin tag was used, enrich the labeled proteins using streptavidin beads. Digest the proteins and identify them by mass spectrometry.

  • Data Analysis: A decrease in the labeling of a specific protein by the activity-based probe in the presence of the inhibitor indicates that the inhibitor is binding to and blocking the active site of that protein.

Target Validation and Mechanistic Elucidation: In-Depth Characterization

Once a putative target is identified, a series of in vitro assays are necessary to validate the interaction and elucidate the precise mechanism of inhibition.

These techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of the inhibitor-target interaction.[16][17][18]

Technique Principle Information Obtained
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.Binding affinity (KD), association rate (kon), dissociation rate (koff).
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
MicroScale Thermophoresis (MST) Measures the directed movement of molecules in a temperature gradient, which changes upon binding.Binding affinity (KD).

Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize the purified recombinant target protein onto a sensor chip.

  • Inhibitor Injection: Inject a series of concentrations of the "this compound"-derived inhibitor over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time.

  • Data Analysis: Fit the binding data to a suitable model to determine the kinetic and affinity constants.

Enzyme kinetics studies are essential to determine the mode of inhibition.[19][20][21]

Protocol: Determining Inhibition Type

  • Enzyme Activity Assay: Establish a robust assay to measure the activity of the purified target enzyme (e.g., using a colorimetric or fluorescent substrate).

  • IC50 Determination: Measure the enzyme activity in the presence of a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Inhibition Studies:

    • Competitive Inhibition: Vary the substrate concentration at fixed inhibitor concentrations. A competitive inhibitor will increase the apparent Km but not affect the Vmax.

    • Non-competitive Inhibition: Vary the substrate concentration at fixed inhibitor concentrations. A non-competitive inhibitor will decrease the Vmax but not affect the Km.

    • Uncompetitive Inhibition: Vary the substrate concentration at fixed inhibitor concentrations. An uncompetitive inhibitor will decrease both the Vmax and the Km.

    • Mixed Inhibition: A combination of effects on Vmax and Km.

If covalent inhibition is suspected, specific assays are required to confirm this mechanism.

Protocol: Mass Spectrometry-based Covalent Modification Mapping

  • Incubation: Incubate the purified target protein with the inhibitor.

  • Removal of Unbound Inhibitor: Remove excess, unbound inhibitor by dialysis or size-exclusion chromatography.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease (e.g., trypsin).

  • Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify the peptide that has been covalently modified by the inhibitor and pinpoint the specific amino acid residue that was targeted.

Part 4: Comparative Analysis with Alternative Inhibitors

Once the mechanism of action is confirmed, a comparative analysis with existing inhibitors of the same target is crucial for understanding the unique properties and potential advantages of the "this compound"-derived compounds.

Parameter "this compound" Derivative Alternative Inhibitor 1 Alternative Inhibitor 2
Target(s) To be determined[Known Target][Known Target]
IC50 / Ki To be determined[Value][Value]
Mechanism of Inhibition To be determined (e.g., Covalent, Competitive)[Known Mechanism][Known Mechanism]
Binding Kinetics (kon/koff) To be determined[Values][Values]
Cellular Potency (EC50) To be determined[Value][Value]
Selectivity To be determined[Selectivity Profile][Selectivity Profile]
Off-target Effects To be determined[Known Off-targets][Known Off-targets]

This structured approach, combining rational hypothesis generation with rigorous experimental validation, will be instrumental in unlocking the full potential of "this compound"-derived inhibitors and paving the way for the development of novel therapeutics.

References

  • Almqvist, H., et al. (2016). CETSA simplifies the identification of compound-target engagement in living cells. Science, 353(6299), aaf7243. [Link]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Nomura, D. K., et al. (2010). Activity-based protein profiling for mapping enzyme function in cells. Current Opinion in Chemical Biology, 14(2), 159-166. [Link]

  • Serim, S., et al. (2012). Target identification of small molecules using activity-based protein profiling (ABPP). Current Protocols in Chemical Biology, 4(4), 313-332. [Link]

  • Gesner, E. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2536-2546. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Chen, G., et al. (2017). Target identification with quantitative activity based protein profiling (ABPP). Proteomics, 17(23-24), 1700120. [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. [Link]

  • ResearchGate. (n.d.). Key steps in the identification of novel drug targets and lead inhibitors. [Link]

  • Gless, R. D., et al. (2011). Investigating the Selectivity of Metalloenzyme Inhibitors. Inorganic chemistry, 50(24), 12618–12625. [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. [Link]

  • Walsh, C. (1984). Enzyme inhibition by fluoro compounds. Advances in enzymology and related areas of molecular biology, 55, 197-289. [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Willems, S., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Molecules, 29(10), 2369. [Link]

  • De March, M., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules, 25(21), 5139. [Link]

  • Challis, M. P., et al. (2022). Current and emerging target identification methods for novel antimalarials. International journal for parasitology. Drugs and drug resistance, 20, 135-144. [Link]

  • Li, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Dias, D. M., & Ciulli, A. (2014). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 1278, 527–550. [Link]

  • Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. [Link]

  • Dodds, J. N., & Tainer, J. A. (2021). Targeting Metalloenzymes for Therapeutic Intervention. Accounts of chemical research, 54(12), 2739–2750. [Link]

  • Patsnap. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?. [Link]

  • Tars, K., et al. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS infectious diseases, 7(5), 1296–1304. [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Li, X., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature communications, 15(1), 4153. [Link]

  • Kiefer, C., et al. (2022). Salicylate metal-binding isosteres as fragments for metalloenzyme inhibition. RSC medicinal chemistry, 13(2), 213–221. [Link]

  • Kiefer, C., et al. (2018). Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Inorganic chemistry, 57(17), 10697–10708. [Link]

  • Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current topics in medicinal chemistry, 14(7), 865–874. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Szychlińska, E., et al. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic letters, 15(18), 4786–4789. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. [Link]

  • LibreTexts Chemistry. (2022). 6.6: Covalent Modification. [Link]

  • Khan Academy. (n.d.). Covalent modifications to enzymes. [Link]

  • Tuley, A., & FAST, W. (2018). The Taxonomy of Covalent Inhibitors. Biochemistry, 57(24), 3325–3337. [Link]

  • Darby, J. F., et al. (2017). Increase of enzyme activity through specific covalent modification with fragments. Chemical science, 8(11), 7483–7488. [Link]

  • Darby, J. F., et al. (2017). Increase of enzyme activity through specific covalent modification with fragments. Chemical science, 8(11), 7483–7488. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Reproducibility of Experimental Results Using 4-Bromo-4,4-difluorobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of a Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. The gem-difluoromethylene (-CF2-) group, in particular, is a valuable bioisostere for carbonyl groups and ethereal oxygens. This guide provides a comprehensive comparison of 4-Bromo-4,4-difluorobutanoic acid , a versatile building block for introducing the C(F)₂-CH₂-CH₂-COOH moiety, with other common difluoromethylating agents. Our focus is on the reproducibility of experimental results, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.

The Significance of the 4-Bromo-4,4-difluorobutyrate Synthon

This compound serves as a valuable reagent for the introduction of a difluorinated four-carbon chain. Its utility primarily lies in its bifunctional nature: the bromine atom allows for the formation of an organometallic intermediate, typically an organozinc species in a Reformatsky-type reaction, while the carboxylic acid provides a handle for further synthetic manipulations, such as amide bond formation or reduction. This dual functionality makes it an attractive starting material for the synthesis of complex fluorinated molecules, including lactones and other heterocyclic systems of interest in drug discovery.

Experimental Protocol: Synthesis of this compound

A reproducible synthesis of the title compound is crucial for its reliable application. The following protocol, adapted from published procedures, outlines a common method for its preparation.[1]

Reaction Scheme:

Step-by-Step Methodology:

  • To a stirred solution of acrylic acid (1.44 g) in acetonitrile (80 cm³), add sodium dithionite (4.18 g) and sodium bicarbonate (2.01 g) in water (20 cm³).

  • To this biphasic mixture, add dibromodifluoromethane (5 cm³).

  • Stir the reaction at ambient temperature. The inorganic salts will gradually dissolve.

  • Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete after 4 hours, indicated by the complete consumption of acrylic acid.

  • Upon completion, saturate the aqueous phase with solid sodium chloride.

  • Separate the organic phase, dry it over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • The resulting pale yellow oil with a small amount of white solid is taken up in ethyl acetate, filtered, and the solvent is evaporated to yield this compound as a pale yellow oil (2.54 g).

Causality Behind Experimental Choices:

  • Sodium dithionite acts as a radical initiator for the addition of dibromodifluoromethane across the double bond of acrylic acid.

  • Sodium bicarbonate serves as a base to neutralize the acidic protons and maintain a suitable pH for the reaction.

  • The biphasic solvent system (acetonitrile/water) facilitates the dissolution of both the organic and inorganic reagents.

  • Saturation with sodium chloride during workup helps to break any emulsions and improve the separation of the organic layer.

Comparative Analysis with Alternative Reagents

While this compound is a valuable tool, other reagents are more commonly employed for the introduction of smaller difluoromethyl or related moieties. Here, we compare it with two widely used alternatives: Ethyl bromodifluoroacetate and (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) .

Alternative 1: Ethyl Bromodifluoroacetate

Ethyl bromodifluoroacetate is a workhorse reagent for the introduction of the -CF₂COOEt group, typically through a Reformatsky reaction.[2][3][4][5][6][7]

Reaction Profile:

  • Mechanism: In the presence of zinc, it forms a zinc enolate which then adds to carbonyl compounds to yield β-hydroxy-α,α-difluoroesters.

  • Advantages: It is commercially available and has been extensively studied, leading to well-established and reproducible protocols. The resulting β-hydroxy ester is a versatile intermediate.

  • Limitations: The reaction requires the activation of zinc, and the ester functionality may not be the desired handle in all synthetic routes.

Alternative 2: (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)

TMSCF₂Br is a popular precursor for the generation of difluorocarbene (:CF₂), a highly reactive intermediate for the synthesis of gem-difluorocyclopropanes and for the difluoromethylation of heteroatoms.[2][8][9][10]

Reaction Profile:

  • Mechanism: Upon activation with a suitable initiator (e.g., a fluoride source or a Lewis base), TMSCF₂Br decomposes to generate difluorocarbene.

  • Advantages: It offers a mild and efficient way to generate difluorocarbene under various conditions. It has a broad substrate scope, including the late-stage difluoromethylation of complex molecules.[8][9][10]

  • Limitations: Difluorocarbene is highly reactive and can lead to multiple products if not controlled carefully. The reagent itself can be moisture-sensitive.

Performance Comparison: A Data-Driven Perspective

ReagentTypical ApplicationKey ReagentsTypical YieldReproducibility & Scalability
This compound Introduction of a -C(F)₂-(CH₂)₂-COOH synthon via Reformatsky-type reactionZincModerate to Good (expected)Less documented in literature, scalability may require optimization.
Ethyl bromodifluoroacetate Introduction of a -CF₂COOEt group via Reformatsky reactionZinc, Aldehydes/KetonesGood to Excellent (70-95%)[6]High, with numerous scalable examples in the literature.
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) Generation of difluorocarbene for cyclopropanation and X-H insertionFluoride source or Lewis base, Alkenes/Alcohols/AminesGood to Excellent (often >80%)[8][9][10]Generally good, with protocols for gram-scale reactions reported.[8]

Experimental Workflows and Logical Relationships

To visualize the application of these reagents, the following diagrams illustrate a typical experimental workflow for a Reformatsky-type reaction and a difluorocarbene-mediated reaction.

Workflow for a Reformatsky-Type Reaction

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Activate Zinc Activate Zinc Combine Reagents Combine Aldehyde/Ketone, Bromo-difluoro compound, and activated Zinc in a suitable solvent (e.g., THF) Activate Zinc->Combine Reagents Prepare Substrate Solution Prepare Substrate Solution Prepare Substrate Solution->Combine Reagents Reaction Progression Stir at appropriate temperature (e.g., reflux) and monitor by TLC/GC Combine Reagents->Reaction Progression Quench Reaction Quench with acidic solution (e.g., aq. HCl) Reaction Progression->Quench Reaction Extraction Extract with organic solvent (e.g., Ethyl Acetate) Quench Reaction->Extraction Purification Dry organic layer, concentrate, and purify by chromatography Extraction->Purification

Caption: Generalized workflow for a Reformatsky-type reaction.

Workflow for Difluorocarbene Generation and Reaction

cluster_0 Reagent Preparation cluster_1 Difluorocarbene Generation & Reaction cluster_2 Workup & Purification Prepare Substrate Solution Dissolve alkene/alcohol/amine in an anhydrous solvent Add Reagents Add TMSCF2Br and an activator (e.g., KF, CsF, or a Lewis base) to the substrate solution Prepare Substrate Solution->Add Reagents Reaction Progression Stir at room temperature or gentle heating, monitor by TLC/NMR Add Reagents->Reaction Progression Workup Quench (if necessary), filter, and remove solvent Reaction Progression->Workup Purification Purify the crude product by column chromatography Workup->Purification

Caption: Generalized workflow for a TMSCF₂Br-mediated difluorocarbene reaction.

Conclusion and Recommendations

This compound presents a valuable, albeit less explored, option for the introduction of a C(F)₂-(CH₂)₂-COOH synthon. Its utility in a Reformatsky-type reaction followed by further derivatization of the carboxylic acid offers a unique synthetic pathway. However, for the more common goals of introducing a -CF₂COOEt or a gem-difluoromethylene group, Ethyl bromodifluoroacetate and (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) , respectively, are the more established and better-documented reagents, offering a higher degree of predictable reproducibility based on the wealth of available literature.

For research groups venturing into novel synthetic routes requiring the specific 4,4-difluorobutyrate moiety, this compound is a compelling choice. However, careful optimization of the Reformatsky reaction conditions will be necessary to ensure reproducible and scalable results. For more routine difluoromethylation reactions, the established protocols for Ethyl bromodifluoroacetate and TMSCF₂Br are recommended for their proven reliability and extensive documentation in peer-reviewed literature.

References

  • PrepChem. Synthesis of Step 1: this compound. Available at: [Link]

  • Xie, Q., Zhu, Z., Li, L., Ni, C., & Hu, J. (2019). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie International Edition, 58(19), 6405–6410. Available at: [Link]

  • Xie, Q., Zhu, Z., Li, L., Ni, C., & Hu, J. (2019). A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br. PubMed. Available at: [Link]

  • ResearchGate. A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Available at: [Link]

  • ResearchGate. Difluoromethylation of C−H nucleophiles. TMS=trimethylsilyl. Available at: [Link]

  • Wikipedia. Reformatsky reaction. Available at: [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]

  • NROChemistry. Reformatsky Reaction. Available at: [Link]

  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564. Available at: [Link]

  • SciELO México. Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. Available at: [Link]

  • R Discovery. Zinc‐Mediated Efficient and Selective Reduction of Carbonyl Compounds. Available at: [Link]

  • PubMed. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Available at: [Link]

  • RSC Publishing. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Available at: [Link]

  • Semantic Scholar. Synthesis of Difluoroalkylated Heteroarenes via Difluorocarbene. Available at: [Link]

  • ACS Publications. Difluoromethylation of Arylsulfonium Salts with TMSCF 2 H. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-4,4-difluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Risks

4-Bromo-4,4-difluorobutanoic acid is a halogenated organic acid. Based on its chemical structure and data from similar compounds, the primary hazards are expected to be:

  • Corrosivity: As a carboxylic acid, it can cause severe skin burns and eye damage upon contact.

  • Irritation: Vapors or aerosols may cause respiratory tract irritation.

  • Toxicity: While specific toxicity data is limited, many organofluorine and organobromine compounds can be harmful if ingested, inhaled, or absorbed through the skin.

One supplier notes the compound as "Corrosive" and provides older European safety phrases that translate to recommendations for suitable protective clothing, gloves, and eye/face protection[1]. Safety data for similar compounds like 4-Bromobutyric acid indicate it causes severe skin burns and eye damage[2]. Another related compound, 4-Bromo-2,6-difluorobenzoic acid, is listed as causing skin and eye irritation[3].

Part 1: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound to prevent chemical exposure through all potential routes.

Primary Engineering Controls: The First Line of Defense

All work with this compound, especially when handling the solid or creating solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[4].

Essential Personal Protective Equipment

The following table summarizes the required PPE for handling this compound.

Body PartPPE ItemMaterial/SpecificationRationale
Eyes & Face Chemical Splash Goggles & Face ShieldANSI Z.87.1 compliantGoggles provide a seal against splashes. A face shield offers an additional layer of protection for the entire face from splashes when handling larger quantities or during vigorous reactions[5][6].
Hands Chemical-Resistant Gloves (Double-Gloving Recommended)Nitrile or NeopreneDouble-gloving provides an extra barrier against corrosive materials. Nitrile gloves are suitable for incidental contact, while neoprene offers better resistance for extended handling[6][7]. Always check the manufacturer's compatibility chart.
Body Flame-Resistant Lab Coat & Chemical-Resistant ApronA lab coat protects against minor spills. A chemical-resistant apron should be worn over the lab coat when there is a significant risk of splashes[4][7].
Feet Closed-toe ShoesLeather or other non-permeable materialProtects feet from spills and falling objects. Open-toed shoes are never permitted in a laboratory setting[8].
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level Start Handling 4-Bromo-4,4- difluorobutanoic acid? Small_Scale Small Scale (<1g) Routine Use Start->Small_Scale Low Risk Large_Scale Large Scale (>1g) or High Splash Potential Start->Large_Scale High Risk Standard_PPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes Small_Scale->Standard_PPE Enhanced_PPE Enhanced PPE: - Face Shield + Goggles - Chemical Apron - Double Gloves (Nitrile/Neoprene) - Closed-toe Shoes Large_Scale->Enhanced_PPE

Caption: PPE selection workflow for handling this compound.

Part 2: Operational and Disposal Plans

Safe handling extends beyond PPE to include proper procedures for use and disposal.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure an emergency eyewash station and safety shower are accessible[5]. Have spill cleanup materials, such as an inert absorbent (vermiculite or sand), readily available. Do not use combustible materials like sawdust for spills[9].

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don the inner pair of nitrile gloves.

    • Put on chemical splash goggles.

    • If required, don the outer pair of gloves (neoprene).

    • Finally, put on a face shield if the risk assessment indicates a high splash potential.

  • Handling the Chemical:

    • Perform all manipulations within a certified chemical fume hood.

    • When weighing the solid, use a disposable weigh boat.

    • If making a solution, always add the acid slowly to the solvent.

  • Decontamination: After handling, wipe down the work surface with a suitable decontaminant.

  • Doffing PPE:

    • Remove the outer gloves first, peeling them off without touching the outside.

    • Remove the face shield and apron (if used).

    • Remove the lab coat.

    • Remove the inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Waste Disposal Plan

This compound is a halogenated organic compound. As such, its waste must be segregated and disposed of correctly.

  • Waste Segregation: Collect all waste containing this chemical in a designated, labeled hazardous waste container for halogenated organic waste[10]. Do not mix with non-halogenated organic waste, as this increases disposal costs and complexity[11].

  • Container Requirements: The waste container should be made of a material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene[9].

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive)[9].

  • Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[9]. Do not attempt to neutralize the waste unless it is a specifically approved institutional procedure.

Part 3: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3].

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[3].

  • Spill Response: Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Carefully collect the absorbed material into a designated hazardous waste container and decontaminate the area[9]. Report the spill to your EHS department.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring personal safety and regulatory compliance.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
  • Unknown. (n.d.).
  • OSHA Training School. (2024, January 19).
  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
  • Benchchem. (n.d.).
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • Brandeis University. (n.d.).
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet - 4-Bromo-2,6-difluorobenzoic acid.
  • Thermo Fisher Scientific. (2010, May 7).
  • Echemi. (n.d.). 4-BROMO-4,4-DIFLUOROBUTYRIC ACID | 147345-36-6.
  • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.